Methyl 3-(ethylamino)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSVMQRTUAIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187975 | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-30-0 | |
| Record name | N-Ethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-ethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(ethylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(ethylamino)propanoate, a versatile β-amino ester with significant potential in organic synthesis and pharmaceutical development. This document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number for unambiguous identification. A thorough, step-by-step protocol for its synthesis via the aza-Michael addition of ethylamine to methyl acrylate is presented, emphasizing the mechanistic rationale behind the chosen conditions. Furthermore, this guide outlines a complete analytical workflow for the characterization of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling procedures are also discussed to ensure safe laboratory practice. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.
Introduction and Chemical Identity
This compound, also known as N-ethyl-β-alanine methyl ester, is a secondary amine and an ester derivative of the β-amino acid, β-alanine. Its structure incorporates a reactive secondary amine and an ester functional group, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The unambiguous identification of this compound is crucial for regulatory and research purposes, and it is assigned the CAS Number 3440-30-0 .[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Safety Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 3440-30-0 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 173.5 °C at 760 mmHg | [1] |
| Density | 0.937 g/cm³ | [1] |
| Flash Point | 58.7 °C | [1] |
| Solubility | Soluble in common organic solvents. |
Safety Information:
Synthesis Protocol: Aza-Michael Addition
The synthesis of this compound is most commonly achieved through aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is highly efficient and atom-economical.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for the synthesis of similar β-amino esters.
Materials:
-
Methyl acrylate
-
Ethylamine (as a solution in a suitable solvent, e.g., tetrahydrofuran (THF) or ethanol)
-
Anhydrous solvent (e.g., methanol or THF)
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl acrylate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of Ethylamine: Slowly add the ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of methyl acrylate via a dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Analytical Characterization Workflow
A robust analytical workflow is critical to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.
Caption: Analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group adjacent to the nitrogen.
-
Two triplets for the two methylene groups of the propanoate backbone.
-
A singlet for the methyl ester protons.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct peaks are expected for each of the six carbon atoms in unique chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-N stretch: An absorption in the 1000-1250 cm⁻¹ region.
-
C-O stretch: An absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (131.17).
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. The fragmentation of the ethylamino group will also contribute to the overall pattern.
Applications and Future Directions
This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for further chemical modifications at both the amine and ester functionalities. This makes it a valuable precursor for the synthesis of:
-
Pharmaceuticals: As a building block for more complex drug molecules.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Polymers: As a monomer or chain modifier in the synthesis of specialty polymers.
Future research may focus on the development of novel catalytic systems for its synthesis, exploring its utility in asymmetric synthesis, and expanding its applications in materials science and medicinal chemistry.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications. The provided protocols and analytical insights are intended to equip researchers and professionals with the necessary knowledge to confidently work with this valuable chemical compound. Adherence to the described safety precautions is paramount for ensuring a safe and productive laboratory environment.
References
"Methyl 3-(ethylamino)propanoate" molecular weight and formula
An In-depth Technical Guide to Methyl 3-(ethylamino)propanoate for Researchers and Drug Development Professionals
Introduction
This compound is a versatile aliphatic ester that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, containing both a secondary amine and a methyl ester, makes it a reactive intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, applications, and analytical considerations, tailored for professionals in research, and drug development.
Part 1: Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.
Molecular Identity
This compound is systematically identified by its chemical formula and a variety of nomenclature and registry numbers. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier | Value | Source |
| Molecular Formula | C6H13NO2 | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][3][4] |
| Exact Mass | 131.094628657 Da | [2] |
| CAS Number | 3440-30-0 | [2][3] |
| Synonyms | Methyl N-ethyl-beta-alaninate, N-Ethyl-beta-alanine methyl ester, 3-Ethylamino-propionic acid methyl ester | [2] |
Chemical Structure
The molecular structure dictates the chemical reactivity and physical properties of the compound.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physicochemical properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Boiling Point | 173.5 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| Flash Point | 58.7 °C | [2] |
| LogP | 0.54990 | [2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 5 | [1][2] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via aza-Michael addition, a reliable and well-understood reaction in organic chemistry.
Primary Synthesis Route: Aza-Michael Addition
The most common method involves the reaction of ethylamine with methyl acrylate.[1] This reaction is an example of a conjugate addition where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol
This protocol is based on general procedures for the synthesis of similar β-amino esters.[5]
-
Reaction Setup : A solution of ethylamine in a suitable solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C to manage the exothermic nature of the reaction.
-
Addition of Reactant : Methyl acrylate is added dropwise to the cooled ethylamine solution over a period of 1-2 hours, ensuring the temperature remains low. Causality: Slow, cooled addition prevents runaway reactions and minimizes the formation of side products, such as di-addition products.
-
Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete conversion.
-
Workup and Isolation : The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is then purified by vacuum distillation to yield the final product as a colorless liquid. Self-Validation: The purity of the final product can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 3: Applications in Research and Drug Development
The dual functionality of this compound makes it a key intermediate in various synthetic endeavors.
Building Block in Organic Synthesis
The secondary amine can be further functionalized through acylation, alkylation, or arylation reactions, while the ester group can undergo hydrolysis, amidation, or reduction. This versatility allows for its incorporation into a wide array of target molecules. It is considered a useful chemical in organic synthesis.[2]
Proteomics Research
This compound is utilized as a product in proteomics research.[3] While the specific application is not detailed, its structure suggests potential use in peptide synthesis or as a modifying agent for proteins and peptides.
Intermediate in Pharmaceutical Synthesis
Analogous compounds, such as Ethyl 3-(benzylamino)propanoate, are critical intermediates in the synthesis of complex drug molecules, including beta-agonist prodrugs for treating conditions like psoriasis. Similarly, related structures like ethyl 3-(pyridin-2-ylamino) propanoate are key intermediates for direct thrombin inhibitors.[6][7] By extension, this compound represents a valuable scaffold for generating libraries of compounds for drug discovery programs, particularly for targets where a flexible amino-ester linkage is desired. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a drug candidate's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that highlights the importance of simple building blocks like this.[8]
References
- 1. Buy this compound (EVT-370653) | 3440-30-0 [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Physical Characteristics of Methyl 3-(ethylamino)propanoate
Introduction
Methyl 3-(ethylamino)propanoate, a secondary aminopropanoate ester, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a secondary amine and a methyl ester group, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles and other pharmacologically active compounds. Understanding the fundamental physicochemical properties of this compound, particularly its solubility in various solvent systems, is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known physical characteristics of this compound and presents a detailed, field-proven methodology for the precise determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, utilize, and further investigate this compound with a solid foundation of technical knowledge.
Physicochemical Properties of this compound
The physical and chemical properties of a compound are critical determinants of its behavior in chemical reactions, formulations, and biological systems. For this compound, a clear understanding of these characteristics is essential for designing synthetic routes, developing purification strategies, and formulating stable preparations.
Core Physical Characteristics
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |
| CAS Number | 7415-32-9 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | Inferred from general properties of similar esters |
| Boiling Point | 173.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.937 g/cm³ | --INVALID-LINK-- |
| Flash Point | 58.7 °C | --INVALID-LINK-- |
| Predicted pKa | 9.39 ± 0.19 | --INVALID-LINK-- |
| Predicted logP | 0.54990 | --INVALID-LINK-- |
Note on Predicted Values: The provided pKa and logP values are computationally predicted and should be used as an estimation. For critical applications, experimental determination of these properties is recommended.
Solubility Profile: A Critical Parameter
The solubility of this compound in various solvents is a crucial factor for its application in synthesis and formulation. While specific quantitative solubility data is not extensively available in the public domain, a general understanding can be inferred from its structure. As a polar molecule containing both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the nitrogen and oxygen atoms), it is expected to exhibit some solubility in polar protic and aprotic solvents. Conversely, its solubility in nonpolar solvents is likely to be limited.
Due to the lack of specific quantitative data, this guide provides a robust experimental protocol for determining the thermodynamic solubility of this compound. This will empower researchers to generate reliable and reproducible solubility data for their specific solvent systems of interest.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a substance in a given solvent.[1] This method involves creating a saturated solution of the compound and then quantifying its concentration. The protocol provided below is a standardized approach that can be adapted for this compound and various solvents. This method is consistent with the principles outlined in OECD Guideline 105 for the testing of chemicals.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) of high purity
-
Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated UV-Vis spectrophotometer)
Experimental Workflow Diagram:
Caption: Workflow for determining the thermodynamic solubility of this compound.
Step-by-Step Methodology:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved liquid is crucial to ensure that the solution is saturated at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the sealed vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the compound and solvent system.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Causality Behind Experimental Choices:
-
Excess Solute: The addition of an excess of the solute ensures that the solution reaches its saturation point, a prerequisite for determining thermodynamic solubility.
-
Airtight Seal: Prevents the evaporation of the solvent, which would alter the concentration of the solution and lead to inaccurate results.
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.
-
Sufficient Equilibration Time: Allows the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Filtration: Removes any suspended, undissolved solute that could lead to an overestimation of the solubility.
-
Validated Analytical Method: Ensures the accurate and precise quantification of the dissolved solute.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move the person into fresh air.
-
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications. This technical guide has provided a consolidated overview of its key physical characteristics. While specific quantitative solubility data remains to be extensively documented, the provided detailed and validated experimental protocol for determining thermodynamic solubility using the shake-flask method offers a robust framework for researchers to generate this critical data in-house. By following the outlined procedures and adhering to the safety guidelines, scientists and developers can confidently and effectively utilize this compound in their research and development endeavors.
References
Synthesis pathways for "Methyl 3-(ethylamino)propanoate"
An In-depth Technical Guide to the Synthesis of Methyl 3-(ethylamino)propanoate
Abstract
This compound is a valuable β-amino ester, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif, featuring both an amine and an ester functional group separated by a three-carbon chain, imparts unique chemical properties that are leveraged in the development of complex molecular architectures. This technical guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for successful synthesis, purification, and characterization.
Introduction to β-Amino Esters and the Target Molecule
β-amino esters are bifunctional molecules of significant interest in organic synthesis. They are precursors to β-lactams (a core structure in many antibiotics), β-peptides (which form stable, predictable secondary structures), and a variety of other biologically active molecules. This compound (CAS No: 3440-30-0) is a representative example of a secondary β-amino ester. Its synthesis is a foundational exercise in several key organic reactions, offering a practical platform to explore concepts of nucleophilicity, conjugate addition, and reductive amination.
The primary challenge in synthesizing secondary amines like this compound is achieving selective mono-alkylation while avoiding subsequent reactions that can lead to tertiary amines or other byproducts. The choice of synthetic strategy is therefore critical and depends on factors such as starting material availability, cost, desired purity, and scalability.
Primary Synthesis Pathway: Aza-Michael Addition (1,4-Conjugate Addition)
The most direct, atom-economical, and industrially favored route to this compound is the Aza-Michael addition, a specific type of 1,4-conjugate addition.[1][2] This reaction involves the addition of a nitrogen nucleophile (ethylamine) across the carbon-carbon double bond of an α,β-unsaturated carbonyl compound (methyl acrylate).
Mechanistic Rationale and Causality
The reaction is driven by the electrophilic nature of the β-carbon in methyl acrylate, which is rendered electron-deficient by the electron-withdrawing effect of the adjacent ester group. Ethylamine, a primary amine, acts as a soft nucleophile, preferentially attacking this "soft" electrophilic β-carbon over the "hard" electrophilic carbonyl carbon.[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the β-carbon of methyl acrylate.
-
Enolate Formation: This concerted attack pushes the π-electrons of the C=C bond onto the α-carbon, and the π-electrons of the C=O bond onto the oxygen atom, forming a resonance-stabilized enolate intermediate.
-
Proton Transfer: A proton is transferred from the newly-formed ammonium ion to the α-carbon, either directly or mediated by a solvent molecule, to yield the final product.
This pathway is favored for its simplicity and high atom economy, as all atoms from the reactants are incorporated into the product. However, a key consideration is the potential for over-alkylation. The product, this compound, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of methyl acrylate.[2] To mitigate this, the reaction is typically performed using an excess of ethylamine.
Visualizing the Aza-Michael Addition
Caption: Aza-Michael addition of ethylamine to methyl acrylate.
Detailed Experimental Protocol
This protocol is a synthesized representation based on common procedures for the aza-Michael addition of amines to acrylates.[2][4]
Materials:
-
Ethylamine (e.g., 70% solution in water, or anhydrous)
-
Methyl acrylate
-
Anhydrous methanol (or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a low temperature.
-
Charge Reactant: Charge the flask with ethylamine. A molar excess of 1.5 to 2.0 equivalents relative to methyl acrylate is recommended to minimize di-addition.[2] If desired, an anhydrous solvent like methanol can be added.
-
Slow Addition: Add methyl acrylate dropwise to the stirred ethylamine solution via the addition funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0-25°C, as the reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-12 hours) to ensure the reaction goes to completion. The progress can be monitored by techniques like TLC or GC.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent (if used) and the excess volatile ethylamine.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Data Summary: Reaction Conditions
| Parameter | Condition | Rationale / Notes | Source(s) |
| Stoichiometry | 1.5 - 2.0 eq. Ethylamine | Minimizes over-alkylation by the secondary amine product. | [2] |
| Solvent | Methanol, Ethanol, or Solvent-free | Anhydrous polar solvents are suitable. Solvent-free conditions increase atom economy but require careful temperature control. | [2][5] |
| Temperature | 0 - 25°C | Controls the exothermic reaction and prevents side reactions like polymerization. | [2] |
| Catalyst | None (typically) / Lewis Acids | The reaction often proceeds without a catalyst. Lewis acids (e.g., LiClO₄) or acidic alumina can be used to promote the reaction, especially with less reactive amines. | [6][7] |
| Yield | Moderate to High (e.g., >70%) | Dependent on careful control of stoichiometry and temperature. | [5] |
Alternative Synthesis Pathways
While the Aza-Michael addition is the most common route, alternative methods exist that offer advantages in specific contexts, such as improved control over selectivity or utilization of different starting materials.
Pathway II: Reductive Amination
Reductive amination provides an excellent alternative for controlling mono-alkylation.[8] This method involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[9]
Mechanism:
-
Reactants: Ethylamine and methyl 3-oxopropanoate (a β-keto ester).
-
Intermediate Formation: Ethylamine reacts with the ketone to form an enamine intermediate.
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the enamine to the final product. NaBH₃CN is ideal because it is less reactive towards the starting ketone, allowing the one-pot reaction to proceed efficiently.[8]
Causality: This pathway's primary advantage is the prevention of over-alkylation. However, its industrial applicability is often limited by the higher cost and lower availability of the starting β-keto ester compared to methyl acrylate.[2]
Caption: Reductive amination pathway.
Pathway III: Esterification of 3-(Ethylamino)propanoic Acid
A third route involves the classic Fischer esterification of the corresponding β-amino acid, 3-(ethylamino)propanoic acid.
Mechanism:
-
Reactants: 3-(Ethylamino)propanoic acid and methanol.
-
Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride gas through the mixture.[2]
-
Reaction: The mixture is typically heated to reflux to drive the equilibrium reaction towards the formation of the methyl ester product by removing the water that is formed.
Causality: This method is practical when the β-amino acid is a more readily available or cost-effective starting material than methyl acrylate. The use of strong mineral acids, however, can present challenges related to equipment corrosion and difficult work-up procedures.[2]
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The Aza-Michael addition of ethylamine to methyl acrylate stands out as the most direct and widely used method due to its simplicity, high atom economy, and the ready availability of starting materials. Careful control of reaction stoichiometry and temperature is paramount to achieving high yields and minimizing the formation of byproducts. Alternative routes, such as reductive amination and Fischer esterification, offer superior control over selectivity or utilize different precursors, respectively, providing valuable options for researchers depending on their specific synthetic goals and constraints. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable scientists to make informed decisions in the synthesis of this and related β-amino esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-370653) | 3440-30-0 [evitachem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 3-(ethylamino)propanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the β-amino esters represent a class of compounds with significant versatility and utility. Among these, Methyl 3-(ethylamino)propanoate has emerged as a valuable building block, finding applications in various research and development endeavors. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical principles to its practical applications, with a focus on empowering researchers to leverage its full potential. As a Senior Application Scientist, the aim is to not only present established protocols but to also offer insights into the rationale behind experimental choices, fostering a deeper understanding of the chemistry involved.
Introduction to this compound: A Molecule of Interest
This compound, also known as N-ethyl-β-alanine methyl ester, is a secondary amine and an ester derivative of the non-proteinogenic amino acid β-alanine. Its structure, characterized by an ethylamino group attached to the β-carbon of a methyl propanoate backbone, imparts it with a unique combination of nucleophilicity and ester reactivity. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3440-30-0 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | 173.5 °C at 760 mmHg | |
| Density | 0.937 g/cm³ | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in most organic solvents. |
These properties are crucial for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.
The Genesis of this compound: A Historical Perspective on its Synthesis
While a singular seminal paper detailing the initial discovery of this compound is not readily apparent in a historical context, its synthesis falls under the well-established and extensively studied aza-Michael addition reaction . This powerful carbon-nitrogen bond-forming reaction has been a cornerstone of organic synthesis for over a century. The general principle involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
The synthesis of β-amino esters, including N-substituted variants like this compound, has been a subject of continuous research due to their importance as precursors to a wide array of biologically active molecules.[1] Early investigations into the addition of amines to acrylic esters laid the groundwork for the reliable and high-yielding syntheses that are employed today.
Synthesis of this compound: The Aza-Michael Addition
The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition of ethylamine to methyl acrylate. This reaction is favored for its atom economy and generally straightforward execution.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine at the β-carbon of the electron-deficient methyl acrylate. This conjugate addition is facilitated by the polarization of the carbon-carbon double bond due to the electron-withdrawing nature of the adjacent ester group. The resulting enolate intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a neat liquid)
-
Methyl acrylate
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as polymerization of the methyl acrylate.
-
Amine Addition: Slowly add ethylamine (1.0-1.2 equivalents) to the stirred solution of methyl acrylate. The addition can be done dropwise via an addition funnel or a syringe. Maintaining a slow addition rate is important to manage the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours), and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain the pure this compound as a colorless liquid.
-
Rationale for Experimental Choices:
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol can participate in the protonation of the enolate intermediate. Aprotic solvents like THF are also suitable.
-
Temperature: The initial cooling to 0 °C is a critical safety and purity measure. The Michael addition of amines is often exothermic.
-
Stoichiometry: A slight excess of the amine can be used to ensure complete conversion of the more valuable acrylate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate backbone (two triplets), and the methyl group of the ester (a singlet). The N-H proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum (around 170-175 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-N stretch: A band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃, m/z 31) and cleavage at the C-C bonds adjacent to the nitrogen atom.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its utility stems from the presence of both a nucleophilic secondary amine and an electrophilic ester functional group.
Building Block for Heterocyclic Synthesis
The secondary amine functionality allows for its incorporation into various heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical agents. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further handles for molecular elaboration.
Precursor for Bioactive Molecules
While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, the broader class of β-amino esters are known intermediates in the synthesis of various therapeutic agents. For instance, related structures are found in the backbones of certain protease inhibitors and as components of peptidomimetics. The general importance of β-amino acids and their derivatives as building blocks for pharmaceuticals is well-established.[1]
For example, a similar compound, ethyl 3-(benzylamino)propanoate, is a key intermediate in the synthesis of beta-agonist prodrugs used in the treatment of conditions like psoriasis. This highlights the potential of N-substituted β-alanine esters in the development of new therapeutics.
The workflow for utilizing such an intermediate in a drug discovery program can be visualized as follows:
Conclusion and Future Outlook
This compound, while a seemingly simple molecule, embodies the elegance and utility of β-amino esters in modern chemical science. Its straightforward synthesis via the aza-Michael addition, coupled with its versatile functional groups, makes it a readily accessible and valuable tool for synthetic chemists. While its direct role in blockbuster pharmaceuticals may not be widely publicized, its importance as a structural motif and a building block in the broader context of drug discovery and materials science should not be underestimated. As the demand for novel molecular architectures with tailored properties continues to grow, the utility of fundamental building blocks like this compound is set to endure and expand. Further research into its applications, particularly in the development of new catalytic methodologies and its incorporation into novel bioactive scaffolds, will undoubtedly continue to enrich the field of organic chemistry.
References
A Technical Guide to the Conceptual Role of Amine-Ester Compounds in Proteomics: A Structural Analogue Analysis of Methyl 3-(ethylamino)propanoate
Disclaimer: This technical guide addresses the topic of "Methyl 3-(ethylamino)propanoate" from a conceptual and theoretical standpoint. As of the date of this publication, this specific molecule is not a recognized or documented reagent in mainstream proteomics research. This document, therefore, leverages the foundational principles of chemical biology and proteomics to explore the potential applications of a molecule with its structure—a secondary amine and a methyl ester—as a framework for understanding the design and function of chemical probes.
Introduction: From Chemical Structure to Proteomic Function
In the field of proteomics, our ability to understand protein function, interaction, and localization hinges on the chemical tools we use to interrogate the proteome. Chemical probes are indispensable instruments in this pursuit, designed with specific reactive groups to covalently label, modify, or cross-link proteins.[1][2] While a vast arsenal of such reagents exists, the exploration of novel chemical scaffolds remains a frontier for innovation.
This guide examines the chemical structure of this compound to hypothesize its potential roles in proteomics research. By dissecting its constituent functional groups—a secondary amine and a methyl ester—we can extrapolate its reactivity and conceptualize its application as a building block for more complex, functional probes for protein modification and interaction analysis.
Part 1: Structural Analysis and Potential Reactivity
The utility of any chemical probe is dictated by its reactivity. This compound possesses two key functional groups within a simple aliphatic backbone.
-
Secondary Amine (-NH-): The ethylamino group contains a secondary amine. In proteomics, the most commonly targeted amines are the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[3] These primary amines are excellent nucleophiles at neutral to alkaline pH and are the targets for widely used reagents like N-hydroxysuccinimide (NHS) esters.[4] A secondary amine, while still nucleophilic, is sterically more hindered and less reactive than a primary amine. It would not be efficiently targeted by standard amine-labeling chemistries but could be reactive under more forcing conditions or with different classes of electrophiles. More critically, it provides a potential site for derivatization during the synthesis of a more complex probe.
-
Methyl Ester (-COOCH₃): The methyl propanoate group is a simple ester. In a biological context, esters are susceptible to hydrolysis by esterase enzymes or by chemical means at high or low pH. Under typical physiological conditions (pH ~7.4), it is relatively stable. This moiety could serve as a non-reactive component, or it could be intentionally hydrolyzed to a carboxylic acid (-COOH). This resulting carboxyl group is a key functional handle, as it can be "activated"—for example, by converting it into an NHS ester—to make it reactive toward primary amines.[5]
This analysis suggests that this compound is unlikely to be a useful "off-the-shelf" reagent. Instead, its value lies in its potential as a synthetic precursor for creating bespoke chemical probes.
Part 2: Conceptual Application in Amine-Reactive Protein Labeling
Protein labeling involves attaching a tag (e.g., a fluorophore or biotin) to a protein for detection or purification. The most robust method for this is covalent labeling of specific amino acid residues.
Principle of Amine-Reactive Labeling
The primary amines on lysine residues are abundant and typically located on the protein surface, making them highly accessible targets.[3] NHS esters are a cornerstone of this approach; the NHS group is an excellent leaving group, allowing the ester to react readily with a nucleophilic primary amine to form a stable, covalent amide bond.[6][7]
Hypothetical Workflow: Synthesizing a Labeling Reagent
A molecule like this compound could be converted into a novel labeling reagent. A hypothetical synthesis might involve:
-
Modification: Attaching a reporter tag (e.g., biotin) to the secondary amine. This would require a synthetic route that selectively targets the secondary amine without affecting the ester.
-
Hydrolysis: Saponification (base-catalyzed hydrolysis) of the methyl ester to yield a free carboxylic acid.
-
Activation: Reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (like EDC) to generate a highly reactive NHS ester.
The resulting molecule would be a custom, amine-reactive biotinylation reagent, capable of labeling primary amines on target proteins.
Caption: Conceptual workflow of protein labeling using a custom NHS-ester probe.
Part 3: Conceptual Application in Chemical Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional structure of protein complexes.[8][9] It uses bifunctional reagents (cross-linkers) to covalently link amino acids that are in close proximity.
Principle of XL-MS
A cross-linker has two reactive groups connected by a spacer arm.[10] When a protein or protein complex is incubated with the cross-linker, the reagent forms covalent bridges between nearby residues. After cross-linking, the protein is digested into peptides, and the resulting cross-linked peptide pairs are identified by mass spectrometry. This provides distance constraints that can be used to map interaction interfaces and protein topology.[6]
Hypothetical Design of a Novel Cross-Linker
We can envision synthesizing a homobifunctional cross-linker from a this compound precursor. The synthesis would involve:
-
Dimerization: Coupling two molecules of the precursor via their secondary amines to a central spacer arm.
-
Hydrolysis & Activation: As with the labeling reagent, both methyl ester groups would be hydrolyzed to carboxylic acids and subsequently activated to form two amine-reactive NHS esters.
This would create a novel cross-linker with a defined spacer length, ready for use in an XL-MS experiment.
Experimental Protocol: A Hypothetical XL-MS Workflow
Below is a self-validating, step-by-step protocol for a typical XL-MS experiment using our conceptual cross-linker.
1. Cross-Linking Reaction
- Objective: To covalently link interacting proteins in a purified complex or cell lysate.
- Protocol:
- Prepare the protein complex at a concentration of 1-2 mg/mL in a suitable buffer (e.g., HEPES or PBS, pH 7.5). Ensure the buffer contains no primary amines (e.g., Tris).
- Prepare a fresh 100 mM stock solution of the conceptual NHS-ester cross-linker in anhydrous DMSO.
- Add the cross-linker to the protein solution to a final concentration of 1-2 mM (a 20- to 500-fold molar excess is a common starting point).[8]
- Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
- Quench the reaction by adding a primary amine buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes.
2. Protein Digestion
- Objective: To proteolytically digest the cross-linked proteins into peptides for MS analysis.
- Protocol:
- Denature the cross-linked proteins by adding Urea to 8 M.
- Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 1 hour at 37°C.
- Alkylate free cysteine residues with 20 mM Iodoacetamide (IAA) for 30 minutes at room temperature in the dark.
- Dilute the solution 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M.
- Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
3. Enrichment of Cross-Linked Peptides (Optional but Recommended)
- Objective: To enrich for the low-abundance cross-linked peptides.
- Protocol:
- Acidify the digest with formic acid.
- Perform size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. Cross-linked peptides are larger and/or more highly charged and will elute in distinct fractions.
- Collect the relevant fractions and desalt using a C18 solid-phase extraction (SPE) cartridge.
4. LC-MS/MS Analysis
- Objective: To separate and identify the cross-linked peptides.
- Protocol:
Reconstitute the dried peptide fractions in a suitable LC-MS buffer (e.g., 0.1% formic acid in water).
Inject the sample onto a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
Run a standard data-dependent acquisition method optimized for identifying cross-linked peptides (e.g., using higher collision energy).
Caption: A typical "bottom-up" workflow for a chemical cross-linking experiment.
Part 4: Data Analysis and Expected Outcomes
The analysis of XL-MS data requires specialized software (e.g., pLink, StavroX) capable of searching MS/MS spectra against a protein database to identify two peptide sequences connected by the mass of the cross-linker.[6]
Data Presentation
The final output is typically a table of identified cross-linked peptide pairs. This data provides direct evidence of protein interactions and spatial proximity.
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |
| XL-001 | Protein A | K121 | Protein A | K150 | 95.4 |
| XL-002 | Protein A | K78 | Protein B | K45 | 88.1 |
| XL-003 | Protein C | N-term | Protein C | K210 | 99.2 |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of a summarized results table from an XL-MS experiment. "Residue" indicates the specific amino acid (K for Lysine) that was cross-linked. The table shows an intra-protein link (XL-001), an inter-protein link (XL-002), and a link involving the N-terminus.
Conclusion
While this compound itself does not have a documented role in proteomics, a rigorous analysis of its chemical structure provides a valuable intellectual exercise. It underscores a fundamental principle of chemical proteomics: that complex tools are often built from simple, versatile chemical scaffolds. By understanding the reactivity of its secondary amine and methyl ester groups, we can conceptualize the synthesis of novel, custom-designed reagents for protein labeling and the structural analysis of protein complexes. This exploration serves as a guide not for the use of this specific molecule, but for the innovative mindset required to develop the next generation of chemical probes that will continue to advance our understanding of the proteome.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 10. Protein Crosslinkers & Protein Crosslinking Reagents [proteochem.com]
An Examination of Methyl 3-(ethylamino)propanoate: A Versatile Building Block in Chemical Synthesis
For Immediate Release
Shanghai, China – January 2, 2026 – In the landscape of biochemical reagents and pharmaceutical intermediates, the utility of a compound is often dictated by its structural features and reactivity. Methyl 3-(ethylamino)propanoate, a secondary amine ester, presents a compelling case for its role as a versatile building block in organic synthesis. This technical guide serves to consolidate the available information on this compound, offering insights for researchers, scientists, and professionals in drug development.
While not extensively documented as a standalone biochemical reagent with a defined biological pathway, its structural motifs are prevalent in numerous biologically active molecules. This guide will delve into its chemical properties, synthesis, and its established and potential applications, providing a foundational understanding for its use in the laboratory.
I. Chemical Profile and Properties
This compound, with the CAS number 3440-30-0, is an organic compound classified as a β-amino acid ester.[1] Its molecular structure features a propanoate backbone with an ethylamino group at the β-position.[1] This arrangement of functional groups—a secondary amine and a methyl ester—provides two key sites for chemical modification, making it a valuable intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3440-30-0 | [2] |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | [1] |
| Boiling Point | 173.5 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| Flash Point | 58.7 °C | [2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 5 | [1][2] |
The presence of both a hydrogen bond donor (the N-H group) and multiple acceptor sites (the nitrogen and oxygen atoms) suggests potential for interactions with biological macromolecules.
II. Synthesis and Reactivity
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common method is the Michael addition of ethylamine to methyl acrylate.[1] This reaction is typically catalyzed and requires careful control of temperature to ensure optimal yield and purity.[1] Alternative routes include the esterification of N-ethyl-β-alanine or transesterification processes.[1][3]
The reactivity of this compound is dictated by its two primary functional groups. The secondary amine can act as a nucleophile, allowing for reactions such as acylation, alkylation, and arylation to build more complex molecular scaffolds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or can be subjected to amidation or transesterification.[3][4]
Diagram 1: Key Reactions of this compound
Caption: Potential synthetic transformations of this compound.
III. Applications in Synthesis
While specific applications of this compound as a direct biochemical reagent are not extensively detailed in peer-reviewed literature, its utility as a synthetic intermediate is clear. Its structural analogs and related compounds are found in various pharmaceuticals and research chemicals.
1. Pharmaceutical Synthesis: The β-amino acid ester motif is a common feature in many drug candidates. For instance, related structures like ethyl 3-(pyridin-2-ylamino)propanoate are key intermediates in the synthesis of anticoagulants such as dabigatran etexilate.[5] While not a direct analog, this highlights the value of the β-amino propanoate scaffold in medicinal chemistry. Similarly, ethyl 3-(benzylamino)propanoate is used in the synthesis of beta-agonist prodrugs. The potential for this compound to serve as a precursor for novel therapeutic agents is therefore significant, warranting further investigation.
2. Research and Proteomics: Some suppliers list this compound as a product for proteomics research.[6][7] This suggests its potential use as a chemical probe or as a building block for creating more complex molecules for studying protein structure and function. The secondary amine allows for its conjugation to reporter molecules or its incorporation into peptide-like structures.
3. Agrochemicals: Related compounds, such as N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, which can be synthesized from similar precursors, have applications in the production of insecticides. This points to a potential, though less explored, application of this compound in the agrochemical industry.
IV. Experimental Protocol: General Procedure for N-Acylation
The following is a representative, generalized protocol for the N-acylation of this compound, a common reaction to extend its molecular structure.
Objective: To synthesize an N-acyl derivative of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
An acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 equivalents) to the solution. Cool the flask in an ice bath to 0 °C.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.0 to 1.1 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram 2: Experimental Workflow for N-Acylation
Caption: A generalized workflow for the N-acylation of this compound.
V. Conclusion
This compound is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules in the pharmaceutical, and potentially agrochemical, industries. While its direct application as a biochemical reagent is not yet well-defined in the public domain, its structural components are of high interest in medicinal chemistry. Further research into the biological activity of its derivatives could unveil novel applications and solidify its role in drug discovery and development.
This guide provides a foundational overview based on currently available data. Researchers are encouraged to explore the synthetic possibilities offered by this compound and to investigate the biological properties of its novel derivatives.
References
- 1. Buy this compound (EVT-370653) | 3440-30-0 [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. homework.study.com [homework.study.com]
- 4. What reagents would you use to convert methyl propanoate to the f... | Study Prep in Pearson+ [pearson.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols: Methyl 3-(ethylamino)propanoate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Methyl 3-(ethylamino)propanoate (CAS 3440-30-0) is a valuable β-amino ester that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, featuring a secondary amine and a methyl ester, provides two reactive sites for constructing more complex molecular architectures. This guide details the synthesis, key chemical transformations, and practical, field-tested protocols for its use, particularly highlighting its potential in the synthesis of active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with explanations of the chemical principles that underpin the experimental choices, ensuring both reproducibility and a deeper understanding for researchers in drug development.
Introduction: The Strategic Value of β-Amino Esters
In the landscape of modern drug development, the efficient synthesis of complex molecules is paramount. Pharmaceutical intermediates are the foundational building blocks upon which APIs are constructed.[2] β-amino acids and their esters are a particularly important class of intermediates due to their prevalence in biologically active compounds.[2] this compound, a non-commercial but readily synthesizable building block, offers a strategic advantage. Its secondary amine allows for selective N-acylation, N-alkylation, or participation in cyclization reactions, while the ester moiety can be hydrolyzed, reduced, or transesterified. This dual functionality makes it an ideal precursor for creating diverse chemical libraries and constructing key fragments of larger drug molecules, such as in the synthesis of direct thrombin inhibitors like Dabigatran Etexilate, which utilizes similar β-amino ester intermediates.[3][4]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is critical for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3440-30-0 | [1][5][6] |
| Molecular Formula | C₆H₁₃NO₂ | [1][5] |
| Molecular Weight | 131.17 g/mol | [1][5] |
| Boiling Point | 173.5 °C at 760 mmHg | [1] |
| Density | 0.937 g/cm³ | [1] |
| Flash Point | 58.7 °C | [1] |
| pKa (Predicted) | 9.39 ± 0.19 | [1] |
| Appearance | Liquid (Expected) | |
| Storage | Store in freezer (-20°C), under inert atmosphere. | [7] |
| Primary Hazards | Based on analogous compounds, likely flammable and may cause skin/eye irritation. Handle with appropriate PPE. | N/A |
Synthesis Protocol: Aza-Michael Addition
The most direct and efficient method for synthesizing this compound is the Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[8][9][10] This reaction is known for its high atom economy and typically proceeds under mild conditions.
Causality Behind Experimental Choices
-
Reaction Control: The Aza-Michael addition is often exothermic. Cooling the initial reaction mixture to 0°C is crucial to prevent uncontrolled temperature spikes, which could lead to side reactions or the formation of di-adducts (where a second molecule of methyl acrylate adds to the secondary amine product).
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the more volatile and less expensive reactant, ethylamine, can help drive the reaction to completion. However, for this protocol, we use an excess of the amine acceptor (methyl acrylate) to ensure the primary amine is fully consumed, simplifying purification.
-
Solventless Conditions: Many Aza-Michael additions can be run neat (without solvent), which is a green chemistry approach that simplifies work-up.[11] However, using a solvent like methanol can aid in heat dissipation and ensure homogeneity.
-
Purification: The product has a significantly higher boiling point than the starting materials, making vacuum distillation an effective method for purification.
Experimental Protocol: Synthesis of this compound
Reaction Scheme: Methyl Acrylate + Ethylamine → this compound
Caption: Synthesis workflow for this compound.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Methyl Acrylate | 96-33-3 | 86.09 | 10.0 g (10.5 mL) | 0.116 |
| Ethylamine (2.0 M in THF) | 75-04-7 | 45.08 | 60 mL | 0.120 |
| Anhydrous Methanol | 67-56-1 | 32.04 | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add methyl acrylate (10.0 g, 116 mmol) and dissolve in anhydrous methanol (25 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add the ethylamine solution (60 mL of 2.0 M solution in THF, 120 mmol) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the methyl acrylate starting material is consumed.
-
Remove the solvent (methanol and THF) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (a Kugelrohr apparatus is ideal) to yield this compound as a colorless liquid.[12]
Application in Pharmaceutical Synthesis: N-Acylation
A primary application of this intermediate is the formation of amide bonds through N-acylation.[13][14] This is one of the most common reactions in pharmaceutical chemistry, used to link molecular fragments and build the final API.[15]
Causality Behind Experimental Choices
-
Acid Scavenger: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it unreactive. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge this acid and allow the reaction to proceed to completion.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Work-up: An aqueous work-up is used to remove the triethylamine hydrochloride salt and any unreacted starting materials. A wash with a weak base (e.g., NaHCO₃) removes excess acyl chloride, and a brine wash helps to break any emulsions and begin the drying process.
Experimental Protocol: N-Acylation with Benzoyl Chloride
Reaction Scheme: this compound + Benzoyl Chloride → Methyl 3-(N-benzoyl-N-ethylamino)propanoate
Caption: Logical workflow for N-Acylation of the intermediate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| This compound | 3440-30-0 | 131.17 | 5.0 g | 38.1 mmol |
| Benzoyl Chloride | 98-88-4 | 140.57 | 5.9 g (4.9 mL) | 42.0 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.25 g (5.8 mL) | 42.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
Dissolve this compound (5.0 g, 38.1 mmol) and triethylamine (4.25 g, 42.0 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice-water bath.
-
Add benzoyl chloride (5.9 g, 42.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.[16]
Analytical Characterization
Analytical data is essential for confirming the identity and purity of the synthesized intermediate. The following table provides predicted data based on the structure and known values for similar compounds.[17][18]
Table 2: Predicted Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.68 (s, 3H, -OCH₃), ~2.80 (t, 2H, -CH₂-CO), ~2.65 (q, 2H, -N-CH₂-CH₃), ~2.50 (t, 2H, -N-CH₂-), ~1.10 (t, 3H, -CH₂-CH₃), NH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.0 (C=O), ~51.5 (-OCH₃), ~46.0 (-N-CH₂-), ~43.5 (-N-CH₂-CH₃), ~34.0 (-CH₂-CO), ~15.0 (-CH₃). |
| IR (neat, cm⁻¹) | ~3300 (N-H stretch, weak), ~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1170 (C-O stretch). |
Note: Actual chemical shifts (δ) may vary. Data is predicted based on analogous structures such as methyl 3-(methylamino)propanoate and ethyl 3-(diethylamino)propanoate.[12][18]
Conclusion
This compound is a highly functional intermediate that can be synthesized efficiently via an Aza-Michael addition. Its dual reactive handles—a nucleophilic secondary amine and an electrophilic ester—make it a powerful tool for medicinal chemists and drug development professionals. The protocols provided in this guide offer reliable methods for its synthesis and subsequent functionalization, enabling its integration into complex synthetic routes for the discovery and production of novel pharmaceutical agents.
References
- 1. lookchem.com [lookchem.com]
- 2. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dabigatran Etexilate Mesylate synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3440-30-0 | this compound - AiFChem [aifchem.com]
- 7. 3440-30-0|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. rsc.org [rsc.org]
Application Note: Quantitative Analysis of Methyl 3-(ethylamino)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the quantitative analysis of Methyl 3-(ethylamino)propanoate, a key intermediate in pharmaceutical synthesis and organic chemistry. Due to the inherent challenges in the gas chromatographic analysis of primary and secondary amines, such as peak tailing and poor reproducibility, a derivatization step is employed.[1][2] This protocol outlines a comprehensive workflow, including sample preparation, derivatization with Trifluoroacetic Anhydride (TFAA), instrument configuration, and data analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this compound.
Introduction
This compound (CAS 3440-30-0) is a secondary amine and an ester derivative of β-alanine.[3] Its chemical structure, possessing both a secondary amine and an ester functional group, makes it a versatile building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final product.
Direct analysis of this compound by gas chromatography is often problematic. The presence of the secondary amine group leads to strong interactions with the active sites in the GC system, resulting in poor peak shapes and inaccurate quantification.[4] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[4][5] This application note describes a method based on the acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) to form a stable, volatile derivative suitable for GC-MS analysis.
The use of GC-MS provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte.[6] This method has been developed with a focus on scientific integrity, robustness, and adherence to principles outlined in method validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][7][8]
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA) (≥99%)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
High-purity water
-
Helium (99.999% purity)
-
Internal Standard (IS): e.g., Methyl 3-(propylamino)propanoate or a suitable stable isotope-labeled analog.
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this application:
| Component | Specification |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Data System | MassHunter Workstation Software or equivalent |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate weighing of the standard.
Detailed Protocols
Sample Preparation and Derivatization
The derivatization of the secondary amine with TFAA is a critical step to ensure good chromatographic performance. The trifluoroacetyl group masks the polar N-H bond, increasing volatility and reducing interactions with the GC column.[4]
Protocol:
-
Pipette 100 µL of the sample solution (or calibration standard/QC sample) into a 2 mL autosampler vial.
-
Add 10 µL of the internal standard solution (1 mg/mL).
-
Add 100 µL of ethyl acetate.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 500 µL of high-purity water to quench the excess TFAA.
-
Vortex for 30 seconds and allow the layers to separate.
-
Transfer the upper organic layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the final solution into the GC-MS system.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
GC-MS Instrument Parameters
The following instrument parameters are recommended. Optimization may be required based on the specific instrumentation used.
| Parameter | Value | Rationale |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times. |
| Oven Program | Initial: 60°C (hold 2 min) | Allows for focusing of the analytes at the head of the column. |
| Ramp 1: 15°C/min to 200°C | Provides good separation of the analyte from solvent and other components. | |
| Ramp 2: 25°C/min to 280°C (hold 5 min) | Elutes any higher boiling point compounds and cleans the column. | |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for monitoring is crucial for the selectivity and sensitivity of the method. The predicted ions are based on the structure of the TFAA derivative of this compound.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Dwell Time (ms) |
| Derivatized Analyte | To be determined experimentally | To be determined experimentally | 100 |
| Derivatized IS | To be determined experimentally | To be determined experimentally | 100 |
Note: The exact m/z values for the quantifier and qualifier ions should be determined by acquiring a full scan mass spectrum of a derivatized standard.
Results and Discussion
Expected Chromatographic Performance
The derivatization with TFAA is expected to yield a sharp, symmetrical peak for the N-trifluoroacetyl this compound derivative. The retention time will be dependent on the specific GC column and conditions used but is expected to be in the range of 8-12 minutes under the prescribed oven program.
Predicted Mass Fragmentation Pattern
The Electron Ionization (EI) mass spectrum of the derivatized analyte is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak may or may not be abundant. Key fragmentation pathways for N-acylated amino acid esters often involve cleavage at the carbonyl group and alpha-cleavage adjacent to the nitrogen atom.
Predicted Fragmentation of N-trifluoroacetyl this compound:
-
Alpha-cleavage: Loss of the ethyl group from the nitrogen will result in a stable iminium ion.
-
McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.
-
Cleavage of the Ester Group: Fragmentation of the methyl ester group can lead to the loss of a methoxy radical (·OCH3) or formaldehyde (CH2O).
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for the derivatized analyte.
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to ICH Q2(R1) guidelines.[1][7][8] The validation should include the following parameters:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | To ensure the method is selective for the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. | To demonstrate a proportional relationship between concentration and response. |
| Accuracy | Recovery of 98.0% to 102.0% for QC samples. | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 2%) and Intermediate Precision (RSD ≤ 3%). | To assess the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | The lowest concentration that can be reliably detected. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | To evaluate the method's capacity to remain unaffected by minor variations. |
Quality Control
For routine analysis, the inclusion of quality control measures is essential to ensure the ongoing validity of the results.[9] This includes:
-
System Suitability Test (SST): Inject a mid-level calibration standard at the beginning of each analytical run. The retention time, peak area, and peak shape should meet predefined criteria.
-
Calibration Check: A calibration standard should be run periodically throughout the analytical sequence to verify the stability of the instrument's response.
-
QC Samples: Analyze low, medium, and high QC samples with each batch of unknown samples. The results should fall within established control limits.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes a crucial derivatization step with TFAA, addresses the challenges associated with the analysis of secondary amines, leading to improved chromatographic performance and reliable quantification. The detailed explanation of the methodology, from sample preparation to data analysis, along with the guidelines for method validation and quality control, offers a robust framework for researchers and professionals in the pharmaceutical and chemical industries. Adherence to this protocol will ensure the generation of high-quality, reproducible data for the quality assessment of this important chemical intermediate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
Application Notes: Strategic Incorporation of Methyl 3-(ethylamino)propanoate in Advanced Peptide Synthesis
Introduction: The Role of N-Alkylated β-Amino Acids in Peptidomimetics
In the landscape of modern drug discovery and materials science, peptides engineered with unnatural amino acids offer a powerful toolkit for modulating biological activity and material properties. Methyl 3-(ethylamino)propanoate, an N-alkylated β-amino acid ester, serves as a key precursor for introducing the N-ethyl-β-alanine moiety into peptide backbones. The incorporation of such residues is a deliberate strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.
The N-ethyl group introduces steric hindrance that can significantly increase resistance to enzymatic degradation by proteases. Furthermore, N-alkylation restricts conformational freedom around the peptide bond, guiding the peptide into specific secondary structures. The β-amino acid backbone, with its additional methylene unit compared to natural α-amino acids, fundamentally alters the peptide's folding propensity, leading to novel helical or sheet-like structures. These modifications can enhance receptor affinity, improve cell permeability, and ultimately augment the therapeutic potential of the peptide.
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), from initial building block preparation to its successful incorporation into complex peptide sequences.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3440-30-0[1] |
| Molecular Formula | C₆H₁₃NO₂[1] |
| Molecular Weight | 131.17 g/mol [1] |
| Boiling Point | 173.5 °C at 760 mmHg[1] |
| Density | 0.937 g/cm³[1] |
From Precursor to Building Block: Preparing Fmoc-N-ethyl-β-alanine-OH
The commercially available this compound is a precursor, not a ready-to-use building block for standard Fmoc-based SPPS. It requires two key chemical transformations: protection of the secondary amine with an Fmoc group and hydrolysis (saponification) of the methyl ester to liberate the carboxylic acid. This two-step process yields the final, coupling-ready monomer: Fmoc-N-ethyl-β-alanine-OH .
Caption: Workflow for preparing the SPPS-ready building block.
Protocol 1: Synthesis of Fmoc-N-ethyl-β-alanine-OH
A. Fmoc Protection of the Secondary Amine
-
Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard N-terminal protecting group for SPPS, offering stability during coupling and clean removal with a mild base (piperidine). We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) as it is a stable, crystalline solid that reacts efficiently with amines.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. This base will neutralize the acid byproduct of the reaction.
-
Add Fmoc-OSu (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Allow the reaction to stir for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into ice-cold water and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Fmoc-N-ethyl-β-alanine methyl ester. This product is often an oil and can be used directly in the next step.
-
B. Saponification of the Methyl Ester
-
Rationale: Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt.[2][3] Lithium hydroxide (LiOH) is often preferred as it can reduce the risk of racemization compared to stronger bases like NaOH or KOH.[2] An acidic workup is required to protonate the carboxylate and yield the free carboxylic acid.
-
Procedure:
-
Dissolve the crude Fmoc-N-ethyl-β-alanine methyl ester (1.0 eq) from the previous step in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to dryness.
-
The resulting white solid, Fmoc-N-ethyl-β-alanine-OH , can be purified further by crystallization or flash chromatography if necessary. Confirm identity and purity via NMR and Mass Spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS): The Challenge of Hindered Couplings
The incorporation of N-alkylated amino acids is notoriously challenging due to the steric hindrance imposed by the alkyl group on the backbone nitrogen.[4][5] This bulkiness impedes the approach of the activated carboxyl group, slowing down the peptide bond formation and increasing the likelihood of incomplete reactions.
To overcome this, a combination of potent coupling reagents, optimized reaction conditions, and rigorous monitoring is essential.
Table 2: Recommended Coupling Reagents for N-Alkylated Amino Acids
| Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly efficient for sterically hindered couplings, low racemization tendency, rapid activation.[4][5][6][7] |
| PyBOP | Phosphonium Salt | Excellent for difficult couplings, especially with additives like HOAt.[5][6] |
| COMU | Uronium Salt | High efficiency comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[4][7] |
Protocol 2: SPPS Incorporation of Fmoc-N-ethyl-β-alanine-OH
-
Prerequisites: Standard Fmoc-SPPS setup, resin-bound peptide with a deprotected N-terminal amine, and high-quality anhydrous solvents (DMF, DCM).
-
Procedure:
-
Resin Preparation: Perform standard Fmoc deprotection on the peptide-resin (e.g., 20% piperidine in DMF for 5 + 15 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve Fmoc-N-ethyl-β-alanine-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq).
-
Allow the solution to pre-activate for 5 minutes at room temperature. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences (e.g., coupling onto another N-alkylated residue), extend the coupling time to 4 hours or overnight.[8]
-
-
Monitoring for Completion (Critical Step):
-
Remove a small sample of resin beads, wash thoroughly with DMF, and perform a TNBS (2,4,6-Trinitrobenzenesulfonic acid) test .
-
Rationale: The standard Kaiser test relies on the reaction with primary amines and gives a false negative for secondary amines like N-ethyl-alanine. The TNBS test reliably detects both primary and secondary amines.[9][10]
-
Interpretation: Colorless or pale yellow beads indicate a complete reaction (negative test). Bright orange or red beads indicate the presence of unreacted free amines (positive test).[10]
-
-
Recoupling and Capping:
-
If the TNBS test is positive, filter the resin and repeat the coupling step (Steps 2-4) with fresh reagents for another 2 hours ("double coupling").
-
If the test remains positive after the second coupling, it indicates a highly difficult sequence. Do not proceed with further coupling attempts. Instead, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptide impurities.
-
-
Caption: Decision workflow for coupling hindered N-alkylated amino acids.
Final Cleavage and Deprotection Considerations
Peptides containing N-alkylated residues are generally stable to standard cleavage conditions. A standard TFA "cleavage cocktail" is used to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
-
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Expert Insight: Some studies have noted that the peptide bond C-terminal to an N-alkylated residue can be susceptible to acid-catalyzed hydrolysis under harsh or prolonged TFA exposure.[12] It is therefore advisable to keep cleavage times to the minimum necessary for complete deprotection (typically 2-3 hours) and avoid elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause & Solution |
| Low yield of Fmoc-N-ethyl-β-alanine-OH | Incomplete Saponification: Ensure sufficient reaction time and proper stoichiometry of LiOH. Monitor carefully by TLC. Product Loss During Workup: Ensure pH is sufficiently acidic (~2) to fully protonate the carboxylate before extraction. |
| Positive TNBS test after first coupling | Insufficient Activation/Time: N-alkylated residues require more potent conditions. Perform a double coupling with fresh reagents and extend the reaction time to at least 2 hours per coupling.[8] |
| Persistently positive TNBS test | Highly Aggregated Sequence: The sequence may be folding on the resin, blocking access to the N-terminus. Consider switching to a different solvent (e.g., NMP) or using microwave-assisted synthesis to disrupt aggregation.[4] If unsuccessful, cap the remaining free amines to prevent deletion products. |
| Deletion sequence detected in final product by MS | Ineffective Coupling/Capping: This indicates that a coupling step failed and was not successfully capped. Rigorous use of the TNBS test and capping after failed recoupling attempts is critical to prevent this. |
| Side product corresponding to peptide fragment | Acid Lability: The peptide bond following the N-ethyl-β-alanine residue may have undergone partial cleavage. Reduce TFA cleavage time to the 2-hour minimum and ensure the reaction is performed at room temperature.[12] |
References
- 1. This compound|lookchem [lookchem.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Aquadocs Repository [aquadocs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Methyl 3-(ethylamino)propanoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available synthons, β-amino esters, and specifically Methyl 3-(ethylamino)propanoate, have emerged as a cornerstone for the construction of complex, biologically active molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed, field-proven synthetic protocols. Our focus is to not only present methodologies but to also elucidate the underlying chemical principles and strategic considerations that guide their application.
Introduction: The Significance of the β-Amino Ester Scaffold
This compound belongs to the class of β-amino esters, which are characterized by an amino group positioned at the β-carbon relative to a carbonyl group. This structural motif is of profound interest in medicinal chemistry for several key reasons:
-
Pharmacophoric Potential: The β-amino ester moiety can act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors. The secondary amine provides a hydrogen bond donor and acceptor, while the ester group can also participate in hydrogen bonding.
-
Metabolic Stability: The introduction of the β-amino acid backbone can impart enhanced metabolic stability to parent compounds compared to their α-amino acid counterparts, primarily by conferring resistance to proteolytic degradation.
-
Conformational Constraint: The additional methylene group in the backbone of β-amino acids and their esters allows for the adoption of unique, well-defined secondary structures, such as helices and turns. This property is invaluable for mimicking peptide secondary structures and designing potent and selective ligands.
-
Synthetic Versatility: The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic ester, makes it a highly versatile building block for a wide array of chemical transformations. It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry and materials science.
These attributes have led to the incorporation of the β-amino ester scaffold into a diverse range of therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is best illustrated through its application as a key intermediate in the synthesis of bioactive molecules. While its direct incorporation is vast, a notable application is in the synthesis of various heterocyclic systems and as a scaffold in polymer-based drug delivery systems.
Building Block for Bioactive Heterocycles
The secondary amine of this compound can be readily functionalized, and the ester moiety can be either retained, hydrolyzed, or converted to an amide. This allows for its use in the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry.
Precursor for Poly(β-amino esters) in Drug and Gene Delivery
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their use in drug and gene delivery systems. These polymers are typically synthesized via the Michael addition of amines to diacrylates. While this compound itself is a monomeric building block, its structural motif is central to the repeating units of many PBAEs.
The key features of PBAEs that make them excellent candidates for drug delivery include:
-
Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, non-toxic molecules that can be cleared from the body.
-
pH-Sensitivity: The tertiary amines in the polymer backbone have pKa values in the physiological range. In the acidic environment of endosomes or tumors, these amines become protonated, leading to polymer swelling and subsequent release of the encapsulated therapeutic payload.
-
Cationic Nature for Gene Delivery: The positive charge of the protonated amines facilitates the complexation of negatively charged genetic material, such as plasmid DNA and siRNA, into nanoparticles that can be efficiently delivered to cells.
The versatility in the synthesis of PBAEs allows for the creation of a large library of polymers with tunable physicochemical properties, tailored for specific drug delivery applications.
Synthetic Protocols and Methodologies
The following protocols are representative of the synthetic transformations that this compound can undergo in a medicinal chemistry setting. These protocols are designed to be self-validating, with clear steps and rationale for each manipulation.
Protocol 1: N-Arylation of this compound
This protocol details a general procedure for the N-arylation of this compound, a common transformation for introducing aromatic moieties that can modulate the pharmacological properties of the final compound.
Workflow Diagram:
Caption: Workflow for the N-Arylation of this compound.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M solution).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-β-amino ester.
Causality and Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for this nucleophilic aromatic substitution reaction. It deprotonates the secondary amine to a small extent, increasing its nucleophilicity.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation while leaving the carbonate anion relatively free to act as a base.
-
Inert Atmosphere: An inert atmosphere is used to prevent the introduction of moisture, which could quench the base and potentially lead to side reactions.
Protocol 2: Amidation of this compound
This protocol describes the conversion of the methyl ester of an N-protected derivative of this compound to an amide, a crucial transformation for generating peptidomimetics and other bioactive molecules.
Logical Relationship Diagram:
Caption: Logical steps for the amidation of a β-amino ester.
Materials and Reagents:
-
N-Protected this compound (e.g., N-Boc protected)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Amine (R₁R₂NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF, anhydrous
Procedure:
Part A: Saponification of the Ester
-
Hydrolysis: Dissolve the N-protected this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexanes) to remove any non-acidic impurities.
-
Extraction: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the N-protected β-amino acid with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Part B: Amide Coupling
-
Reaction Setup: Dissolve the N-protected β-amino acid (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The use of TLC at each stage is critical for ensuring the reaction has gone to completion and for optimizing reaction times.
-
Stepwise Purification: The aqueous workup in both parts of the protocol is designed to remove the majority of the reagents and byproducts, simplifying the final purification by column chromatography.
-
Characterization: The final product should be thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 3440-30-0 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~170-172 °C |
| Solubility | Soluble in most organic solvents |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for a wide range of synthetic manipulations, making it a key intermediate in the synthesis of complex bioactive molecules and advanced drug delivery systems. The protocols detailed in this guide provide a solid foundation for the practical application of this compound in a research and development setting. By understanding the underlying principles of the reactions and adhering to rigorous experimental techniques, researchers can effectively leverage the synthetic potential of this compound to advance their drug discovery programs.
Application Note: Synthetic Transformations of Methyl 3-(ethylamino)propanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(ethylamino)propanoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Possessing both a secondary amine and a methyl ester, it offers two distinct and orthogonal sites for chemical modification. This application note provides a detailed guide to the synthesis of this compound and explores its subsequent reactivity in three fundamental transformations: N-acylation, N-alkylation via reductive amination, and direct amidation of the ester. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer troubleshooting insights to guide researchers in leveraging this compound for the synthesis of more complex molecules relevant to pharmaceutical and materials science research.
Introduction: A Versatile Bifunctional Building Block
Chemical Profile and Significance
This compound, a derivative of the β-amino acid β-alanine, is a liquid organic compound with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[1][2] Its structure features a secondary amine nucleophile and an electrophilic methyl ester, making it an ideal scaffold for introducing a propanoate chain into a target molecule. This bifunctionality allows for sequential or selective reactions, enabling the construction of diverse molecular architectures, including substituted amides, tertiary amines, and other key intermediates in drug discovery.
The synthesis of this compound is itself an instructive example of a fundamental organic reaction: the aza-Michael addition.[3][4][5] This straightforward and often high-yielding reaction provides reliable access to the starting material.
Safety and Handling
Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its parent compound, Ethyl 3-(methylamino)propanoate, are classified as flammable liquids that can cause severe skin burns, eye damage, and respiratory irritation.[1][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Hazards |
| This compound | 3440-30-0 | C₆H₁₃NO₂ | 131.17 g/mol | Flammable, Corrosive, Irritant[1][2] |
| Ethylamine | 75-04-7 | C₂H₇N | 45.08 g/mol | Highly Flammable, Corrosive |
| Methyl Acrylate | 96-33-3 | C₄H₆O₂ | 86.09 g/mol | Highly Flammable, Toxic, Irritant |
Synthesis of this compound via Aza-Michael Addition
Principle and Rationale
The most direct route to β-amino esters like this compound is the conjugate addition (aza-Michael reaction) of an amine to an α,β-unsaturated ester.[3][4] In this reaction, the nucleophilic amine (ethylamine) attacks the β-carbon of the electron-deficient alkene (methyl acrylate). This method is highly efficient and can often be performed without a catalyst, although microwave irradiation has been shown to significantly reduce reaction times and improve yields.[3][7]
The protocol below is adapted from procedures for similar Michael additions.[3][8] Cooling the reaction mixture initially is critical as the addition is often exothermic and uncontrolled temperature increases can lead to polymerization of the acrylate starting material.
Detailed Protocol: Synthesis from Ethylamine and Methyl Acrylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.1 equivalents) in a suitable solvent like methanol (e.g., 20 mL). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add methyl acrylate (1.0 equivalent) dropwise to the stirred ethylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl acrylate starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess ethylamine.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
Key Synthetic Applications: Reactions at the Amine Moiety
The secondary amine in this compound is a versatile nucleophile, readily participating in acylation and alkylation reactions.
N-Acylation to Form Tertiary Amides
N-acylation is a fundamental transformation that converts the secondary amine into a tertiary amide.[9] This is commonly achieved using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.
The reaction proceeds via nucleophilic acyl substitution. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the resulting tetrahedral intermediate collapses, expelling a chloride ion as a leaving group. The protonated amide is then deprotonated by the base to yield the final product.
This protocol is a standard procedure for the acetylation of secondary amines.[10]
-
Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: If necessary, purify the product by silica gel column chromatography.
References
- 1. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-370653) | 3440-30-0 [evitachem.com]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Anwendungs- und Protokollleitfaden zur Derivatisierung von Methyl-3-(ethylamino)propanoat
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Von: Ihrem Senior Application Scientist
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von Methyl-3-(ethylamino)propanoat, einem vielseitigen Baustein in der organischen Synthese und medizinischen Chemie. Als bifunktionelles Molekül, das sowohl eine sekundäre Aminogruppe als auch eine Esterfunktionalität enthält, bietet es zahlreiche Möglichkeiten für die Modifikation zur Erzeugung diverser Molekülgerüste. Dieser Leitfaden beschreibt bewährte Protokolle für Schlüsselreaktionen wie N-Acylierung, N-Sulfonylierung, N-Alkylierung und reduktive Aminierung. Jeder Abschnitt erläutert die zugrunde liegenden chemischen Prinzipien, bietet schrittweise Versuchsanleitungen und diskutiert die Bedeutung der resultierenden Derivate in der Wirkstoffforschung.
Inhaltsverzeichnis
-
Einleitung: Das synthetische Potenzial von Methyl-3-(ethylamino)propanoat
-
Strategische Überlegungen: Reaktivität und Schutzgruppen
-
Derivatisierung am Stickstoffatom: Erweiterung des Molekülgerüsts
-
3.1. N-Acylierung: Synthese von Amiden
-
3.2. N-Sulfonylierung: Herstellung von Sulfonamiden
-
3.3. N-Alkylierung und Reduktive Aminierung: Einführung neuer Alkylsubstituenten
-
-
Intramolekulare Reaktionen: Zugang zu heterozyklischen Systemen
-
4.1. Zyklisierung zu Piperidinon-Derivaten
-
-
Anwendungen in der medizinischen Chemie
-
Referenzen
Einleitung: Das synthetische Potenzial von Methyl-3-(ethylamino)propanoat
Methyl-3-(ethylamino)propanoat, ein Derivat der β-Aminosäure β-Alanin, ist ein wertvoller und flexibler Baustein für die Synthese komplexer organischer Moleküle.[1][2] Seine Struktur, die ein nukleophiles sekundäres Amin und eine elektrophile Estergruppe umfasst, ermöglicht eine breite Palette von chemischen Umwandlungen. Die Fähigkeit, selektiv an beiden funktionellen Gruppen zu reagieren, macht es zu einem attraktiven Ausgangsmaterial für die Erstellung von Substanzbibliotheken in der Wirkstoffforschung und für die gezielte Synthese von bioaktiven Molekülen. Die Derivate von β-Aminosäuren sind von besonderem Interesse, da sie als Vorläufer für pharmazeutisch relevante Moleküle wie Analgetika, entzündungshemmende Mittel und neurologische Therapeutika dienen können.[3]
Strategische Überlegungen: Reaktivität und Schutzgruppen
Die duale Reaktivität von Methyl-3-(ethylamino)propanoat erfordert eine sorgfältige Planung der Synthesestrategie. Die sekundäre Aminogruppe ist ein gutes Nukleophil und eine Base, während die Methylestergruppe anfällig für nukleophile Angriffe (z.B. Hydrolyse oder Amidierung) unter basischen oder sauren Bedingungen ist.
Für mehrstufige Synthesen, bei denen die Estergruppe erhalten bleiben soll, während das Amin modifiziert wird, ist der Einsatz von Schutzgruppen in der Regel nicht erforderlich, solange milde Reaktionsbedingungen gewählt werden. Sollte jedoch die Estergruppe modifiziert werden, während das Amin geschützt werden muss, können gängige Amin-Schutzgruppen wie die tert-Butyloxycarbonyl (Boc)-Gruppe oder die Benzyloxycarbonyl (Cbz)-Gruppe verwendet werden.[4][5][6] Die Boc-Gruppe wird typischerweise unter sauren Bedingungen (z.B. mit Trifluoressigsäure) abgespalten, während die Cbz-Gruppe durch katalytische Hydrierung entfernt wird.[5][6] Die Wahl der Schutzgruppe hängt von der Stabilität des Moleküls gegenüber den Spaltungsbedingungen ab.
Derivatisierung am Stickstoffatom: Erweiterung des Molekülgerüsts
Die nukleophile Natur des sekundären Amins ist der primäre Angriffspunkt für die meisten Derivatisierungsstrategien.
N-Acylierung: Synthese von Amiden
Die Bildung einer Amidbindung ist eine der fundamentalsten Reaktionen in der medizinischen Chemie, da die Amidgruppe in etwa 25 % aller verfügbaren Medikamente vorkommt.[7] Die N-Acylierung von Methyl-3-(ethylamino)propanoat führt zu N-substituierten β-Alanin-Derivaten, die wichtige Strukturelemente in Peptidomimetika und anderen bioaktiven Verbindungen sind.
Mechanismus: Die Reaktion erfolgt typischerweise durch die Aktivierung einer Carbonsäure, die dann vom nukleophilen Amin angegriffen wird. Gängige Methoden umfassen die Umwandlung der Carbonsäure in ein reaktiveres Derivat wie ein Säurechlorid oder die Verwendung von Kupplungsreagenzien, die in situ ein aktiviertes Ester- oder Anhydrid-Intermediat bilden.[1]
Workflow für die N-Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
Protokoll: Allgemeine Vorschrift zur Amidkupplung mit HATU
-
Vorbereitung: Lösen Sie die Carbonsäure (1,0 Äquivalente) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM) in einem trockenen, inertisierten Reaktionsgefäß.
-
Aktivierung: Fügen Sie bei Raumtemperatur HATU (1,1 Äquivalente) und eine nicht-nukleophile Base wie N,N-Diisopropylethylamin (DIPEA, 2,0 Äquivalente) hinzu. Rühren Sie die Mischung für 15-30 Minuten, um die Carbonsäure zu aktivieren.
-
Kupplung: Geben Sie eine Lösung von Methyl-3-(ethylamino)propanoat (1,0 Äquivalente) in demselben Lösungsmittel tropfenweise zur Reaktionsmischung.
-
Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 4-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Lösungsmittel im Vakuum. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-Acyl-Derivat zu erhalten.
| Reagenz | Äquivalente | Funktion |
| Carbonsäure | 1.0 | Acyl-Donor |
| Methyl-3-(ethylamino)propanoat | 1.0 | Nukleophil |
| HATU | 1.1 | Kupplungsreagenz |
| DIPEA | 2.0 | Base |
| Lösungsmittel | - | DMF, DCM |
Tabelle 1: Typische Reagenzien und ihre stöchiometrischen Verhältnisse für die N-Acylierung.
N-Sulfonylierung: Herstellung von Sulfonamiden
Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie und finden sich in antibakteriellen, antidiabetischen und entzündungshemmenden Medikamenten.[4] Die Reaktion von Methyl-3-(ethylamino)propanoat mit einem Sulfonylchlorid in Gegenwart einer Base ist eine direkte Methode zur Synthese von N-substituierten Sulfonamiden.
Mechanismus: Der Stickstoff des Amins agiert als Nukleophil und greift das elektrophile Schwefelatom des Sulfonylchlorids an. Dies führt zur Verdrängung des Chlorid-Ions und zur Bildung der stabilen Sulfonamidbindung. Eine Base ist erforderlich, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.[4]
Protokoll: Synthese von N-Sulfonyl-Derivaten
-
Vorbereitung: Lösen Sie Methyl-3-(ethylamino)propanoat (1,1 Äquivalente) in wasserfreiem Dichlormethan (DCM) in einem trockenen, inertisierten Rundkolben.
-
Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam eine Base wie Pyridin oder Triethylamin (1,5 Äquivalente) zur gerührten Lösung hinzu.
-
Sulfonylchlorid-Zugabe: Lösen Sie das entsprechende Sulfonylchlorid (1,0 Äquivalente) in einer minimalen Menge wasserfreiem DCM. Fügen Sie diese Lösung tropfenweise über 15-20 Minuten zur Reaktionsmischung bei 0 °C hinzu.
-
Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 6-18 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung: Waschen Sie die Reaktionsmischung mit 1 M HCl-Lösung, Wasser und gesättigter NaCl-Lösung.
-
Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie.[4]
Protokoll: Mikrowellen-assistierte Sulfonamidsynthese (schnelle Methode)
-
Setup: Geben Sie in einem mikrowellengeeigneten Reaktionsgefäß das Amin (1,0 Äquivalente) und das Sulfonylchlorid (1,0 Äquivalente) ohne Lösungsmittel zusammen.
-
Reaktion: Erhitzen Sie die Mischung in einem Mikrowellenreaktor (z.B. 10 Minuten bei 120 °C).
-
Aufarbeitung: Behandeln Sie die abgekühlte Reaktionsmischung nach dem Abkühlen mit n-Hexan und lassen Sie sie bei Raumtemperatur stehen.
-
Reinigung: Die resultierenden Kristalle können durch Filtration gesammelt, mit kaltem n-Hexan gewaschen und getrocknet werden, um das Endprodukt zu erhalten.[4]
N-Alkylierung und Reduktive Aminierung: Einführung neuer Alkylsubstituenten
Die Einführung zusätzlicher Alkylgruppen am Stickstoffatom führt zur Bildung von tertiären Aminen, die in vielen pharmazeutischen Wirkstoffen vorkommen.
Direkte N-Alkylierung: Diese Methode beinhaltet die Reaktion des sekundären Amins mit einem Alkylhalogenid.[8][9] Eine Base (z.B. K₂CO₃ oder NaHCO₃) wird oft verwendet, um das entstehende Halogenwasserstoff-Säure-Nebenprodukt zu neutralisieren. Eine Herausforderung bei dieser Methode ist die mögliche Überalkylierung, die zur Bildung von quartären Ammoniumsalzen führt.[10]
Reduktive Aminierung: Dies ist eine der wichtigsten Methoden zur Herstellung von Aminen und eine bevorzugte Alternative zur direkten Alkylierung, da sie die Überalkylierung vermeidet.[7][11] Die Reaktion verläuft in zwei Schritten, die oft als Eintopfreaktion durchgeführt werden: (1) die Bildung eines Iminium-Ions aus dem sekundären Amin und einer Carbonylverbindung (Aldehyd oder Keton) und (2) die anschließende Reduktion dieses Intermediats zu einem tertiären Amin.[12][13]
Mechanismus der reduktiven Aminierung
Abbildung 2: Mechanismus der reduktiven Aminierung.
Protokoll: Reduktive Aminierung mit Natriumtriacetoxyborhydrid
-
Vorbereitung: Lösen Sie Methyl-3-(ethylamino)propanoat (1,0 Äquivalente) und die Carbonylverbindung (Aldehyd oder Keton, 1,1 Äquivalente) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).
-
Iminium-Bildung: Fügen Sie eine milde Säure wie Essigsäure (ca. 0,1 Äquivalente) hinzu, um die Bildung des Iminium-Ions zu katalysieren. Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Reduktion: Fügen Sie portionsweise Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquivalente) hinzu. Dieses Reduktionsmittel ist besonders geeignet, da es mild genug ist, um die Carbonyl-Ausgangsstoffe nicht zu reduzieren, aber reaktiv genug, um das gebildete Iminium-Ion zu reduzieren.[7]
-
Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 2-24 Stunden, bis die Ausgangsmaterialien vollständig umgesetzt sind (DC- oder LC-MS-Kontrolle).
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.
-
Reinigung: Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
| Komponente | Rolle | Typische Reagenzien |
| Amin | Nukleophil | Methyl-3-(ethylamino)propanoat |
| Carbonyl | Elektrophil | Diverse Aldehyde & Ketone |
| Reduktionsmittel | Hydrid-Donor | NaBH(OAc)₃, NaBH₃CN |
| Lösungsmittel | Medium | DCE, THF, MeOH |
Tabelle 2: Schlüsselkomponenten für die reduktive Aminierung.
Intramolekulare Reaktionen: Zugang zu heterozyklischen Systemen
Die bifunktionelle Natur des Moleküls kann auch für intramolekulare Zyklisierungsreaktionen genutzt werden, um wertvolle heterozyklische Gerüste zu erzeugen.
Zyklisierung zu Piperidinon-Derivaten
N-substituierte β-Aminoester können unter bestimmten Bedingungen zu Piperidin-2-onen zyklisieren. Diese Reaktion erfordert typischerweise die Aktivierung der Estergruppe oder die Verwendung starker Basen, um eine intramolekulare Amidierungsreaktion zu induzieren. Solche heterozyklischen Gerüste sind in Naturstoffen und pharmazeutischen Wirkstoffen weit verbreitet. Forschungen haben gezeigt, dass Derivate von β-Aminosäuren durch säureinduzierte Zyklisierung in Piperidinone umgewandelt werden können.[2]
Anwendungen in der medizinischen Chemie
Die Derivate von Methyl-3-(ethylamino)propanoat sind wertvolle Zwischenprodukte für die Synthese einer Vielzahl von pharmazeutisch relevanten Strukturen.
-
Benzodiazepine: β-Aminoester sind bekannte Vorläufer für die Synthese von 1,5-Benzodiazepinen, einer Klasse von Wirkstoffen mit anxiolytischen, sedierenden und antikonvulsiven Eigenschaften.[14][15] Die Synthese erfolgt typischerweise durch Kondensation mit o-Phenylendiaminen.[14]
-
Peptidomimetika: N-acylierte Derivate können als Bausteine für Peptidomimetika dienen, bei denen die β-Aminosäure-Einheit die Konformation beeinflusst und die metabolische Stabilität im Vergleich zu natürlichen α-Peptiden erhöht.
-
Substanzbibliotheken: Durch die Anwendung der oben genannten Derivatisierungsreaktionen in kombinatorischen oder parallelen Syntheseansätzen können große Bibliotheken von strukturell verwandten Verbindungen für das Hochdurchsatz-Screening erstellt werden.
Referenzen
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved January 2, 2026, from --INVALID-LINK--
-
Caruso, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1469.
-
Laborhelfer.de. (n.d.). Schutzgruppen - Übersicht, Amine (Boc), Alkohole, Carbonsäuren. Retrieved January 2, 2026, from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amin-Schutz/Entschützen. Retrieved January 2, 2026, from --INVALID-LINK--
-
StudySmarter. (2024, March 28). Schutzgruppen: Einsatz & Arten. Retrieved January 2, 2026, from --INVALID-LINK--
-
Hicks, D. R., & Anderson, J. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. Organic & Biomolecular Chemistry, 5(24), 3966-3968.
-
Wikipedia. (n.d.). Reduktive Aminierung. Retrieved January 2, 2026, from --INVALID-LINK--
-
Seilnacht. (n.d.). Alanin. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). β-Alanin. Retrieved January 2, 2026, from --INVALID-LINK--
-
Smolecule. (2023, August 18). Buy Methyl 3-(methylamino)propanoate hydrochloride. Retrieved January 2, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 2, 2026, from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reddy, B. V. S., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 674159.
-
Vaickelioniene, R., et al. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416.
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Ugi reaction. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved January 2, 2026, from --INVALID-LINK--
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. Retrieved January 2, 2026, from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). methyl 3-(ethylamino)propanoate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). US2597445A - Nu-alkylamino-methyl-phenyl-propane and method of preparing same. Retrieved January 2, 2026, from --INVALID-LINK--
-
Thieme Connect. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2597445A - Nu-alkylamino-methyl-phenyl-propane and method of preparing same - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-(ethylamino)propanoate as a Versatile Building Block for β-Amino Acid Synthesis
Abstract and Introduction
β-Amino acids are crucial structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1][2] Their incorporation into peptides can confer resistance to proteolytic degradation and induce stable secondary structures, making them invaluable tools in modern drug discovery.[3][4] Methyl 3-(ethylamino)propanoate has emerged as a readily available and versatile starting material for the synthesis of a diverse range of N-substituted β-amino acids. This guide provides a comprehensive overview of its applications, detailing the underlying chemical principles and offering robust, step-by-step protocols for its use in the synthesis of valuable β-amino acid derivatives.
The strategic importance of β-amino acids lies in their ability to act as peptidomimetics, mimicking the structure of natural peptides while offering enhanced metabolic stability.[3][5] This has led to their widespread use in the development of receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors.[3] this compound, with its secondary amine and ester functionalities, provides a convenient scaffold for introducing a variety of substituents, thereby enabling the creation of diverse libraries of β-amino acids for screening and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 3440-30-0 | [6] |
| Molecular Formula | C₆H₁₃NO₂ | [7] |
| Molecular Weight | 131.17 g/mol | [7] |
| Boiling Point | 173.5 °C at 760 mmHg | [7] |
| Density | 0.937 g/cm³ | [7] |
| Flash Point | 58.7 °C | [7] |
| Appearance | Colorless liquid | [8] |
Core Synthetic Applications: A Mechanistic Overview
This compound serves as a linchpin in a multi-step synthetic pathway towards a variety of β-amino acids. The two primary transformations are N-acylation followed by ester hydrolysis.
N-Acylation of the Secondary Amine
The secondary amine of this compound is a nucleophilic center that readily reacts with various acylating agents to form a stable amide bond. This reaction is fundamental to introducing diverse side chains (R groups) onto the β-amino acid scaffold.
Common acylating agents include:
-
Acyl Chlorides (R-COCl): Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[9][10]
-
Acid Anhydrides ((R-CO)₂O): Generally less reactive than acyl chlorides, offering better control for sensitive substrates. A base is also typically used.[10]
-
Carboxylic Acids (R-COOH) with Coupling Reagents: A vast array of coupling reagents (e.g., DCC, EDC, HATU) can be employed to facilitate amide bond formation under mild conditions. This is a cornerstone of modern peptide synthesis.
The choice of acylating agent and reaction conditions depends on the nature of the desired R group and the overall synthetic strategy. For instance, acid-labile protecting groups on the R group would necessitate the use of milder coupling reagents over harsh acyl chlorides.
Ester Hydrolysis to Yield the Free β-Amino Acid
Following N-acylation, the methyl ester is typically hydrolyzed to yield the free carboxylic acid. This is most commonly achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide.[11] Acid-catalyzed hydrolysis is also possible but may be less favorable if the N-acyl group is acid-sensitive.[11]
The resulting N-acyl-β-amino acid can then be used in subsequent synthetic steps, such as peptide coupling, or deprotected to yield the final target molecule.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Methyl 3-(N-ethyl-N-acetyl)propanoate via N-Acetylation
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Workflow for N-Acetylation of this compound
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(ethylamino)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-(ethylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.
The primary and most efficient route to this compound is the aza-Michael addition of ethylamine to methyl acrylate. This conjugate addition is a powerful C-N bond-forming reaction but is not without its challenges, including competitive side reactions and purification difficulties.[1][2] This guide provides a structured approach to mastering this synthesis.
Core Reaction Pathway
The synthesis proceeds via the nucleophilic attack of ethylamine on the β-carbon of the electron-deficient methyl acrylate alkene.
Caption: Aza-Michael addition of ethylamine to methyl acrylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.
Section 1: Reaction Fundamentals & Optimization
Question: My reaction yield is consistently low. What are the most probable causes?
Low yield is a common issue that can typically be traced back to one of four areas: stoichiometry, temperature control, side reactions, or reaction time.
-
Incorrect Stoichiometry: The molar ratio of ethylamine to methyl acrylate is critical. A simple 1:1 ratio is often insufficient. The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting ethylamine to react with a second molecule of methyl acrylate, leading to a tertiary amine impurity (see Side Reactions below). Using an excess of ethylamine shifts the equilibrium toward the desired product and statistically favors the reaction of methyl acrylate with the more abundant primary amine.[3][4]
-
Poor Temperature Control: The aza-Michael addition is significantly exothermic. Adding the methyl acrylate too quickly or at too high a starting temperature will cause a rapid temperature spike. This can lead to uncontrolled side reactions, most notably the polymerization of methyl acrylate and an increased rate of double addition.[5]
-
Side Reactions: The primary side reaction is the formation of the double Michael addition product, Methyl 3-(N-ethyl-N-(2-methoxycarbonylethyl)amino)propanoate. Another common issue, especially with poor temperature control, is the polymerization of the highly reactive methyl acrylate.
-
Insufficient Reaction Time: While the reaction is often rapid, it may not go to completion if the time is too short, especially at lower temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal endpoint.
Question: How can I minimize the formation of the double Michael addition side product?
This is the most critical factor for achieving high purity and yield. The strategy revolves around manipulating reaction kinetics and stoichiometry.
| Strategy | Rationale |
| Use Excess Ethylamine | A molar ratio of 1.5 to 4 equivalents of ethylamine to 1 equivalent of methyl acrylate is recommended.[3][4] This high concentration of the primary amine outcompetes the secondary amine product for the acrylate. |
| Slow, Controlled Addition | Add the methyl acrylate dropwise to the solution of ethylamine. This maintains a low instantaneous concentration of the acrylate, ensuring it is more likely to encounter the highly concentrated ethylamine. |
| Low Reaction Temperature | Perform the addition at a reduced temperature (e.g., 0 °C to -20 °C).[6] Lower temperatures slow the rate of all reactions, but particularly disfavor the secondary reaction, which has a slightly higher activation energy. |
Question: What is the best way to monitor the reaction's progress?
Effective monitoring prevents premature or unnecessarily long reaction times.
-
Thin Layer Chromatography (TLC): This is the simplest method. Use a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 7:3 ratio). Methyl acrylate (starting material) will have a high Rf value. The product, being more polar, will have a lower Rf. The reaction is complete when the methyl acrylate spot disappears.
-
Gas Chromatography (GC) / GC-MS: Provides a quantitative view of the reaction mixture, allowing you to see the consumption of starting materials and the formation of product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can show the disappearance of the characteristic vinyl protons of methyl acrylate (multiplets between 5.8 and 6.4 ppm) and the appearance of the new aliphatic protons of the product.
Section 2: Reagents and Solvents
Question: Should I use a solvent, or can this reaction be performed neat?
Both approaches are viable, but they offer a trade-off between reaction rate and thermal control.
-
Neat Reaction (Solvent-Free): Performing the reaction without a solvent can lead to very fast reaction times and simplifies workup, as no solvent needs to be removed.[7] However, dissipating the heat from the exotherm is extremely challenging and can easily lead to runaway reactions and polymerization. This is only recommended for very small-scale syntheses with excellent cooling and slow addition.
-
With a Solvent: Using a solvent is highly recommended for better temperature control and safety, especially on a larger scale. The solvent acts as a heat sink, absorbing the energy released.
Question: Does the purity of my starting materials matter?
Absolutely. The purity of ethylamine and methyl acrylate is crucial.
-
Methyl Acrylate: It is often supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). For this reaction, removing the inhibitor is generally not necessary and can be detrimental, as uninhibited acrylate can polymerize spontaneously. Ensure you are using a fresh bottle, as old material may have already begun to oligomerize.
-
Ethylamine: Available as a compressed gas, a liquefied gas, or as a solution (commonly 70% in water or 2.0 M in THF/Methanol). Using a solution is often easier and safer to handle in a standard lab setting. If using an aqueous solution, be aware that water can be difficult to remove during workup. Anhydrous solutions in an organic solvent are often preferred.
Section 3: Workup and Purification
Question: What is the standard workup procedure?
The goal of the workup is to remove the excess ethylamine and the solvent.
-
Solvent Removal: If a solvent was used, it should be removed under reduced pressure using a rotary evaporator.
-
Excess Amine Removal: Ethylamine is volatile (boiling point: 17 °C). Most of the excess can be removed along with the solvent. However, traces may remain. Washing the crude product with a dilute acid (e.g., 1M HCl) can convert the remaining amine to its non-volatile salt, but this can complicate the isolation of the ester product, which may also be protonated. A more common approach is direct purification by distillation.
Question: My final product is impure after distillation. What went wrong?
Purification by vacuum distillation is the most common method, but requires care.
-
Incomplete Amine Removal: If significant amounts of excess ethylamine were not removed, it can co-distill with the product. Ensure excess amine is removed on a rotary evaporator (with appropriate cold trapping) before distillation.
-
Double Addition Product: The boiling point of the double addition product is significantly higher than the desired product. However, if a large amount is present, it can lead to bumping and contamination of the distillate. A good fractional distillation column can improve separation.
-
Thermal Instability: While relatively stable, heating the product for extended periods at high temperatures can cause decomposition or reverse Michael reaction.[9][10] Use the lowest possible pressure to keep the distillation temperature down.
-
Column Chromatography: If distillation fails to provide the desired purity, silica gel column chromatography is an effective alternative. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective.
Optimized Experimental Protocol
This protocol is designed for a standard laboratory scale and prioritizes safety and purity.
Materials:
-
Ethylamine (2.0 M solution in THF)
-
Methyl acrylate (≥99%, with inhibitor)
-
Anhydrous diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium or sodium sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath or a cryo-cooler set to -10 °C.
-
Reagent Charging: Charge the flask with 75 mL of a 2.0 M solution of ethylamine in THF (150 mmol, 3.0 eq). Begin stirring.
-
Controlled Addition: Add methyl acrylate (4.5 mL, 50 mmol, 1.0 eq) to the dropping funnel. Add the methyl acrylate to the stirred ethylamine solution dropwise over a period of 45-60 minutes, ensuring the internal temperature of the reaction does not rise above 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 2 hours. Then, remove the cold bath and let the mixture warm to room temperature, stirring for another 2-4 hours or until TLC/GC analysis indicates the complete consumption of methyl acrylate.
-
Workup:
-
Concentrate the reaction mixture using a rotary evaporator to remove the THF and the majority of the excess ethylamine. Use a cold trap to capture the volatile components.
-
The resulting crude oil can be directly purified.
-
-
Purification:
-
Set up a short-path vacuum distillation apparatus.
-
Distill the crude oil under reduced pressure. The product, this compound, will distill as a colorless liquid. (Boiling point will depend on pressure, but is typically around 45-50 °C at ~5 Torr).[6]
-
Collect the pure fraction and characterize by 1H NMR, 13C NMR, and MS.
-
Visual Workflow & Troubleshooting
General Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]
- 9. merit.url.edu [merit.url.edu]
- 10. dau.url.edu [dau.url.edu]
Troubleshooting side reactions in "Methyl 3-(ethylamino)propanoate" preparation
Welcome to the technical support center for the synthesis of Methyl 3-(ethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this Aza-Michael addition reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield, purity, and reproducibility of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound from ethylamine and methyl acrylate.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a frequent issue stemming from several competing side reactions and suboptimal reaction conditions. The primary culprits are typically dialkylation and polymerization of the methyl acrylate starting material.
-
Dialkylation: The desired product, this compound, is a secondary amine and can act as a nucleophile itself, reacting with another molecule of methyl acrylate. This forms the tertiary amine byproduct, methyl 3-(N-ethyl-N-(2-(methoxycarbonyl)ethyl)amino)propanoate. This is often the most significant contributor to yield loss.
-
Polymerization: Methyl acrylate is prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2] Amines can sometimes accelerate this process.[1][2] This is often observed as the reaction mixture becoming viscous or solidifying.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
Troubleshooting Steps:
-
Control Stoichiometry: To minimize dialkylation, use a molar excess of ethylamine relative to methyl acrylate. A 1.5 to 2-fold excess of the amine is a good starting point. This increases the probability that a molecule of methyl acrylate will react with the primary amine rather than the secondary amine product.
-
Temperature Management: Maintain a low reaction temperature to suppress both dialkylation and polymerization. Running the reaction at 0°C to room temperature is generally recommended. One literature procedure for a similar reaction with methylamine specifies cooling to -20°C during the addition.[3]
-
Slow Addition: Add the methyl acrylate dropwise to the solution of ethylamine. This maintains a low concentration of the acrylate in the reaction mixture at any given time, further favoring the reaction with the more abundant primary amine and reducing the likelihood of polymerization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials and the formation of the product and byproducts. This will help you determine the optimal reaction time and prevent unnecessary heating or extended reaction times that can promote side reactions.[4]
| Parameter | Recommendation | Rationale |
| Ethylamine:Methyl Acrylate Ratio | 1.5:1 to 2:1 | Minimizes dialkylation by favoring the reaction with the primary amine. |
| Reaction Temperature | 0°C to Room Temperature | Reduces the rate of both dialkylation and methyl acrylate polymerization. |
| Addition Method | Slow, dropwise addition of methyl acrylate | Maintains a low concentration of the electrophile, reducing side reactions. |
| Solvent | Aprotic solvents (e.g., THF, Et2O) or neat | Avoids potential transesterification with alcohol solvents. |
Question 2: I've identified a significant peak in my GC-MS that corresponds to a higher molecular weight species. Is this the dialkylation product?
Answer:
Yes, a major byproduct with a molecular weight of 217.27 g/mol likely corresponds to the dialkylation product, methyl 3-(N-ethyl-N-(2-(methoxycarbonyl)ethyl)amino)propanoate .
The formation of this tertiary amine is a classic side reaction in the Aza-Michael addition of primary amines to acrylates.[5][6] The reaction proceeds in two steps:
-
Mono-addition (Desired Reaction): Ethylamine reacts with methyl acrylate to form the secondary amine product.
-
Di-addition (Side Reaction): The secondary amine product, being nucleophilic, competes with the starting ethylamine and attacks a second molecule of methyl acrylate.
Analytical Confirmation:
-
GC-MS: The dialkylation product will have a longer retention time than the desired product and its mass spectrum will show a molecular ion peak consistent with C10H19NO4.
-
¹H NMR: The spectrum of the crude product will show more complex multiplets for the ethyl group and the propanoate backbone due to the presence of both the desired product and the side product. The disappearance of the N-H proton signal from the desired product and the appearance of new signals corresponding to the second propanoate chain are indicative of the dialkylation product.
To mitigate this, refer to the recommendations in Question 1 , particularly regarding the use of excess amine and controlled addition of the acrylate.
Question 3: My reaction mixture turned into a solid/highly viscous gel. What happened and is my product salvageable?
Answer:
This indicates that significant polymerization of methyl acrylate has occurred.[1][4] Amines can act as initiators for the anionic polymerization of acrylates. This process is highly exothermic and can lead to a runaway reaction if not properly controlled, resulting in the solidification of the reaction mixture.[2]
Preventative Measures:
-
Inhibitor Check: Ensure the methyl acrylate you are using contains an inhibitor (like hydroquinone monomethyl ether, MEHQ). For this reaction, it is generally not necessary to remove the inhibitor.
-
Strict Temperature Control: As mentioned previously, low temperatures are critical. Perform the addition of methyl acrylate in an ice bath to dissipate the heat generated from the exothermic Michael addition and to prevent the initiation of polymerization.
-
Atmosphere: While not always necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the involvement of oxygen which can sometimes participate in radical polymerization pathways.
Salvaging the Product:
Salvaging the product from a polymerized mixture can be difficult.
-
Solubility Test: Try to dissolve the solidified mass in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The desired product, being a small molecule, may dissolve, leaving the polymer behind.
-
Filtration/Extraction: If soluble, you can attempt to filter off the polymer and then proceed with an aqueous workup and extraction of the filtrate.
-
Purification: The recovered liquid will likely contain a mixture of product, unreacted starting materials, and oligomers. Purification by column chromatography or vacuum distillation will be necessary, but expect a significant loss of product.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction?
A: The reaction is an Aza-Michael addition, which is a conjugate addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the acrylate).[7] The reaction proceeds via a zwitterionic intermediate, followed by a proton transfer to yield the final β-amino ester.
Q: Can I use a catalyst to speed up the reaction?
A: While the reaction between ethylamine and methyl acrylate often proceeds without a catalyst, various catalysts can be employed to increase the reaction rate, especially with less reactive amines.[8] Lewis acids (e.g., LiClO₄, SiCl₄) or Brønsted acids (e.g., trifluoromethanesulfonic acid) have been shown to catalyze Aza-Michael additions.[8][9] However, for this specific reaction, optimizing conditions (temperature, stoichiometry) is usually sufficient and avoids the need for catalyst removal.
Q: Is it possible to use ethyl acrylate instead of methyl acrylate?
A: Yes, ethyl acrylate can be used, which would yield ethyl 3-(ethylamino)propanoate. The reactivity is similar, and the same principles for avoiding side reactions apply. Using ethyl acrylate with an ethanol solvent, however, would eliminate the risk of transesterification.
Q: What are the recommended purification methods for this compound?
A: The two most common and effective purification methods are:
-
Vacuum Distillation: This is often the preferred method for larger scale purification. The product is a liquid with a boiling point that allows for separation from less volatile impurities (like the dialkylation product and polymers) under reduced pressure. A literature example for the analogous methyl 3-(methylamino)propionate gives a boiling point of 45°C at 5 Torr.[3]
-
Column Chromatography: For smaller scales or when distillation is not feasible, silica gel chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the product from streaking on the acidic silica gel, is a good starting point for elution.[4]
Recommended Experimental Protocol
This protocol is a starting point and should be optimized based on reaction monitoring.
Materials:
-
Ethylamine (e.g., 70% solution in water or as a neat liquid/gas)
-
Methyl acrylate (inhibitor-stabilized)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. If using gaseous ethylamine, it can be bubbled directly into the cooled solvent. If using a solution, add it directly to the flask. The system should be under an inert atmosphere (N₂ or Ar).
-
Reagents: In the main flask, prepare a solution of ethylamine (1.5-2.0 equivalents) in anhydrous THF. Cool the flask to 0°C using an ice bath.
-
Addition: Add methyl acrylate (1.0 equivalent) to the dropping funnel. Add the methyl acrylate dropwise to the stirred ethylamine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the methyl acrylate is consumed (typically 2-6 hours).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure this compound.
-
Analytical Characterization:
-
¹H NMR (CDCl₃): Expect signals for the ethyl group (triplet and quartet), two methylene triplets for the propanoate backbone, a singlet for the methyl ester, and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, the methyl ester carbon, and the four distinct methylene carbons of the ethyl and propanoate groups.
-
GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 131.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-(ethylamino)propanoate
This guide provides in-depth troubleshooting and procedural support for the purification of Methyl 3-(ethylamino)propanoate. It is designed for researchers, chemists, and drug development professionals who encounter common challenges in isolating this bifunctional molecule from its synthetic starting materials and byproducts. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of this compound, which is typically synthesized via a Michael addition of ethylamine to methyl acrylate.
Q1: My crude product is contaminated with unreacted ethylamine. How can I effectively remove it?
Answer: Ethylamine is a volatile primary amine (boiling point: 17°C) and is significantly more basic than the desired secondary amine product. The most effective methods for its removal are:
-
Co-evaporation: After the reaction, dissolve the crude mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate and concentrate it on a rotary evaporator. Repeating this process 2-3 times often removes the majority of the volatile ethylamine.
-
Acid-Base Extraction: A more thorough method is to perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid like 1M HCl. Both the product and the ethylamine will be protonated and move to the aqueous layer. After separating the layers, the aqueous layer is basified to deprotonate the amines, which are then re-extracted into an organic solvent. The volatile ethylamine is then removed during solvent evaporation.
Q2: I'm struggling with a persistent neutral impurity, likely unreacted methyl acrylate or its polymer. What is the best purification strategy?
Answer: This is an ideal scenario for an acid-base extraction.[1][2] The basicity of your target compound, this compound, is the key to separation.
-
Mechanism: Dissolve the crude mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Wash this solution with a dilute aqueous acid (e.g., 5-10% HCl).[1][3] Your amine product will be protonated to form an ammonium salt, which is soluble in the aqueous layer.[4][5] The neutral impurities, such as unreacted methyl acrylate or any polymers, will remain in the organic layer.
-
Isolation: The layers are separated, and the organic layer containing the neutral impurities is discarded. The aqueous layer, now containing your protonated product, is then carefully basified with a weak base like sodium bicarbonate to regenerate the neutral amine.[1] The product can then be extracted back into a fresh organic solvent, dried, and concentrated.
Q3: My NMR analysis indicates the presence of a tertiary amine byproduct, likely Methyl 3-(diethylamino)propanoate. How do I separate it from my desired secondary amine?
Answer: Separating structurally similar amines (secondary vs. tertiary) can be challenging as their basicities are often very close.
-
Fractional Distillation: Given that this compound has a boiling point of 173.5°C[6], vacuum distillation is a highly effective method, especially for larger scales. The tertiary amine byproduct will have a higher molecular weight and likely a significantly different boiling point, allowing for separation.
-
Flash Chromatography: This is the preferred method for smaller scales. However, amines are notorious for streaking on standard silica gel due to strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface.[7][8] To achieve good separation, you must modify the chromatographic conditions. See Q5 for specific recommendations.
Q4: I suspect my ester group is being hydrolyzed during the workup, leading to yield loss. How can I prevent this?
Answer: Ester hydrolysis is a significant risk, especially under strong basic or acidic conditions. The workup must be performed carefully.
-
Avoid Strong Bases: During the basification step of an acid-base extraction, avoid using strong bases like sodium hydroxide (NaOH), especially at elevated temperatures, as this will readily hydrolyze the methyl ester.[1]
-
Use Weak Bases: Opt for milder bases such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[1][2] Perform the basification and subsequent extraction at a low temperature (e.g., in an ice bath) to further minimize the risk of hydrolysis.
-
Limit Contact Time: Do not let the compound sit in either acidic or basic aqueous solutions for extended periods. Perform the extraction steps efficiently.
Q5: My product streaks severely during silica gel chromatography, resulting in poor separation and mixed fractions. What should I do?
Answer: This is a classic problem when purifying amines on silica. The acidic nature of silica causes strong, often irreversible, binding of the basic amine.[7] There are several effective solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the solvent system (e.g., Hexane/Ethyl Acetate with TEA) will neutralize the acidic sites on the silica, leading to sharp, well-defined peaks.[7][8]
-
Amine-Functionalized Silica: For particularly difficult separations, use a commercially available amine-functionalized stationary phase. This media has a basic surface that minimizes the problematic interactions, often allowing for elution with simple solvent systems like hexane/ethyl acetate without any amine additive.[7]
-
Basic Alumina: As an alternative to silica, basic alumina can be an effective stationary phase for the purification of basic compounds.[9]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.[1]
-
Layer Separation: Allow the layers to fully separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing your protonated product). Drain and collect the bottom aqueous layer.
-
Re-extraction (Optional): To ensure complete recovery, add another portion of 1M HCl to the remaining organic layer, shake, and combine this second aqueous wash with the first. Discard the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with gentle swirling until the solution is basic (test with pH paper, target pH 8-9) and effervescence ceases.
-
Product Extraction: Add a fresh portion of ethyl acetate to the now basic aqueous solution. Shake vigorously as before. Allow the layers to separate.
-
Final Isolation: Drain the bottom aqueous layer. Collect the top organic layer containing your purified product. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Flash Chromatography with a Modified Mobile Phase
This protocol is optimized for separating the target secondary amine from other amine byproducts.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. To prevent streaking on the TLC plate, prepare an eluent that contains 1% triethylamine (TEA). For example, in 100 mL of a 70:30 Hexane:EtOAc mixture, use 69 mL Hexane, 30 mL EtOAc, and 1 mL TEA.
-
Column Packing: Pack a silica gel column using the chosen mobile phase (without the added TEA initially).
-
Column Equilibration: Equilibrate the column by flushing it with at least 3-5 column volumes of the mobile phase containing 1% TEA. This step is crucial to pre-treat the silica.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the chromatography using the pre-determined mobile phase containing 1% TEA, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvents and TEA under reduced pressure using a rotary evaporator.
Data Presentation & Method Comparison
| Purification Method | Primary Application | Advantages | Disadvantages & Risks | Scale Suitability |
| Acid-Base Extraction | Removal of neutral/acidic impurities | Fast, inexpensive, highly effective for separating compound classes.[4] | Risk of ester hydrolysis if not controlled. Does not separate similar amines. | Lab to Pilot Scale |
| Flash Chromatography | Separation of similar amines (e.g., secondary vs. tertiary) | High resolution, applicable to a wide range of compounds. | Requires method development, can be costly (solvents, silica), amines may streak without modification.[7][8] | Lab Scale (mg to g) |
| Vacuum Distillation | Bulk purification from non-volatile or highly volatile impurities | Excellent for large quantities, solvent-free final product. | Requires thermally stable compounds, may not separate isomers or compounds with close boiling points. | Lab to Industrial Scale |
Visualized Workflows
Diagram 1: Purification Strategy Decision Tree This diagram helps in selecting the appropriate purification method based on the primary impurity identified.
Caption: Decision tree for purification strategy.
Diagram 2: Acid-Base Extraction Workflow A step-by-step visual representation of the liquid-liquid extraction protocol.
Caption: Workflow for acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound|lookchem [lookchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
Optimization of reaction conditions for "Methyl 3-(ethylamino)propanoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(ethylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and optimized synthesis of your target compound.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the aza-Michael addition of ethylamine to methyl acrylate. This reaction is a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[1][2] While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control of various parameters. This guide will walk you through the nuances of the synthesis, from initial setup to final product characterization, helping you navigate potential challenges and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This is followed by protonation of the resulting enolate to yield the final product.
Q2: What are the most critical parameters to control in this synthesis?
The most critical parameters are:
-
Stoichiometry: The molar ratio of ethylamine to methyl acrylate is crucial to prevent the formation of the double-addition byproduct.
-
Temperature: The reaction is exothermic. Proper temperature control is necessary to avoid side reactions and polymerization of the methyl acrylate.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Q3: Can this reaction be performed without a catalyst?
Yes, the aza-Michael addition of aliphatic amines like ethylamine to acrylates can often proceed without a catalyst.[1] However, in some cases, a mild acid or base catalyst may be used to enhance the reaction rate. For this specific synthesis, a catalyst is generally not required if the reaction is allowed to proceed for a sufficient amount of time.
Q4: What is the primary side product I should be aware of?
The most common side product is the double-addition product, where a second molecule of methyl acrylate reacts with the secondary amine of the desired product. This results in the formation of methyl 3-(N-ethyl-N-(2-methoxycarbonylethyl)amino)propanoate.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For TLC, staining with potassium permanganate can help visualize the product. For GC-MS, the disappearance of the starting materials and the appearance of the product peak can be tracked. ¹H NMR can be used to observe the disappearance of the vinyl protons of methyl acrylate.
Experimental Protocol: Synthesis of this compound
This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Methyl Acrylate | 86.09 | 0.956 | 10.0 g (10.46 mL) | 0.116 |
| Ethylamine (70% in H₂O) | 45.08 | ~0.813 | 8.2 g (10.1 mL) | ~0.127 |
| Methanol | 32.04 | 0.792 | 20 mL | - |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl acrylate (10.0 g, 0.116 mol) in methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Ethylamine: Add the ethylamine solution (8.2 g, ~0.127 mol) dropwise to the stirred methyl acrylate solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 50 mL of diethyl ether and 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 60-65 °C at 10 mmHg.
-
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or distillation. - Polymerization of methyl acrylate. | - Increase reaction time or consider gentle heating (e.g., 40 °C). - Ensure efficient extraction and careful distillation. - Maintain low temperatures during the addition of ethylamine. |
| Presence of a higher boiling point impurity | - Formation of the double-addition product. | - Use a slight excess of ethylamine (1.1-1.2 equivalents). - Add ethylamine slowly at a low temperature. - Consider using a large excess of ethylamine and removing it after the reaction. |
| Product is cloudy or contains water | - Incomplete drying of the organic layer. | - Use a sufficient amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). - Ensure the brine wash is effective in removing residual water. |
| Reaction mixture turns viscous or solidifies | - Polymerization of methyl acrylate. | - Ensure the methyl acrylate is fresh and contains an inhibitor. - Strictly control the temperature during the addition of the amine. - Consider using a solvent with a higher boiling point to better dissipate heat. |
| Difficulty in separating layers during work-up | - Emulsion formation. | - Add more brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation can be used in persistent cases. |
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 2.81 (t, J = 6.8 Hz, 2H, -CH₂-COOCH₃)
-
δ 2.68 (q, J = 7.2 Hz, 2H, -NH-CH₂-CH₃)
-
δ 2.50 (t, J = 6.8 Hz, 2H, -NH-CH₂-CH₂-)
-
δ 1.10 (t, J = 7.2 Hz, 3H, -CH₂-CH₃)
-
A broad singlet for the -NH proton may be observed, typically between δ 1.5-2.5 ppm.
-
¹³C NMR Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 172.9 (-C=O)
-
δ 51.5 (-OCH₃)
-
δ 46.3 (-NH-CH₂-CH₂-)
-
δ 43.8 (-NH-CH₂-CH₃)
-
δ 35.1 (-CH₂-COOCH₃)
-
δ 15.2 (-CH₂-CH₃)
-
Mass Spectrometry (Electron Impact)
-
Expected m/z: 131.09 (M⁺), with significant fragments at m/z 102 ([M-C₂H₅]⁺), 88 ([M-CH₂CO]⁺), and 58 ([CH₂=N⁺(H)CH₂CH₃]).
Infrared (IR) Spectroscopy
-
Key Absorptions (neat, cm⁻¹):
-
~3300 (N-H stretch, secondary amine)
-
2970-2800 (C-H stretch, aliphatic)
-
~1735 (C=O stretch, ester)
-
~1170 (C-O stretch, ester)
-
Safety Precautions
-
Ethylamine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methyl Acrylate: Flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a lachrymator. Handle in a fume hood and wear appropriate PPE.[3][4][5][6]
-
General: The reaction is exothermic and should be conducted with care, especially on a larger scale. Ensure proper cooling and controlled addition of reagents.
Visualization of the Reaction Mechanism
Caption: Aza-Michael addition of ethylamine to methyl acrylate.
References
Technical Support Center: NMR Analysis of Methyl 3-(ethylamino)propanoate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analysis of Methyl 3-(ethylamino)propanoate. Its primary focus is the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, characterization, and quantification of process-related impurities. The content is structured in a practical question-and-answer format, supplemented by troubleshooting guides and detailed protocols to address challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the impurity profiling of this compound by NMR.
Q1: What are the most likely impurities in a sample of this compound and why?
A: The impurity profile is intrinsically linked to the synthetic route. This compound is typically synthesized via a Michael addition of ethylamine to methyl acrylate. Therefore, impurities are generally process-related.[1]
-
Starting Materials: The most common impurities are unreacted starting materials, namely ethylamine and methyl acrylate . Their presence indicates an incomplete reaction or inefficient purification.
-
By-products: Self-polymerization of methyl acrylate can lead to oligomeric or polymeric impurities, which may appear as broad humps in the NMR baseline.
-
Reagents & Catalysts: If a base catalyst such as triethylamine is used to facilitate the reaction, it may persist as a residual impurity.
-
Solvents: Residual solvents used during the reaction or purification (e.g., methanol , ethanol, dichloromethane) are frequently observed.[2][3]
-
Degradation Products: The ester functionality is susceptible to hydrolysis, which could lead to the formation of 3-(ethylamino)propanoic acid, particularly if the sample is exposed to water and acidic or basic conditions.
Q2: What does the ¹H NMR spectrum of pure this compound look like?
A: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, you should expect to see five distinct signals in a non-exchanging solvent like CDCl₃. The expected chemical shifts and multiplicities are detailed in the data table in Part 4. A key feature is the presence of two triplets corresponding to the adjacent methylene (-CH₂-CH₂-) groups of the propanoate backbone.
Q3: An unknown peak has appeared in my spectrum. How can I begin to identify it?
A: Identifying unknown signals requires a systematic approach. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for identifying and characterizing unknown impurities.[4]
-
Check for Common Contaminants: First, consult tables of known NMR chemical shifts for common laboratory solvents and impurities.[2][3][5] Contaminants like water, acetone from cleaning glassware, or residual ethyl acetate from chromatography are frequent culprits.[6][7]
-
Consult Starting Material Spectra: Compare the chemical shift of the unknown peak to the spectra of your starting materials (ethylamine, methyl acrylate) and any reagents used (triethylamine).
-
Perform a D₂O Exchange: If you suspect the peak is from an N-H (or O-H) proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the corresponding signal to disappear or significantly diminish.[6][8][9]
-
Spiking Experiment: If you have a suspect compound, add a small amount of it to your NMR sample. If your suspicion is correct, the intensity of the unknown peak will increase, confirming its identity.
-
Utilize 2D NMR: If the impurity is present at a sufficient concentration (>1-2%), 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will show correlations between coupled protons (e.g., the -CH₂-CH₃ protons of an ethyl group), helping to piece together structural fragments of the impurity.[4][10]
Q4: How can I accurately quantify the level of an identified impurity using ¹H NMR?
A: Quantitative ¹H NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of impurities without needing a reference standard for the impurity itself.[11][12][13] The most robust method involves using a certified internal standard.
The principle is to compare the integral of a signal from the analyte (your impurity) with the integral of a signal from a known amount of a high-purity internal standard. The standard should have a simple spectrum with at least one peak that is sharp, well-resolved from other signals, and ideally in a clear region of the spectrum.[12] Maleic acid or dimethyl sulfone are common choices.
The mass percentage of the impurity can be calculated using the following formula:
P_imp = (I_imp / I_std) * (N_std / N_imp) * (MW_imp / MW_std) * (m_std / m_sample) * 100%
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
imp: Impurity
-
std: Internal Standard
-
sample: Your this compound sample
Q5: What are the regulatory standards for identifying and qualifying impurities in a drug substance?
A: The International Council for Harmonisation (ICH) provides guidelines that are followed by most global regulatory bodies. The key guideline for impurities in new drug substances is ICH Q3A(R2) .[14][15] It establishes thresholds at which impurities must be reported, identified, and qualified.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose ≤ 2g/day, this is typically 0.05% .[16]
-
Identification Threshold: The level above which an impurity's structure must be determined. This threshold ranges from 0.10% to 0.05% , depending on the maximum daily dose.[16]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. If an impurity exceeds this threshold (ranging from 0.15% to 0.05% ), toxicological data is required.[16][17]
Understanding these thresholds is critical for professionals in drug development to ensure their material meets the required quality and safety standards.[14]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the NMR analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Poor Shimming: The magnetic field is not homogeneous across the sample. 2. Particulate Matter: Undissolved material or dust in the sample disrupts field homogeneity.[18] 3. Paramagnetic Impurities: Traces of metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[18] 4. High Concentration: Sample is too concentrated, leading to viscosity issues and molecular aggregation.[6] | 1. Re-shim the spectrometer. For difficult samples, consider using gradient shimming routines. 2. Filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. 3. Treat the sample with a chelating agent or ensure all glassware is scrupulously clean. 4. Prepare a more dilute sample. Optimal concentrations are typically 5-25 mg in 0.6-0.7 mL of solvent.[18] |
| Inaccurate or inconsistent integrations | 1. Signal Saturation: The relaxation delay (D1) is too short, not allowing protons to fully relax between pulses. This disproportionately affects protons with long T₁ relaxation times (e.g., quaternary carbons, non-protonated carbons). 2. Poor Phasing/Baseline: Incorrect phasing or a distorted baseline will lead to integration errors. 3. Overlapping Signals: It is impossible to accurately integrate peaks that are not baseline-resolved.[12] | 1. For quantitative work, ensure the relaxation delay (D1) is at least 5 times the longest T₁ of any proton of interest. A D1 of 30 seconds is a safe starting point for many small molecules.[19] 2. Carefully phase the spectrum manually and apply a high-order polynomial baseline correction. 3. Try a different deuterated solvent to induce differential chemical shifts that may resolve the overlapping peaks.[6] Consider using deconvolution algorithms if physical separation is not possible. |
| "ADC Overflow" or "Receiver Overflow" error | 1. Sample is too concentrated: The signal is too strong for the receiver. 2. Incorrect Solvent: The sample was prepared in a non-deuterated solvent, producing a massive solvent signal. | 1. Lower the receiver gain (rg) manually. If the error persists, you must prepare a more dilute sample.[20] 2. Ensure you are using a high-quality deuterated solvent.[20][21] |
| N-H proton signal is very broad or not visible | 1. Chemical Exchange: The amine proton is undergoing rapid chemical exchange with other labile protons (like trace water) or due to intermolecular hydrogen bonding. 2. Intermediate Exchange Rate: The rate of exchange is on the NMR timescale, leading to significant broadening. | 1. This is common for amine protons. The signal can often be sharpened by cooling the sample, which slows the exchange rate. 2. Confirm its presence with a D₂O exchange experiment.[8] The disappearance of a broad feature confirms it was the N-H proton. |
Part 3: Experimental Protocols & Visual Workflows
Workflow for Identifying an Unknown Peak
The following diagram outlines a logical workflow for the structural elucidation of an unknown signal in your ¹H NMR spectrum.
Caption: Logical workflow for impurity identification by NMR.
Protocol 1: Standard Sample Preparation for ¹H NMR
Objective: To prepare a high-quality sample for routine structural confirmation and impurity detection.
-
Weighing: Accurately weigh approximately 10-15 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Addition: Using a glass pipette or syringe, add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Standard micropipettes are inaccurate for volatile organic solvents and should be avoided.[21]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[18]
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.
-
Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is within the spectrometer's recommended range (typically 4-5 cm or ~0.6-0.7 mL).[20][21]
-
Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Assay
Objective: To accurately determine the weight/weight percentage of an impurity using an internal standard.
-
Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., 10 mg/mL of maleic acid in DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of your this compound sample (m_sample) into a vial.
-
Accurately add a known mass of the internal standard stock solution (m_std) to the vial.
-
Ensure complete dissolution by vortexing.
-
-
Transfer: Transfer the final solution to an NMR tube as described in Protocol 1.
-
NMR Acquisition:
-
Load the sample and allow it to thermally equilibrate (5-10 minutes).
-
Set the pulse angle to 90 degrees.
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ of any proton being integrated. A value of 30-60 seconds is recommended for high accuracy.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for both the impurity and standard peaks.
-
-
Data Processing:
-
Apply Fourier transform, and carefully perform manual phasing and baseline correction.
-
Integrate the well-resolved signals for the impurity and the internal standard.
-
-
Calculation: Use the formula provided in FAQ Q4 to calculate the impurity concentration.
Part 4: Data Presentation
¹H NMR Chemical Shift Reference Table
The following table provides expected ¹H NMR chemical shifts (δ) in CDCl₃. Note that actual values may vary slightly based on concentration, temperature, and solvent.
| Compound | Protons | Multiplicity | Expected δ (ppm) |
| This compound | a : -OCH₃ | Singlet (s) | ~3.67 |
| b : -N-CH₂-CH₂-CO- | Triplet (t) | ~2.55 | |
| c : -N-CH₂-CH₂-CO- | Triplet (t) | ~2.85 | |
| d : -NH-CH₂-CH₃ | Quartet (q) | ~2.65 | |
| e : -NH-CH₂-CH₃ | Triplet (t) | ~1.10 | |
| f : -NH - | Broad Singlet (br s) | Variable (e.g., 1.5-2.5) | |
| Ethylamine (Impurity) | -CH₂- | Quartet (q) | ~2.7[8] |
| -CH₃ | Triplet (t) | ~1.1[8] | |
| -NH₂ | Broad Singlet (br s) | ~1.3[8] | |
| Methyl Acrylate (Impurity) | =CH₂ (trans to ester) | Doublet of Doublets (dd) | ~6.40[22] |
| =CH₂ (cis to ester) | Doublet of Doublets (dd) | ~5.82[22] | |
| =CH- | Doublet of Doublets (dd) | ~6.13[22] | |
| -OCH₃ | Singlet (s) | ~3.76[22] | |
| Triethylamine (Impurity) | -CH₂- | Quartet (q) | ~2.53[5] |
| -CH₃ | Triplet (t) | ~1.01[5] | |
| Methanol (Impurity) | -CH₃ | Singlet (s) | ~3.49[9][23] |
Part 5: References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from --INVALID-LINK--
-
U.S. Food and Drug Administration. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Figure 3. 1 H NMR of the triethylamine (TEA) methylene protons. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from --INVALID-LINK--
-
International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl acrylate(96-33-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methanol(67-56-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from --INVALID-LINK--
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 70(3), 589–595. Retrieved from --INVALID-LINK--
-
Gf, P., Bu, J., & Dc, L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Triethylamine hydrochloride(554-68-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Ethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from --INVALID-LINK--
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2009). Distinguishing Impurities … Part 1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. Retrieved from --INVALID-LINK--
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Ethylamine(75-04-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Triethylamine(121-44-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl methacrylate(80-62-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c).... Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Ethylamine. Retrieved from --INVALID-LINK--
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from --INVALID-LINK--
-
Cornell University. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis. Retrieved from --INVALID-LINK--
-
Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Methylacrylate - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--
-
YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from --INVALID-LINK--
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. acdlabs.com [acdlabs.com]
- 11. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jpionline.org [jpionline.org]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. organomation.com [organomation.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 21. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 22. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
- 23. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
"Methyl 3-(ethylamino)propanoate" stability and degradation issues
Welcome to the technical support center for Methyl 3-(ethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this compound. As a β-amino ester, this compound possesses two primary reactive functional groups: a secondary amine and a methyl ester. Understanding the interplay of these groups is critical for successful experimental design, accurate data interpretation, and ensuring the integrity of your research.
This resource is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios. We will delve into the causality behind experimental choices, providing you with the scientific rationale to proactively manage the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by its two functional groups: the secondary amine and the methyl ester. Consequently, the main degradation pathways are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This results in the formation of 3-(ethylamino)propanoic acid and methanol.
-
Oxidation: The secondary amine can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. This can lead to the formation of various oxidation products, including N-oxides and imines.
-
Transesterification: In the presence of other alcohols (e.g., ethanol as a solvent), the methyl ester can undergo transesterification, leading to the formation of a different ester.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a freezer, preferably at -20°C. Low temperatures slow down the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is crucial to prevent oxidation of the secondary amine.
-
Container: Use a tightly sealed, amber glass vial to protect the compound from moisture and light.
Q3: I observed a change in the color of my this compound sample over time. What could be the cause?
A3: A change in color, such as yellowing, is often an indicator of degradation, most likely due to oxidation of the secondary amine. This can happen even with seemingly proper storage if the container was not completely purged with an inert gas or if it has been opened multiple times. It is advisable to aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture.
Q4: Can I use aqueous buffers to dissolve this compound for my experiments?
A4: While this compound may be soluble in aqueous buffers, it is important to consider the pH of the buffer and the duration of the experiment. The ester group is susceptible to hydrolysis, and the rate of this reaction is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. If aqueous buffers are necessary, it is recommended to prepare the solution fresh and use it immediately. For long-term experiments, the stability of the compound in the chosen buffer should be validated.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting a new set of experiments, verify the purity of your stock of this compound using a suitable analytical method like HPLC or GC-MS.
-
Solvent Compatibility: If your experiment involves the use of protic solvents, especially alcohols, be aware of the potential for transesterification.[1] If possible, use aprotic solvents. If an alcohol must be used, conduct a control experiment to assess the extent of transesterification over the time course of your experiment.
-
pH Control: If working in an aqueous medium, carefully control the pH. The rate of hydrolysis of the ester is pH-dependent. It is generally advisable to work at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
De-gas Solvents: To minimize oxidation, especially for longer experiments, consider de-gassing your solvents to remove dissolved oxygen.
Issue 2: Appearance of unexpected peaks in my analytical chromatogram.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradants: The most likely degradation products are 3-(ethylamino)propanoic acid (from hydrolysis) and various oxidation products.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, a forced degradation study is recommended. This involves intentionally exposing your compound to stress conditions to generate the degradants. This will provide you with reference peaks to identify the impurities in your experimental samples.
-
Stability-Indicating Method: Develop a stability-indicating analytical method, typically an HPLC method, that can resolve the parent compound from its potential degradation products. This is crucial for accurately quantifying the compound in the presence of its impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) and compare the chromatograms to that of an unstressed sample.
Expected Outcome: The appearance of new peaks in the chromatograms of the stressed samples will indicate the formation of degradation products under those specific conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a period of 20-30 minutes.
-
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this may need to be determined experimentally, but a starting point could be around 210-220 nm).
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product(s) | Analytical Detection |
| Hydrolysis | 3-(ethylamino)propanoic acid, Methanol | LC-MS, GC-MS |
| Oxidation | N-oxide, Imines, and further products | LC-MS |
| Transesterification | Corresponding ethyl/propyl/etc. ester | GC-MS, LC-MS |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
References
Technical Support Center: Water Removal in the Synthesis of Methyl 3-(ethylamino)propanoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding a critical step in the synthesis of Methyl 3-(ethylamino)propanoate: the effective removal of water. Understanding and controlling water content is paramount to achieving high yields and purity in this esterification reaction.
The Critical Role of Water Removal: A Matter of Equilibrium
The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible reaction between a carboxylic acid (or its derivative) and an alcohol.[1][2] In this equilibrium, water is generated as a byproduct. According to Le Chatelier's principle, the presence of water, a product, will shift the equilibrium back towards the starting materials, thereby reducing the yield of your desired ester.[3][4][5][6] Therefore, active and efficient removal of water is not just a procedural step but a fundamental requirement to drive the reaction to completion.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low, even with a catalyst?
Low yields in esterification are often directly linked to the presence of water in the reaction mixture.[8] The acid catalyst accelerates the attainment of equilibrium but does not change its position. If water is not removed, the reverse reaction (hydrolysis of the ester) will also be catalyzed, leading to a mixture of reactants and products.[8]
Q2: What are the tell-tale signs of incomplete water removal during the reaction?
-
Stalled Reaction Progress: Monitoring the reaction by techniques like TLC or GC will show the reaction failing to proceed to completion, with significant amounts of starting material remaining even after prolonged reaction times.
-
Appearance of a Biphasic Mixture (in some cases): If a non-polar solvent is used, the separated water may form a second, immiscible layer. However, in polar solvents, this may not be visible.
-
Inconsistent Results: High variability in yield between batches is a strong indicator of uncontrolled water content, which could be introduced from reactants, solvents, or the atmosphere.
Q3: Can I just use an excess of one of the reactants to drive the reaction forward?
Yes, using a large excess of the alcohol (in this case, likely methanol for the methyl ester) can help shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[5][9] This is a common strategy, particularly when the alcohol is inexpensive and easily removed after the reaction.[9] However, for optimal yields, this is often best combined with a water removal technique.
Troubleshooting Guides
Guide 1: Low Yield Due to Suspected Water Contamination
Problem: The reaction consistently yields less than 70% of the theoretical maximum of this compound.
Root Cause Analysis: Water is likely present in the reaction, either from wet starting materials/solvents or being generated and not effectively removed.
Solutions:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method for the continuous removal of water during the reaction.[7][10][11][12]
-
In-situ Chemical Dehydration: The use of chemical drying agents directly in the reaction flask can sequester water as it is formed.[13][14]
-
Pre-drying of Reagents and Solvents: Ensure all starting materials and the reaction solvent are rigorously dried before use.
Guide 2: Side Product Formation
Problem: Besides the desired ester, other unexpected products are observed.
Root Cause Analysis: While side reactions can have multiple causes, the presence of water and prolonged reaction times at elevated temperatures (often used to try and force the reaction to completion in the presence of water) can lead to degradation of starting materials or products.
Solutions:
-
Optimize Water Removal: A more efficient water removal method can lead to shorter reaction times and lower temperatures, minimizing the potential for side reactions.
-
Choice of Drying Agent: Ensure the drying agent is compatible with your reactants and products. For instance, some drying agents can be acidic or basic and may catalyze unwanted side reactions.[15]
Experimental Protocols & Data
Protocol 1: Water Removal using a Dean-Stark Apparatus
This protocol is recommended for reactions where a suitable water-immiscible solvent (e.g., toluene) can be used. Toluene forms a low-boiling azeotrope with water, allowing for its physical separation.[11]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[10][12]
-
Charging the Flask: Add your reactants, the acid catalyst, and toluene to the round-bottom flask.
-
Filling the Trap: Pre-fill the Dean-Stark trap with toluene before starting the reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the condenser.
-
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. As the condensate cools, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[11]
-
Monitoring Progress: The reaction can be considered complete when water ceases to collect in the trap.
Diagram of Dean-Stark Apparatus Workflow:
Caption: Workflow of azeotropic water removal using a Dean-Stark apparatus.
Protocol 2: In-situ Dehydration with Molecular Sieves
Molecular sieves are crystalline aluminosilicates with a defined pore structure, making them excellent for selectively adsorbing small molecules like water.[16][17][18] For this application, 3Å or 4Å molecular sieves are typically recommended.[17][19]
Step-by-Step Methodology:
-
Activation of Molecular Sieves: Before use, activate the molecular sieves by heating them in a laboratory oven (typically 200-350°C) under vacuum for several hours to remove any pre-adsorbed water.[19] Cool them in a desiccator.
-
Addition to Reaction: Add the activated molecular sieves (typically 10-20% by weight of the solvent) to the reaction mixture at the beginning of the reaction.
-
Agitation: Ensure good agitation throughout the reaction to allow for efficient contact between the sieves and the solvent.
-
Work-up: At the end of the reaction, the molecular sieves can be removed by filtration.
Diagram of Molecular Sieve Action:
Caption: Selective adsorption of water by molecular sieves in the reaction mixture.
Data Summary: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Compatibility | Considerations |
| Anhydrous MgSO₄ | High | Fast | Generally good, but can be slightly acidic. | Fine powder can be difficult to filter. |
| Anhydrous Na₂SO₄ | Moderate | Slow | Neutral and generally non-reactive.[13] | Tends to clump, and drying can be incomplete at higher temperatures. |
| Molecular Sieves (3Å/4Å) | High | Moderate | Generally inert, but can be slightly basic.[15] | Must be activated before use. Very effective at removing trace amounts of water.[16] |
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Esterification - Prep [jove.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 6. youtube.com [youtube.com]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. jalonzeolite.com [jalonzeolite.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Molecular Sieves [sigmaaldrich.com]
- 19. How to use molecular sieves to adsorb and remove water and oxygen from a mixture? [haixin-mol.com]
Technical Support Center: Scaling Up Methyl 3-(ethylamino)propanoate Synthesis for Pilot Plant Operations
Welcome to the technical support center for the pilot plant scale-up of Methyl 3-(ethylamino)propanoate. This guide is designed for researchers, chemists, and process engineers transitioning this synthesis from the laboratory bench to pilot-scale production. My goal is to provide you with not just a protocol, but a deeper understanding of the process, enabling you to anticipate challenges, troubleshoot effectively, and ensure a safe, efficient, and scalable operation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the synthesis and scale-up of this compound.
Q1: What is the core reaction for synthesizing this compound?
A1: The synthesis is based on the aza-Michael addition, a type of conjugate addition reaction.[1] In this case, the nucleophilic ethylamine attacks the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is typically performed without a catalyst, as the amine itself is basic enough to facilitate the reaction.[2]
Q2: Why is this reaction favorable for pilot-scale production?
A2: This synthesis route is highly advantageous for scale-up due to its high atom economy (all atoms from the reactants are incorporated into the product), solvent-free potential, and the absence of a required catalyst, which simplifies purification.[2] The reaction generally proceeds with high yield and selectivity under controlled conditions.
Q3: What are the primary challenges when scaling this reaction from the lab to a pilot plant?
A3: The main challenges are rooted in physical and chemical process changes that occur with increased scale. These include:
-
Exotherm Management: The Michael addition of amines to acrylates is significantly exothermic. What is easily managed in a lab flask with an ice bath can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[3]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of the reactants is critical. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Reagent Addition Rate: The rate at which methyl acrylate is added to ethylamine becomes a critical process parameter to control the reaction exotherm and minimize byproduct formation.
-
Purification Method: Shifting from laboratory-scale purification (like column chromatography) to pilot-scale methods such as vacuum distillation is a necessary and significant process change.[4][5]
Q4: What are the key safety concerns with the reagents?
A4: Both reactants require careful handling.
-
Ethylamine: It is a flammable, volatile, and corrosive liquid. Inhalation can cause respiratory irritation.
-
Methyl Acrylate: This is a flammable liquid and a lachrymator (causes tearing). It has a strong, acrid odor and can cause skin and respiratory irritation.[6] Crucially, methyl acrylate can undergo spontaneous and violent polymerization, especially when exposed to heat, light, or contaminants, which can lead to a vessel rupture.[3][7] It is shipped with an inhibitor (like hydroquinone monomethyl ether, MEHQ) to prevent this.
Pilot Plant Synthesis Protocol: this compound
This protocol outlines a robust procedure for the synthesis on a pilot scale, assuming a standard glass-lined or stainless steel reactor.
Reagent & Equipment Preparation
| Reagent/Equipment | Parameter | Specification/Notes |
| Reactor | Type | Jacketed reactor with overhead stirring, reflux condenser, temperature probes (internal & jacket), and a pressure-rated addition funnel/pump. |
| Capacity | Sized appropriately for the batch, ensuring no more than 75% volume is used to allow for headspace. | |
| Ethylamine (70% in H₂O) | Molar Ratio | 1.5 - 2.0 equivalents |
| Methyl Acrylate | Molar Ratio | 1.0 equivalent |
| Utilities | Cooling/Heating | Chiller/Heater unit capable of precise temperature control of the reactor jacket. |
| Vacuum | Vacuum pump capable of achieving <10 torr for distillation. |
Rationale for Reagent Stoichiometry: An excess of ethylamine is used to ensure the complete consumption of methyl acrylate and to minimize the primary side reaction: the addition of a second methyl acrylate molecule to the product, which would form a tertiary amine.[8]
Step-by-Step Synthesis Workflow
-
Reactor Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) to remove oxygen and moisture.
-
Charging Ethylamine: Charge the ethylamine solution to the reactor.
-
Initial Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacketed cooling system. This is a critical step to absorb the initial exotherm of the reaction.
-
Controlled Addition of Methyl Acrylate: Add the methyl acrylate dropwise or via a controlled pump over a period of 2-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed 15 °C during the addition. The addition rate must be adjusted in real-time to manage the exotherm.
-
Reaction Maturation: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
In-Process Check (IPC): Take a sample and analyze it via Gas Chromatography (GC) to confirm the absence of the limiting reagent, methyl acrylate.
Work-up and Purification
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the water and excess ethylamine.
-
Vacuum Distillation: The crude this compound is purified by vacuum distillation. This is the most effective method for achieving high purity at this scale.[9][10]
| Distillation Parameter | Value | Rationale |
| Pressure | 5-10 torr | Lowering the pressure reduces the boiling point, preventing thermal degradation of the product. |
| Pot Temperature | < 100 °C | Kept as low as possible to minimize side reactions and decomposition. |
| Head Temperature | ~45-50 °C (at 5 torr) | The boiling point of the desired product under vacuum.[10] |
Visual Workflow for Pilot Plant Synthesis
Caption: Workflow for pilot-scale synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.
Q: My reaction temperature is rising uncontrollably during the methyl acrylate addition. What should I do?
A: Immediate Action: Stop the addition of methyl acrylate immediately. Ensure the reactor's cooling system is operating at maximum capacity. If the temperature continues to rise rapidly, be prepared for an emergency shutdown.
Root Cause Analysis & Prevention:
-
Addition Rate is Too Fast: The rate of heat generation is exceeding the reactor's heat removal capacity. You must slow down the addition rate. For future batches, recalculate the addition time based on the reactor's known heat transfer coefficient.
-
Inadequate Cooling: The chiller may be undersized for the scale of the reaction, or there may be a malfunction. Verify the chiller's performance before starting the reaction.
-
Poor Agitation: If the mixture is not being agitated effectively, the reactants are not dispersing, creating localized hot spots where the reaction is proceeding much faster. Ensure the agitator is set to a speed that provides good surface movement and a vortex.
Q: The final product is contaminated with a higher boiling point impurity. What is it and how can I avoid it?
A: The most likely impurity is the tertiary amine, Methyl 3-((3-methoxy-3-oxopropyl)(ethyl)amino)propanoate, formed from a second Michael addition of methyl acrylate to your desired product.
Prevention:
-
Maintain Amine Excess: Ensure you are using at least 1.5 equivalents of ethylamine. This statistically favors the reaction of methyl acrylate with the primary amine starting material over the secondary amine product.
-
Keep Temperature Low: Higher reaction temperatures can increase the rate of the second addition. Strict temperature control during addition is key.
-
Slow Addition: A slower addition rate of methyl acrylate keeps its instantaneous concentration low, further reducing the chance of it reacting with the product.
Purification: This byproduct has a significantly higher boiling point than your product. It should be easily separable by fractional vacuum distillation, remaining in the distillation pot after your product has been collected.
Q: My final yield is low. What are the potential causes?
A: Low yield can be attributed to several factors. Use the following logic to diagnose the issue:
Caption: Decision tree for troubleshooting low product yield.
Q: During distillation, the pressure is unstable. Why is this happening?
A: Unstable vacuum pressure is often due to:
-
System Leaks: Check all joints, seals, and connections on your distillation setup. Even a small leak will prevent the system from maintaining a deep vacuum.
-
Outgassing of Volatiles: If the initial stripping of excess ethylamine and water was incomplete, these volatile components will come off at the beginning of the distillation, causing pressure fluctuations. Hold the initial vacuum at a higher temperature before starting the main distillation to remove them.
-
Decomposition: If the pot temperature is too high, the product or impurities could be decomposing, releasing non-condensable gases and causing the pressure to rise. Ensure the pot temperature remains below 100 °C.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ige-performance.com [ige-performance.com]
- 6. fishersci.com [fishersci.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. mdpi.com [mdpi.com]
- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N-Alkyl-beta-Alanine Esters
Welcome to the technical support center for the synthesis of N-alkyl-beta-alanine esters. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common issues encountered in your synthetic work.
Section 1: Understanding the Core Synthetic Strategies
The synthesis of N-alkyl-beta-alanine esters primarily follows two main pathways: the Michael addition of an amine to an acrylate ester and the reductive amination of a carbonyl compound. Each method has its own set of advantages and potential pitfalls.
Michael Addition Pathway
This aza-Michael addition involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated ester, such as methyl or ethyl acrylate.[1][2][3][4][5][6] It is a widely used and atom-economical method.
Caption: Michael Addition Pathway for N-Alkyl-beta-Alanine Ester Synthesis.
Reductive Amination Pathway
Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced to the corresponding amine.[7][8][9] This method is highly versatile and can be performed in a one-pot reaction.[7][8]
Caption: Reductive Amination Pathway for N-Alkyl-beta-Alanine Ester Synthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of N-alkyl-beta-alanine esters.
Issue 1: Low or No Product Formation
Q1: I'm performing a Michael addition of my amine to methyl acrylate, but I'm seeing very little to no product formation. What could be the issue?
A1: Several factors can contribute to low yields in a Michael addition:
-
Steric Hindrance: The rate of Michael addition is highly sensitive to steric hindrance on the amine.[2] Bulky primary or secondary amines will react slower than less hindered ones. Aromatic amines often show a significantly lower reaction rate with simple acrylates.[2]
-
Solvent Choice: The reaction rate is maximized in protic and polar solvents.[2] Solvents like methanol or ethanol are often good choices. Microwave irradiation in methanol has been shown to significantly decrease reaction times and increase yields.[3][4][5]
-
Reactivity of the Acrylate: The structure of the Michael acceptor plays a crucial role. The general order of reactivity for amine addition to unsaturated esters is acrylates > maleates > fumarates > methacrylates.[2] If you are using a less reactive acrylate, consider switching to a more reactive one if your target molecule allows.
-
Catalysis: For less reactive amines, the use of a Lewis acid catalyst can significantly increase the reaction rate.[2]
Issue 2: Formation of Side Products
Q2: My reaction is producing a significant amount of a higher molecular weight side product, and my desired product is difficult to purify. What is happening?
A2: This is a classic case of over-alkylation or side reactions. Here's how to troubleshoot:
-
Di-alkylation: Primary amines can react with two equivalents of the acrylate, leading to the formation of a di-alkylated product. This is especially prevalent if an excess of the acrylate is used or if the reaction is run for too long. To minimize this, use a stoichiometric amount or a slight excess of the amine.[10] The formation of mono- or di-N-substituted β-alanine can be controlled by adjusting the equivalent ratios of the starting materials.[10]
-
Amide Formation: At elevated temperatures (typically above 50°C), the amine can react with the ester functionality of the acrylate to form an amide byproduct.[2] It is crucial to maintain careful temperature control.
-
Polymerization: Acrylates are prone to polymerization, especially at higher temperatures or in the presence of initiators. Ensure your reagents are free of peroxides and consider adding a radical inhibitor if polymerization is a persistent issue.
| Side Product | Causal Factor | Recommended Action |
| Di-alkylated Product | Excess acrylate, prolonged reaction time | Use stoichiometric or slight excess of amine, monitor reaction progress closely (e.g., by TLC or GC) |
| Amide Byproduct | High reaction temperature (>50°C) | Maintain strict temperature control |
| Polymer | High temperature, radical initiators | Use fresh, pure reagents; consider a radical inhibitor |
Issue 3: Difficulty with Work-up and Purification
Q3: I'm struggling to isolate my N-alkyl-beta-alanine ester after the reaction. The work-up is messy, and column chromatography is not giving me a pure product.
A3: Purification of these compounds can be challenging due to their basicity and potential for water solubility.
-
Aqueous Work-up: A standard aqueous work-up can be complicated by the partial water solubility of the product. An acid wash (e.g., dilute HCl) will protonate your product, moving it into the aqueous layer, which can be a purification strategy but also a point of product loss if not handled carefully. A subsequent basification and extraction are then necessary.
-
Column Chromatography: Silica gel is acidic and can strongly interact with the basic amine product, leading to tailing and poor separation. To mitigate this, you can:
-
Deactivate the Silica: Slurry the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2%), before packing the column.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
Alternative Purification: For some products, purification can be achieved by precipitation or crystallization.[11]
-
Issue 4: Racemization in Chiral Syntheses
Q4: I am using a chiral starting material for my N-alkylation, but I am observing significant racemization in my final product. How can I prevent this?
A4: Racemization is a significant concern when working with chiral amino acid derivatives, especially when the chiral center is adjacent to an acidic proton.[12][13]
-
Base-Free Conditions: The use of strong bases can lead to racemization of the α-carbon in amino acid esters.[12][13] Whenever possible, opt for catalytic methods that operate under base-free conditions. Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with high retention of stereochemistry.[12][14]
-
Protecting Groups: The use of appropriate N-terminal protecting groups can prevent side reactions and may help maintain stereochemical integrity.[15][16][17][18][19] Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[16][20]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This protocol provides a general method for the synthesis of N-alkyl-beta-alanine methyl esters via Michael addition.
Materials:
-
Primary or secondary amine
-
Methyl acrylate
-
Methanol (or other suitable protic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath (for temperature control)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5°C.
-
Add methyl acrylate (1.0-1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine) or alumina, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination for synthesizing N-alkyl-beta-alanine esters.
Materials:
-
β-aldehyde ester (e.g., methyl 3-oxopropanoate)
-
Primary or secondary amine
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or dichloromethane
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the β-aldehyde ester (1.0 eq) and the amine (1.0-1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) in portions, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Section 4: References
-
Santra, S., & Perez, J. M. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917–3927. --INVALID-LINK--
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Journal of the Mexican Chemical Society, 64(2). --INVALID-LINK--
-
Frindi, M., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 60(33), 18063-18069. --INVALID-LINK--
-
Alavi Shooshtari, K. (2001). Michael addition of amines to α-ß unsaturated esters. Dissertations. 1779. --INVALID-LINK--
-
Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. (2023). ResearchGate. --INVALID-LINK--
-
Boruah, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701266. --INVALID-LINK--
-
Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. (2021). ResearchGate. --INVALID-LINK--
-
Li, Z., et al. (2023). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. --INVALID-LINK--
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). MDPI. --INVALID-LINK--
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). University of Groningen research portal. --INVALID-LINK--
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). SciELO México. --INVALID-LINK--
-
Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. (2011). ResearchGate. --INVALID-LINK--
-
Santra, S., & Perez, J. M. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(11), 3917-27. --INVALID-LINK--
-
Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008). Molecules, 13(2), 340-7. --INVALID-LINK--
-
Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride. (2024). Benchchem. --INVALID-LINK--
-
Reductive amination. (n.d.). Wikipedia. --INVALID-LINK--
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). ResearchGate. --INVALID-LINK--
-
Amino Acid-Protecting Groups. (2011). ResearchGate. --INVALID-LINK--
-
A Comparative Guide to N-Terminal Protecting Groups for L-Alanine in Peptide Synthesis. (2024). Benchchem. --INVALID-LINK--
-
A Synthesis of N -Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate. (1989). Scholars@UK. --INVALID-LINK--
-
New processes for producing beta-alanine derivatives. (2003). Google Patents. --INVALID-LINK--
-
Purification of beta-alanine. (1963). Google Patents. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). BOC Sciences. --INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. --INVALID-LINK--
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). PubMed. --INVALID-LINK--
-
Reductive Amination | Synthesis of Amines. (2023). YouTube. --INVALID-LINK--
-
Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (1998). ResearchGate. --INVALID-LINK--
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis. (2019). Springer Nature Experiments. --INVALID-LINK--
References
- 1. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 2. "Michael addition of amines to α-ß unsaturated esters" by Kiarash Alavi Shooshtari [scholarsmine.mst.edu]
- 3. mdpi.com [mdpi.com]
- 4. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 12. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. peptide.com [peptide.com]
- 19. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
"Methyl 3-(ethylamino)propanoate" synthesis catalyst selection and optimization
Welcome to the technical support center for the synthesis of Methyl 3-(ethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our focus is on the catalyst selection and optimization for the aza-Michael addition of ethylamine to methyl acrylate.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via an aza-Michael addition reaction. This reaction involves the conjugate addition of ethylamine (the nucleophile) to methyl acrylate (the Michael acceptor). While seemingly straightforward, the selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high yield, purity, and selectivity, particularly in avoiding the formation of the bis-adduct.
This guide will provide you with the necessary information to navigate the common challenges associated with this synthesis, enabling you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and atom-economical method is the aza-Michael addition of ethylamine to methyl acrylate.[1][2] This reaction directly forms the desired carbon-nitrogen bond.
Q2: Is a catalyst always necessary for this reaction?
Not always. The aza-Michael addition can proceed without a catalyst, especially with highly nucleophilic amines like ethylamine. However, the reaction is often slow and may require elevated temperatures or pressures.[3] In some cases, the choice of solvent, such as water or fluorinated alcohols, can promote the reaction without an external catalyst.[1][4] For industrial applications and to achieve higher efficiency, a catalyst is generally recommended.
Q3: What types of catalysts are effective for this synthesis?
Both homogeneous and heterogeneous catalysts can be employed.[5][6]
-
Homogeneous Catalysts: These are in the same phase as the reactants.[7][8] Examples include Brønsted acids (like trifluoromethanesulfonic acid) and Lewis acids.[9][10] Basic ionic liquids have also shown high efficiency.[11]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, which simplifies catalyst removal and recycling.[5][6][7] Examples include acidic alumina, metal-organic frameworks (MOFs) like CuBTC, and solid-supported bases like potassium carbonate.[12][13][14][15]
Q4: What are the key reaction parameters to optimize?
The key parameters to optimize for this synthesis are:
-
Catalyst Selection and Loading: The choice of catalyst will significantly impact reaction rate and yield. The amount of catalyst should be optimized to be effective without causing unwanted side reactions.
-
Solvent: The solvent can influence the reaction by activating the reactants and affecting the solubility of the catalyst and reagents.[4][16] Protic solvents can activate the Michael acceptor through hydrogen bonding.[4]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.[17]
-
Reactant Molar Ratio: The ratio of ethylamine to methyl acrylate is crucial for controlling the selectivity between the desired mono-adduct and the bis-adduct.[18]
Q5: What are the main potential side reactions?
The primary side reaction is the formation of the bis-adduct, where a second molecule of methyl acrylate reacts with the newly formed secondary amine of the product.[18] Polymerization of methyl acrylate can also occur, especially at higher temperatures or in the presence of certain catalysts.[19] Additionally, a retro-aza-Michael reaction is possible, where the product reverts to the starting materials.[20]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Increase catalyst loading. - Screen different types of catalysts (e.g., switch from a heterogeneous to a homogeneous catalyst or vice versa). - Ensure the catalyst is not poisoned or deactivated. For heterogeneous catalysts, consider regeneration or using a fresh batch. |
| Unfavorable Reaction Conditions | - Increase the reaction temperature. Microwave irradiation can also be used to significantly reduce reaction times and increase yields.[21] - If using a solvent, ensure it is appropriate for the chosen catalyst and reactants. Protic solvents like ethanol or even water can sometimes accelerate the reaction.[1][4] - For reactions with poor nucleophiles, hyperbaric conditions (high pressure) can dramatically accelerate the reaction.[3] |
| Steric Hindrance or Unfavorable Electronics | While less of an issue with ethylamine and methyl acrylate, substituents on either reactant in analogous reactions can hinder the approach of the nucleophile.[19] |
| Retro-Aza-Michael Reaction | This is an equilibrium reaction. To favor the product, consider removing the product as it is formed or using a larger excess of one of the reactants.[20] |
Problem 2: Formation of Bis-adduct
| Possible Cause | Suggested Solution |
| High Molar Ratio of Michael Acceptor | - Use an excess of ethylamine relative to methyl acrylate. This will increase the probability of methyl acrylate reacting with the primary amine rather than the secondary amine product.[18] |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. - Lower the reaction temperature to decrease the rate of the second addition, which typically has a higher activation energy. |
| Catalyst Choice | - Some catalysts may favor the formation of the bis-adduct. Screen different catalysts to find one that provides higher selectivity for the mono-adduct. Acidic alumina has been reported to selectively produce mono-adducts under solvent-free conditions.[13][15] |
Problem 3: Incomplete Conversion
| Possible Cause | Suggested Solution |
| Equilibrium Limitations | - As with the retro-aza-Michael reaction, consider using Le Chatelier's principle to drive the reaction forward. This can be done by using an excess of one reactant or by removing the product from the reaction mixture. |
| Catalyst Deactivation | - For heterogeneous catalysts, the active sites may become blocked. Filter and wash the catalyst, or use a fresh portion.[22] |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress to determine the point of maximum conversion. |
Problem 4: Product Purification Issues
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Reactants | - If using distillation for purification, ensure the distillation setup has sufficient theoretical plates to separate components with close boiling points. Vacuum distillation is often employed.[23] |
| Co-elution during Chromatography | - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. |
| Product Instability | - this compound is an ester and can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Ensure purification conditions are neutral and as mild as possible. |
Experimental Protocols
Protocol 1: Catalyst Screening for this compound Synthesis
This protocol provides a general procedure for screening different catalysts for the aza-Michael addition of ethylamine to methyl acrylate.
Materials:
-
Ethylamine (e.g., as a solution in a suitable solvent like THF or ethanol)
-
Methyl acrylate
-
Candidate catalysts (e.g., acidic alumina, K2CO3, trifluoromethanesulfonic acid)
-
Solvent (e.g., ethanol, methanol, THF, or solvent-free)
-
Reaction vessels (e.g., sealed vials or a multi-well reactor plate)
-
Stirring apparatus
-
Heating apparatus (e.g., heating block or oil bath)
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, LC-MS, or TLC)
Procedure:
-
Preparation of Reaction Mixtures: In separate reaction vessels, add the chosen solvent (if any) and the catalyst at a specific loading (e.g., 1-10 mol%).
-
Addition of Reactants: Add methyl acrylate to each vessel, followed by the slow addition of ethylamine. A typical starting molar ratio would be 1:1.2 of methyl acrylate to ethylamine to favor mono-addition.
-
Reaction: Seal the vessels and place them in the heating apparatus at a set temperature (e.g., start with room temperature and screen up to 80 °C). Stir the reactions for a predetermined time (e.g., 24 hours).
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction, quench it if necessary, and analyze it to determine the conversion of methyl acrylate and the selectivity for this compound.
-
Analysis: Compare the results from the different catalysts to identify the most effective one in terms of yield, selectivity, and reaction time.
Protocol 2: Optimization of Reaction Conditions
Once a promising catalyst has been identified, the following parameters can be optimized to maximize the yield and purity of the product.
-
Temperature Optimization: Set up a series of reactions with the chosen catalyst and reactant ratio at different temperatures (e.g., 40 °C, 60 °C, 80 °C) and monitor the progress over time.
-
Solvent Optimization: If a solvent is used, screen a variety of solvents with different polarities and proticities (e.g., ethanol, acetonitrile, toluene, water) to assess their impact on the reaction.[16]
-
Molar Ratio Optimization: Vary the molar ratio of ethylamine to methyl acrylate (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance between high conversion and high selectivity for the mono-adduct.[18]
-
Catalyst Loading Optimization: Vary the amount of catalyst used to determine the minimum amount required for efficient conversion.
Visualizations
Reaction Mechanism
The synthesis of this compound proceeds via a conjugate addition mechanism, as illustrated below.
Caption: A simplified mechanism of the aza-Michael addition.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Data Summary
Table 1: Comparison of Catalyst Systems
| Catalyst Type | Examples | Advantages | Disadvantages | References |
| Homogeneous | Trifluoromethanesulfonic acid, [bmim]OH | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for corrosion (acids). | [6][7][9][11] |
| Heterogeneous | Acidic alumina, CuBTC (MOF), Amberlyst-15 | Easy separation and recyclability, suitable for continuous flow processes. | Lower activity compared to homogeneous counterparts, potential for leaching. | [5][6][12][13][15] |
| Catalyst-Free | Water, HFIP, High Pressure | Environmentally friendly, avoids catalyst cost and removal. | Often requires harsh conditions (high T/P), may have slow reaction rates. | [1][3][4] |
Table 2: Influence of Solvents on Aza-Michael Addition
| Solvent Type | Examples | Effect on Reaction | References |
| Protic | Water, Ethanol, Methanol, HFIP | Can activate the Michael acceptor via hydrogen bonding, accelerating the reaction. | Can also solvate the amine, potentially reducing its nucleophilicity. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good at solvating ions and polar intermediates. | May not activate the Michael acceptor as effectively as protic solvents. |
| Aprotic Non-Polar | Toluene, Hexane | Generally less effective for this type of reaction. | - |
| Green Solvents | PEG-400, Ionic Liquids | Environmentally benign alternatives, can also act as catalysts. | May require specific workup procedures. |
References
- 1. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 2. Buy this compound (EVT-370653) | 3440-30-0 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. eolss.net [eolss.net]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. dau.url.edu [dau.url.edu]
- 21. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-(ethylamino)propanoate and Ethyl 3-(ethylamino)propanoate for the Research Scientist
In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the versatile class of β-amino esters, Methyl 3-(ethylamino)propanoate and Ethyl 3-(ethylamino)propanoate are two closely related compounds that often present a choice for researchers. While structurally similar, the seemingly minor difference in their ester alkyl group—methyl versus ethyl—can lead to notable variations in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two molecules, supported by fundamental principles of organic chemistry and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physical Properties
A foundational understanding of the physical properties of these esters is paramount before delving into their reactivity. These properties can influence reaction conditions, solvent selection, and purification methods.
| Property | This compound | Ethyl 3-(methylamino)propanoate |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂[1] |
| Molecular Weight | 131.17 g/mol [2] | 131.18 g/mol [3] |
| Boiling Point | 173.5 °C at 760 mmHg[2] | Not explicitly available, but expected to be slightly higher than the methyl ester. |
| Density | 0.937 g/cm³[2] | Not explicitly available. |
| CAS Number | 3440-30-0[2] | 2213-08-3[1] |
Core Reactivity Comparison: A Mechanistic Perspective
The reactivity of these β-amino esters is primarily centered around the electrophilic carbonyl carbon of the ester group and the nucleophilic secondary amine. The key difference in reactivity between the methyl and ethyl esters arises from the steric and electronic properties of the alkoxy group.
Figure 1: A conceptual diagram illustrating the factors influencing the comparative reactivity of Methyl and Ethyl 3-(ethylamino)propanoate in key chemical transformations.
Hydrolysis: The Impact of Steric Hindrance
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[4][5] The generally accepted mechanism for base-catalyzed hydrolysis (saponification) is a nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.
Key Insight: In reactions where a nucleophile attacks the carbonyl carbon, steric hindrance plays a significant role.[6][7] The methyl group is sterically less demanding than the ethyl group. Consequently, the carbonyl carbon in this compound is more accessible to incoming nucleophiles, such as hydroxide ions, compared to Ethyl 3-(ethylamino)propanoate. This leads to a generally faster rate of hydrolysis for the methyl ester. While direct kinetic data for these specific compounds is scarce, studies on other simple esters consistently show that methyl esters hydrolyze faster than their ethyl counterparts under basic conditions.[8]
Experimental Protocol: Comparative Saponification Rate Analysis
To empirically determine the relative hydrolysis rates, the following procedure can be employed:
-
Preparation of Ester Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and Ethyl 3-(ethylamino)propanoate in a suitable solvent (e.g., a mixture of ethanol and water).
-
Initiation of Hydrolysis: To each solution, add an equivalent amount of aqueous sodium hydroxide (e.g., 0.1 M) at a constant temperature (e.g., 25 °C).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by neutralizing the excess base with a standard solution of hydrochloric acid.
-
Quantification: Determine the concentration of the remaining ester or the formed carboxylate at each time point using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the ester versus time for both compounds. The initial slope of these curves will give a qualitative comparison of the initial reaction rates. For a more quantitative analysis, the data can be fitted to an appropriate rate law to determine the rate constants.
Amidation: Favoring the Less Hindered Ester
Amidation, the reaction of an ester with an amine to form an amide, is a cornerstone of peptide synthesis and drug development.[9] Similar to hydrolysis, this reaction proceeds through a nucleophilic acyl substitution mechanism.
Key Insight: The same principle of steric hindrance applies to amidation. The less hindered carbonyl group of this compound will generally react faster with a primary or secondary amine compared to Ethyl 3-(ethylamino)propanoate. This can be particularly advantageous when working with sterically bulky amines or when milder reaction conditions are desired to avoid side reactions.
Experimental Protocol: Competitive Amidation Reaction
A competitive reaction can vividly demonstrate the reactivity difference:
-
Reactant Mixture: In a reaction vessel, combine one equivalent of an amine (e.g., benzylamine), one equivalent of this compound, and one equivalent of Ethyl 3-(ethylamino)propanoate in a suitable solvent (e.g., THF).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating).
-
Analysis: After a set period (e.g., 24 hours), analyze the reaction mixture by GC-MS or ¹H NMR to determine the ratio of the two amide products formed. A higher proportion of the amide derived from the methyl ester would confirm its greater reactivity.
Transesterification: A Game of Equilibria
Transesterification is the conversion of one ester to another by reaction with an alcohol.[10] This reaction is typically catalyzed by an acid or a base.
Key Insight: Unlike hydrolysis and amidation, the outcome of transesterification is largely governed by the position of the equilibrium. For example, reacting this compound with an excess of ethanol will favor the formation of Ethyl 3-(ethylamino)propanoate and methanol. Conversely, reacting Ethyl 3-(ethylamino)propanoate with an excess of methanol will shift the equilibrium towards the methyl ester. The relative reactivity difference due to sterics still exists, but it can be overcome by manipulating the reaction conditions, particularly the concentration of the alcohol.
Figure 2: Transesterification of this compound with excess ethanol to form the ethyl ester.
Intramolecular Cyclization: A Shared Propensity
β-Amino esters are known to undergo intramolecular cyclization to form β-lactams, a core structure in many antibiotics.[11][12] This reaction is typically base-mediated, where the amide anion acts as an intramolecular nucleophile attacking the ester carbonyl.
Key Insight: In this case, the difference in the alkoxy leaving group (methoxide vs. ethoxide) becomes a more significant factor than the steric hindrance of the alkyl group itself. Both methoxide and ethoxide are good leaving groups, and the difference in their leaving group ability is generally not substantial enough to cause a dramatic difference in the rate of intramolecular cyclization under typical conditions. Therefore, both esters are expected to have a similar propensity to cyclize, with the reaction being primarily driven by the conformational feasibility of forming the four-membered ring.
Practical Considerations and Recommendations
-
For reactions requiring higher reactivity and milder conditions, such as amidations with hindered amines or hydrolyses that need to be performed at lower temperatures, this compound is generally the superior choice. Its lower steric hindrance at the carbonyl carbon facilitates a faster reaction rate.
-
Ethyl 3-(ethylamino)propanoate may be preferred in situations where a slightly more robust ester is needed to prevent premature hydrolysis or other side reactions. Its increased steric bulk can offer a degree of kinetic stability.
-
In transesterification reactions, the choice between the methyl and ethyl ester is less critical from a reactivity standpoint and more dependent on the desired final product and the reaction conditions (i.e., the alcohol used in excess).
-
Both esters are viable precursors for intramolecular cyclization reactions to form β-lactams. The choice between them for this application may be guided by factors such as cost, availability, and the specific reaction conditions employed.
Conclusion
The choice between this compound and Ethyl 3-(ethylamino)propanoate is a nuanced one that extends beyond their nearly identical molecular weights. For transformations involving nucleophilic attack at the carbonyl carbon, the less sterically hindered This compound generally exhibits higher reactivity . This can translate to faster reaction times, milder required conditions, and potentially higher yields, especially with sterically demanding nucleophiles. Conversely, the slightly greater steric bulk of Ethyl 3-(ethylamino)propanoate may impart a modest increase in stability . Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. By understanding the fundamental principles of steric hindrance and leaving group ability, researchers can strategically select the more appropriate β-amino ester to streamline their synthetic endeavors and achieve their desired outcomes with greater efficiency.
References
- 1. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Study of "Methyl 3-(ethylamino)propanoate" Synthesis Methods
A Senior Application Scientist's Guide to Navigating Synthetic Routes
Abstract
Methyl 3-(ethylamino)propanoate is a valuable β-amino ester intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comparative analysis of two primary synthetic methodologies for its preparation: the direct conjugate addition of ethylamine to methyl acrylate and a reductive amination approach. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific needs. We will delve into the causality behind experimental choices, present quantitative data for objective comparison, and provide detailed, reproducible protocols.
Introduction: The Significance of this compound
β-amino esters are a crucial class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, including peptides, alkaloids, and pharmaceuticals. This compound, in particular, is a key precursor for various more complex molecules. Its synthesis, therefore, is a critical step in numerous research and development pipelines. The efficiency, scalability, and cost-effectiveness of its production can significantly impact the overall feasibility of a larger synthetic campaign.
This guide will focus on two prevalent methods for synthesizing this target molecule:
-
Method A: Aza-Michael (Conjugate) Addition. This classic approach involves the direct 1,4-addition of an amine to an α,β-unsaturated carbonyl compound.[1][2]
-
Method B: Reductive Amination. This strategy involves the formation of an imine from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[3][4][5]
We will dissect each method, providing a robust comparison of their respective strengths and weaknesses to inform your synthetic planning.
Method A: Aza-Michael (Conjugate) Addition of Ethylamine to Methyl Acrylate
The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1] In this case, the nucleophilic ethylamine attacks the β-carbon of the electron-deficient methyl acrylate.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine onto the electrophilic β-carbon of methyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product, this compound. The reaction is often carried out without a catalyst, although bases or acids can be employed to modulate reactivity. For simple, unhindered amines and acrylates, the reaction often proceeds readily.
Experimental Protocol
The following protocol is a representative example of a solvent-free aza-Michael addition.
Materials:
-
Ethylamine (70% solution in water)
-
Methyl acrylate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add methyl acrylate (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add ethylamine (1.2 eq) to the stirred methyl acrylate. An exothermic reaction is expected. Maintain the temperature below 30°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove any excess volatile reactants under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Performance Analysis
| Parameter | Method A: Aza-Michael Addition |
| Typical Yield | 85-95% |
| Reaction Time | 16-24 hours |
| Purity (Post-distillation) | >98% |
| Scalability | Readily scalable |
| Reagent Cost | Low |
| Safety Considerations | Ethylamine and methyl acrylate are volatile and flammable. The reaction can be exothermic and requires careful temperature control, especially on a large scale. |
| Environmental Impact | Solvent-free conditions are a significant advantage. The main waste is from the purification step. |
Workflow Diagram
Caption: Workflow for the Aza-Michael Addition Synthesis.
Method B: Reductive Amination
Reductive amination offers an alternative pathway to β-amino esters, starting from a β-keto ester or a related carbonyl compound.[3][4] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the target amine.[5]
Mechanistic Rationale
The synthesis begins with the reaction between a carbonyl compound, in this hypothetical case methyl 3-oxopropanoate (which is unstable and typically generated in situ or used as a surrogate), and ethylamine. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine intermediate.
Experimental Protocol
The following protocol outlines a general procedure for reductive amination.
Materials:
-
Methyl 3-oxopropanoate (or a suitable precursor like methyl acetoacetate, which would require an additional decarboxylation step, making the direct Michael addition more favorable for this specific target)
-
Ethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve methyl 3-oxopropanoate (1.0 eq) and ethylamine (1.1 eq) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control any effervescence.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Performance Analysis
| Parameter | Method B: Reductive Amination |
| Typical Yield | 70-85% |
| Reaction Time | 12-18 hours |
| Purity (Post-purification) | >97% |
| Scalability | Scalable, but the cost and handling of the reducing agent can be a factor. |
| Reagent Cost | Higher, due to the cost of the reducing agent. |
| Safety Considerations | Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Dichloromethane is a regulated solvent. |
| Environmental Impact | Generates more waste due to the use of a stoichiometric reducing agent and solvent for reaction and workup. |
Workflow Diagram
Caption: Workflow for the Reductive Amination Synthesis.
Comparative Analysis and Discussion
| Feature | Method A: Aza-Michael Addition | Method B: Reductive Amination |
| Atom Economy | Excellent (100% theoretical) | Moderate (byproduct from reducing agent) |
| Starting Materials | Readily available and inexpensive | β-keto ester may be less stable or more expensive |
| Reagents | No additional reagents required in the simplest form | Requires a stoichiometric amount of a reducing agent |
| Simplicity | Very simple, often a one-pot, mix-and-stir procedure | More complex, with distinct imine formation and reduction steps, and a more involved workup |
| Yield | Generally higher | Generally lower |
| Cost-Effectiveness | Highly cost-effective | Less cost-effective, especially at scale |
| Green Chemistry | Favorable, especially under solvent-free conditions | Less favorable due to solvent use and waste from the reducing agent |
Expert Insights:
For the specific synthesis of this compound, the Aza-Michael addition is unequivocally the superior method. Its simplicity, high yield, low cost, and excellent atom economy make it the preferred choice for both laboratory-scale synthesis and industrial production. The directness of this approach, utilizing inexpensive and readily available starting materials, presents a significant advantage over the more circuitous reductive amination route.
While reductive amination is a powerful and versatile tool in the synthetic chemist's arsenal, its application here is less logical. The required β-keto ester starting material is less common and potentially less stable than methyl acrylate. Furthermore, the introduction of a stoichiometric reducing agent adds cost, complexity, and waste to the process without offering any discernible benefit for this particular target molecule.
Reductive amination truly shines when the target amine cannot be readily accessed through a conjugate addition. For instance, in the synthesis of more complex amines where the corresponding α,β-unsaturated precursor is unavailable or when constructing chiral amines from chiral ketones, reductive amination becomes an invaluable and often necessary strategy.
Conclusion
In the comparative study of synthesis methods for this compound, the Aza-Michael (conjugate) addition of ethylamine to methyl acrylate emerges as the more efficient, economical, and environmentally benign approach. Its operational simplicity and high yields make it the recommended procedure for researchers and drug development professionals. While reductive amination remains a cornerstone of amine synthesis, its application should be judiciously considered and reserved for scenarios where direct conjugate addition is not feasible. This guide underscores the importance of a critical evaluation of available synthetic routes to identify the most optimal pathway, thereby conserving resources and accelerating the pace of research and development.
References
A Comparative Guide to the Biological Activity of Methyl 3-(ethylamino)propanoate and Its Analogs
In the landscape of drug discovery, the exploration of simple, synthetically accessible scaffolds that can be elaborated into potent therapeutic agents is a cornerstone of medicinal chemistry. Methyl 3-(ethylamino)propanoate, a simple β-amino acid ester, represents such a scaffold. While this specific molecule has not been extensively profiled for its biological activity, its structural class—the β-amino acid derivatives—is rich with compounds exhibiting significant pharmacological potential. This guide provides a comparative analysis of the biological activities of analogs of this compound, focusing on two key therapeutic areas: antimicrobial and cytotoxic activities. We will delve into the experimental data that underpins these activities and provide detailed protocols for their assessment, offering researchers and drug development professionals a comprehensive overview of this promising chemical space.
The β-Amino Acid Ester Scaffold: A Platform for Diverse Biological Activity
β-amino acids are structural isomers of the more common α-amino acids, with the amino group positioned on the β-carbon relative to the carboxyl group. This seemingly minor structural alteration imparts unique conformational properties and, critically, resistance to proteolytic degradation, making them attractive components for drug design. This compound serves as a foundational structure in this class, featuring a secondary amine and a methyl ester. Modifications to the N-substituent, the ester group, and the carbon backbone can lead to a diverse array of biological effects.
Antimicrobial Activity: A New Generation of Infection-Fighting Molecules
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Derivatives of β-alanine, the parent amino acid of our lead compound, have shown considerable promise in this arena.
Comparative Analysis of Antimicrobial Analogs
A study by Kapoor and Malik explored the antimicrobial potential of various amide and anilide derivatives of 3-benzamido propionic acid, which can be considered analogs of N-acylated β-amino acids.[1][2][3] These modifications dramatically enhance antimicrobial potency compared to the simple parent structures. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivatives against a panel of pathogenic microbes.
| Compound ID | Structure | S. aureus (µM/mL) | B. subtilis (µM/mL) | P. aeruginosa (µM/mL) | E. coli (µM/mL) | C. albicans (µM/mL) | A. niger (µM/mL) |
| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | >2.04 | >2.04 | 2.04 | >2.04 | 2.04 | >2.04 |
| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | >1.74 | >1.74 | >1.74 | >1.74 | 1.74 | 1.74 |
| Fluconazole | Standard Antifungal | - | - | - | - | 1.83 | - |
| Streptomycin | Standard Antibacterial | 1.76 | 1.88 | 1.94 | 1.82 | - | - |
| Data synthesized from Kapoor and Malik.[1] |
Key Insights:
-
Compound D14 demonstrated notable activity against P. aeruginosa and C. albicans.[1]
-
Compound D21 was particularly effective against the fungal strains C. albicans and A. niger.[1]
-
The derivatives generally showed less activity against E. coli.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted technique for this purpose.[4][5][6]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds and standard antibiotics
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)[6]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the broth medium to achieve a range of desired concentrations.[6]
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[4]
-
-
Data Analysis:
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxic and Anticancer Potential: Targeting Malignant Cells
The structural motifs present in β-amino acid esters and their derivatives have also been explored for their potential to combat cancer. The inherent stability of the β-amino acid backbone makes these compounds interesting candidates for developing robust anticancer agents.
Comparative Analysis of Cytotoxic Analogs
While direct cytotoxic data for simple analogs of this compound are scarce, related structures have demonstrated significant activity. For instance, poly(β-amino ester)s (PBAEs) are being investigated as drug delivery vehicles for anticancer agents due to their biocompatibility and pH-responsiveness.[8][9] Furthermore, conjugating amino acids to existing drugs, such as the antihypertensive telmisartan, has been shown to enhance cytotoxic effects against cancer cell lines.[10]
Below is a table summarizing the cytotoxic activity (IC50) of selected telmisartan-amino acid conjugates against the A375 malignant melanoma cell line.
| Compound ID | Conjugated Amino Acid | IC50 on A375 Cells (µM) |
| Telmisartan | - (Parent Drug) | 29.23 ± 3.88 |
| Compound 1 | N-methyl-L-tryptophan | 13.92 ± 2.01 |
| Compound 3 | L-tyrosine | 15.68 ± 1.89 |
| Compound 8 | L-phenylalanine | 12.35 ± 1.55 |
| Data are presented as mean ± standard deviation from three independent experiments.[10] |
Key Insights:
-
Conjugation of specific amino acids to telmisartan significantly enhanced its cytotoxic potency, in some cases more than doubling it.[10]
-
The amino acid moiety can be leveraged to potentially increase the uptake of the drug into cancer cells, which have high metabolic demands for amino acids.[10][11]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Test compounds
-
Mammalian cell line (e.g., A549, A375, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound, while understudied itself, belongs to a class of β-amino acid derivatives with demonstrable and versatile biological activity. The comparative analysis of its analogs reveals that strategic modifications to the core structure can yield potent antimicrobial and cytotoxic agents. The N-acylated derivatives show promise in combating bacterial and fungal pathogens, while conjugation with other molecules can enhance cytotoxicity against cancer cells.
For researchers and drug development professionals, the β-amino acid ester scaffold represents a fertile ground for the discovery of new therapeutics. Future work should focus on a systematic structure-activity relationship (SAR) study of simpler analogs of this compound to pinpoint the key structural features required for each type of biological activity. Furthermore, exploring their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The detailed protocols provided herein serve as a validated starting point for such investigations.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Amino Acid Metabolism in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
A Comparative Cost and Efficiency Analysis of Synthetic Routes to Methyl 3-(ethylamino)propanoate
Introduction
Methyl 3-(ethylamino)propanoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, incorporating a secondary amine and an ester functional group, makes it a versatile intermediate for a variety of chemical transformations. The economic viability and scalability of its synthesis are therefore of considerable interest to researchers and process chemists. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound: the Michael Addition and Reductive Amination. We will delve into detailed experimental protocols, cost analyses of requisite reagents, and a discussion of the safety, scalability, and environmental impact of each pathway, providing the reader with the critical information needed to make an informed decision for their specific application.
At a Glance: Comparative Analysis of Synthetic Routes
| Metric | Michael Addition | Reductive Amination |
| Starting Materials | Ethylamine, Methyl Acrylate | Methyl 3-oxopropanoate, Ethylamine |
| Key Reagents | Optional catalyst (e.g., base) | Reducing agent (e.g., NaBH(OAc)₃) |
| Reaction Conditions | Typically mild, room temperature | Mild, room temperature |
| Reported Yield | High | Moderate to High |
| Cost of Starting Materials | Low to Moderate | High |
| Cost of Reagents | Low | High |
| Overall Cost-Effectiveness | High | Low |
| Safety Considerations | Flammable and volatile reactants | Use of hydride reducing agents |
| Scalability | Readily scalable | Scalable, but cost may be prohibitive |
| Environmental Impact | Generally favorable, can be run solvent-free | Dependent on reducing agent and solvent |
Route 1: Michael Addition of Ethylamine to Methyl Acrylate
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic ethylamine attacks the β-carbon of methyl acrylate, a Michael acceptor, leading to the formation of the desired β-amino ester. This reaction is often characterized by its high atom economy and can frequently be performed under mild, catalyst-free conditions.
Reaction Scheme:
Experimental Protocol
A representative catalyst-free procedure adapted from the literature.
Materials:
-
Ethylamine (70% in water or anhydrous)
-
Methyl acrylate (stabilized)
-
Methanol (ACS Grade)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 equivalent) in methanol (approximately 2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.0 to 1.2 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Causality of Experimental Choices:
-
Solvent: Methanol is a suitable solvent that readily dissolves both reactants. In some cases, the reaction can be run neat (solvent-free), further enhancing its green credentials.
-
Temperature: The initial cooling to 0 °C is to control the exothermic nature of the reaction. Running the reaction at room temperature is generally sufficient to achieve a reasonable reaction rate without promoting side reactions.
-
Stoichiometry: A slight excess of methyl acrylate can be used to ensure complete consumption of the amine, but a 1:1 ratio is often effective.
-
Catalyst: While some Michael additions benefit from acid or base catalysis, the reaction between ethylamine and methyl acrylate often proceeds efficiently without a catalyst, which simplifies the workup and reduces costs.
Visualizing the Workflow: Michael Addition
Caption: Workflow for the synthesis of this compound via Michael Addition.
Route 2: Reductive Amination of Methyl 3-oxopropanoate
Reductive amination is a two-step process, often performed in one pot, that converts a carbonyl group to an amine. First, the carbonyl compound (in this case, the ketoester methyl 3-oxopropanoate) reacts with an amine to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to the desired amine.
Reaction Scheme:
Experimental Protocol
A representative procedure using sodium triacetoxyborohydride.
Materials:
-
Methyl 3-oxopropanoate
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 3-oxopropanoate (1.0 equivalent) in 1,2-dichloroethane, add ethylamine (1.0-1.2 equivalents) followed by acetic acid (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic and should be done carefully.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations using sodium triacetoxyborohydride. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
-
Acid Catalyst: Acetic acid is often added to catalyze the formation of the iminium ion, which is more readily reduced than the neutral imine.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride, which helps to minimize the formation of alcohol byproducts. Sodium cyanoborohydride is another option, but it is more toxic.[1]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via Reductive Amination.
Cost Analysis
The following table provides an estimated cost comparison for the synthesis of 100g of this compound via the two routes, based on ACS grade reagent pricing from common chemical suppliers. Prices are subject to change and may vary based on supplier and quantity.
| Reagent | Michael Addition | Reductive Amination |
| Starting Materials | ||
| Ethylamine (70% in H₂O) | ~$20-30 / 500mL | ~$20-30 / 500mL |
| Methyl Acrylate | ~$30-50 / 500mL[2] | - |
| Methyl 3-oxopropanoate | - | ~$500-600 / 1g |
| Key Reagents/Solvents | ||
| Methanol | ~$20-30 / 1L[1][3][4] | - |
| Sodium Triacetoxyborohydride | - | ~$50-70 / 25g[5][6] |
| 1,2-Dichloroethane | - | ~$50-60 / 1L[7][8][9] |
| Acetic Acid | - | ~$20-30 / 500mL[10][11][12] |
| Estimated Cost per 100g Product | $50 - $100 | >$10,000 |
Note: The extremely high cost of methyl 3-oxopropanoate makes the reductive amination route economically unfeasible for large-scale production unless a cost-effective synthesis for this starting material is developed.
Product Validation: Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups (as triplets or multiplets), and a methyl ester singlet.
-
¹³C NMR: The spectrum should display distinct peaks for the carbonyl carbon, the ester methyl carbon, and the carbons of the ethyl and propanoate backbone.
-
IR Spectroscopy: Key stretches would include the C=O of the ester and the N-H of the secondary amine.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (131.18 g/mol ) should be observed.
Safety, Scalability, and Environmental Considerations
| Aspect | Michael Addition | Reductive Amination |
| Safety | Reactants are flammable and volatile. The reaction can be exothermic and requires temperature control, especially on a larger scale. | Sodium triacetoxyborohydride is a hydride-based reducing agent that reacts with water and protic solvents. The reaction should be performed under an inert atmosphere. 1,2-Dichloroethane is a suspected carcinogen. Sodium cyanoborohydride, if used, is highly toxic and generates toxic hydrogen cyanide gas upon acidification. |
| Scalability | This route is highly scalable and is used industrially for the production of β-amino esters. The simplicity of the reaction and the potential to run it without a catalyst or solvent are major advantages. | While the reaction itself is scalable, the high cost of the starting ketoester is a significant barrier to large-scale production. The use of hydride reagents also requires careful handling and specialized equipment on a larger scale. |
| Environmental Impact | This route is generally considered "greener," especially when performed without a solvent or with a benign solvent like methanol. The atom economy is high. | The use of chlorinated solvents like 1,2-dichloroethane is a significant environmental concern. The waste generated from the reducing agent and the aqueous workup also needs to be considered. |
Conclusion and Recommendations
Based on this comprehensive analysis, the Michael addition of ethylamine to methyl acrylate is the unequivocally superior route for the synthesis of this compound from a cost, scalability, and environmental perspective. The reaction is simple, high-yielding, and utilizes readily available and inexpensive starting materials. The ability to perform this reaction without a catalyst or solvent further enhances its appeal for industrial applications.
The reductive amination route, while a valid synthetic strategy, is severely hampered by the prohibitive cost of the starting material, methyl 3-oxopropanoate. For this route to become a viable alternative, a more economical synthesis of this key intermediate would need to be developed. Furthermore, the safety and environmental concerns associated with the use of hydride reagents and chlorinated solvents make it less attractive than the Michael addition pathway.
For researchers and drug development professionals, the Michael addition provides a robust and cost-effective method for accessing this compound, enabling its use in a wide range of downstream applications.
References
- 1. Methanol, >=99.8%, ACS reagent, meets the requirements of Reag.Ph.Eur. 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 126195000 [thermofisher.com]
- 3. deltaopticalsupply.com [deltaopticalsupply.com]
- 4. Methanol, ACS Grade [oakwoodchemical.com]
- 5. store.p212121.com [store.p212121.com]
- 6. strem.com [strem.com]
- 7. chemsavers.com [chemsavers.com]
- 8. capitolscientific.com [capitolscientific.com]
- 9. 1,2-Dichloroethane (Certified ACS), Fisher Chemical 4 L | Buy Online | Fisher Scientific [fishersci.com]
- 10. deltaopticalsupply.com [deltaopticalsupply.com]
- 11. Acetic Acid, ACS Grade, 99.7% min. (by freezing point). | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 12. Acetic acid, 99.7+%, ACS reagent 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. rsc.org [rsc.org]
A Spectroscopic Journey: Distinguishing Methyl 3-(ethylamino)propanoate from its Precursors
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of Methyl 3-(ethylamino)propanoate with its precursors, ethylamine and methyl acrylate. This guide provides in-depth analysis of NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and theoretical insights to ensure robust chemical characterization.
In the synthesis of novel chemical entities, rigorous characterization of the final product is paramount to ensure purity, confirm identity, and understand its chemical properties. Spectroscopic techniques are the cornerstone of this characterization process, providing a molecular fingerprint that distinguishes a compound from its starting materials and potential byproducts. This guide offers a detailed spectroscopic comparison of this compound, a valuable building block in organic synthesis, with its readily available precursors: ethylamine and methyl acrylate. By understanding the distinct spectral features of each compound, researchers can confidently monitor reaction progress, assess product purity, and confirm the successful formation of the target molecule.
The Synthetic Pathway: A Michael Addition Approach
The synthesis of this compound is typically achieved through a Michael addition reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. In this case, the nucleophilic ethylamine attacks the electrophilic β-carbon of the α,β-unsaturated ester, methyl acrylate.
Figure 1. Reaction scheme for the synthesis of this compound.
This guide will now delve into the spectroscopic signatures that differentiate the product from its precursors, providing a clear roadmap for analytical confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Precursor Signatures:
-
Ethylamine (CDCl₃): The ¹H NMR spectrum of ethylamine is characterized by three distinct signals. A triplet corresponding to the methyl protons (CH₃) typically appears around δ 1.1 ppm. The methylene protons (CH₂) adjacent to the nitrogen atom resonate as a quartet around δ 2.7 ppm. The two protons on the nitrogen atom (NH₂) usually appear as a broad singlet around δ 1.3 ppm, and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water.[1]
-
Methyl Acrylate (CDCl₃): The spectrum of methyl acrylate displays a characteristic pattern for a vinyl group and a methyl ester. The three vinyl protons are non-equivalent and exhibit complex splitting patterns (doublet of doublets) in the region of δ 5.8 to 6.4 ppm. The methyl protons of the ester group appear as a sharp singlet at approximately δ 3.7 ppm.[2]
Product Signature: this compound (Predicted, CDCl₃)
The ¹H NMR spectrum of the product, this compound, is predicted to show a combination of features from both precursors, with distinct shifts indicating the formation of the new C-N bond.
-
Ethyl Group: A triplet for the methyl protons (CH₃-CH₂) is expected around δ 1.1 ppm, and a quartet for the methylene protons (-CH₂-NH-) around δ 2.6 ppm.
-
Propanoate Backbone: Two new triplets, each integrating to two protons, are anticipated. The triplet for the methylene group adjacent to the nitrogen (-NH-CH₂-) would likely appear around δ 2.8 ppm, while the triplet for the methylene group adjacent to the carbonyl group (-CH₂-COO-) is expected around δ 2.5 ppm.
-
Methyl Ester: A sharp singlet for the methyl ester protons (COOCH₃) should be present around δ 3.7 ppm.
-
Amine Proton: A broad singlet for the N-H proton is expected, with a variable chemical shift.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | CH₃ (triplet) | -CH₂-N (quartet) | NH₂/NH (singlet) | Vinylic Protons | -COOCH₃ (singlet) | -N-CH₂-CH₂-COO- (triplets) |
| Ethylamine | ~1.1 | ~2.7 | ~1.3 (broad) | - | - | - |
| Methyl Acrylate | - | - | - | 5.8 - 6.4 | ~3.7 | - |
| This compound (Predicted) | ~1.1 | ~2.6 | variable (broad) | - | ~3.7 | ~2.8 and ~2.5 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Precursor Signatures:
-
Ethylamine (CDCl₃): The ¹³C NMR spectrum of ethylamine is simple, showing two signals. The methyl carbon (CH₃) appears at approximately δ 18 ppm, and the methylene carbon (CH₂) bonded to the nitrogen appears further downfield at around δ 36 ppm.[3][4]
-
Methyl Acrylate (CDCl₃): The spectrum of methyl acrylate exhibits four distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 167 ppm. The two vinyl carbons resonate at approximately δ 128 ppm and δ 130 ppm. The methyl carbon of the ester group is found at around δ 51 ppm.[5]
Product Signature: this compound (Predicted, CDCl₃)
The ¹³C NMR spectrum of the product is expected to have six distinct signals, confirming the presence of all carbon atoms in their new chemical environments.
-
Ethyl Group: The methyl carbon (CH₃-CH₂) is predicted to be around δ 15 ppm, and the methylene carbon (-CH₂-NH-) around δ 42 ppm.
-
Propanoate Backbone: The methylene carbon adjacent to the nitrogen (-NH-CH₂-) is expected around δ 45 ppm, and the methylene carbon adjacent to the carbonyl group (-CH₂-COO-) around δ 34 ppm.
-
Ester Group: The carbonyl carbon (C=O) should appear around δ 173 ppm, and the methyl ester carbon (COOCH₃) around δ 51 ppm.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | CH₃-C | -CH₂-N | C=O | Vinylic Carbons | -COOCH₃ | -N-CH₂- | -CH₂-COO- |
| Ethylamine | ~18 | ~36 | - | - | - | - | - |
| Methyl Acrylate | - | - | ~167 | ~128, ~130 | ~51 | - | - |
| This compound (Predicted) | ~15 | ~42 | ~173 | - | ~51 | ~45 | ~34 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Precursor Signatures:
-
Ethylamine: The IR spectrum of ethylamine shows a characteristic broad N-H stretching absorption in the region of 3300-3500 cm⁻¹, which is typical for primary amines. C-H stretching vibrations are observed around 2850-2950 cm⁻¹. A C-N stretching band can be found in the 1020-1220 cm⁻¹ region.[6]
-
Methyl Acrylate: The spectrum of methyl acrylate is dominated by a strong C=O stretching absorption of the ester group at approximately 1720-1740 cm⁻¹. The C=C stretching of the vinyl group appears around 1630 cm⁻¹. C-H stretching vibrations for the vinyl and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band is also present around 1170-1200 cm⁻¹.
Product Signature: this compound (Predicted)
The FT-IR spectrum of the product will exhibit key absorptions from both the amine and ester functional groups, with the notable absence of the C=C vinyl signals from methyl acrylate.
-
N-H Stretch: A moderate N-H stretching band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C=O Stretch: A strong C=O stretching absorption for the ester group should be present around 1735 cm⁻¹.
-
C-H Stretch: C-H stretching vibrations for the alkyl groups will be observed in the 2800-3000 cm⁻¹ region.
-
C-N Stretch: A C-N stretching band is expected in the 1100-1200 cm⁻¹ range.
-
Absence of C=C Stretch: The disappearance of the C=C stretching band around 1630 cm⁻¹ is a key indicator of a successful Michael addition.
Table 3: Comparison of Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | C-N Stretch | C-O Stretch |
| Ethylamine | 3300-3500 (broad) | - | - | 1020-1220 | - |
| Methyl Acrylate | - | 1720-1740 | ~1630 | - | 1170-1200 |
| This compound (Predicted) | 3300-3500 (moderate) | ~1735 | Absent | 1100-1200 | ~1180 |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Precursor Signatures:
-
Ethylamine: The electron ionization (EI) mass spectrum of ethylamine shows a molecular ion peak (M⁺) at m/z 45. The base peak is typically at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.[1][7]
-
Methyl Acrylate: The EI mass spectrum of methyl acrylate displays a molecular ion peak (M⁺) at m/z 86. Common fragments include peaks at m/z 55 ([M-OCH₃]⁺) and m/z 29 ([C₂H₅]⁺).[6][8]
Product Signature: this compound (Predicted)
The mass spectrum of the product is expected to show a molecular ion peak corresponding to its molecular weight (131.18 g/mol ).
-
Molecular Ion: A molecular ion peak (M⁺) at m/z 131 is anticipated.
-
Fragmentation Pattern: Key fragmentation pathways could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 100, or cleavage adjacent to the nitrogen atom. A prominent fragment at m/z 88 corresponding to [CH₂CH₂COOCH₃]⁺ or at m/z 58 corresponding to [CH₃CH₂NHCH₂]⁺ could also be observed.
Table 4: Comparison of Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Ethylamine | 45 | 30 |
| Methyl Acrylate | 86 | 55, 29 |
| This compound (Predicted) | 131 | 100, 88, 58 |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the Michael addition of amines to acrylates.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. CASPRE [caspre.ca]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 3-(ethylamino)propanoate: A Strategic Alternative in Peptidomimetic Design
In the landscape of modern drug discovery and materials science, the demand for molecular building blocks that confer enhanced stability, specific conformational properties, and improved biological activity is incessant. Beta-amino acids and their derivatives have emerged as a cornerstone in the field of peptidomimetics, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability.[1][2] This guide provides an in-depth comparison of Methyl 3-(ethylamino)propanoate, a secondary amine-containing β-amino acid ester, with its common counterparts, offering experimental insights and data to inform its strategic application.
The core advantage of incorporating β-amino acids lies in the extension of the peptide backbone by an additional carbon atom, which can induce unique secondary structures (helices, turns, sheets) and provides significant resistance to proteolytic degradation.[3][4] The choice of ester and the nature of the N-substituent are not trivial decisions; they profoundly influence the reagent's reactivity, the physicochemical properties of the resulting molecule, and its ultimate performance in biological systems.
Physicochemical Landscape: A Comparative Overview
The selection of a building block often begins with a thorough analysis of its fundamental physicochemical properties. These parameters dictate handling, reactivity, and the lipophilic/hydrophilic character imparted to the final molecule. Here, we compare this compound with its close analogues: the N-methylated ester and the corresponding ethyl ester.
| Property | This compound | Methyl 3-(methylamino)propanoate | Ethyl 3-(methylamino)propanoate |
| CAS Number | 3440-30-0[5] | 24549-12-0[6] | 2213-08-3[7] |
| Molecular Formula | C₆H₁₃NO₂[5] | C₅H₁₁NO₂[6] | C₆H₁₃NO₂[7] |
| Molecular Weight | 131.17 g/mol [5] | 117.15 g/mol [6] | 131.17 g/mol [7] |
| Boiling Point | 173.5 °C at 760 mmHg[5] | Not readily available | Not readily available |
| LogP (Predicted) | 0.55[5] | -0.4[6] | Not readily available |
| pKa (Predicted) | 9.39 ± 0.19[5] | Not readily available | Not readily available |
The most salient difference highlighted in the table is the predicted LogP value. The substitution of a methyl group with an ethyl group on the nitrogen atom significantly increases the lipophilicity of this compound (LogP 0.55) compared to its N-methyl counterpart (LogP -0.4). This distinction is critical in drug design, where modulating lipophilicity is key to optimizing membrane permeability and bioavailability.[8]
Synthesis and Reactivity: A Practical Perspective
The most direct and widely adopted method for synthesizing N-alkylated β-amino acid esters is the aza-Michael addition of a primary amine to an acrylate ester. This reaction is typically high-yielding, atom-economical, and proceeds under mild conditions.
The causality behind this synthetic choice is its simplicity and efficiency. The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate electrophilic, readily accepting the nucleophilic attack from the amine.
Caption: General workflow for synthesizing this compound.
This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry, which will show characteristic shifts and molecular ion peaks corresponding to the product.
Objective: To synthesize this compound via aza-Michael addition.
Materials:
-
Ethylamine (2.0 M solution in THF)
-
Methyl acrylate
-
Methanol (anhydrous)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 eq, e.g., 10 g, 116 mmol) in anhydrous methanol (20 mL).
-
Controlling Exothermicity: Cool the solution to 0 °C using an ice bath. This step is critical to control the exothermic nature of the Michael addition, preventing side reactions and ensuring selective mono-addition.
-
Nucleophilic Addition: Slowly add the ethylamine solution (1.5 eq, e.g., 87 mL, 174 mmol) to the stirred methyl acrylate solution via an addition funnel over a period of 1-2 hours. Maintaining a slow addition rate at low temperature is key to maximizing yield and purity.
-
Reaction Progression: Keep the reaction mixture stirring at 0 °C for an additional 2 hours after the addition is complete.
-
Workup: Allow the reaction to warm to room temperature. Remove the solvent and excess ethylamine under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting crude product, a colorless to pale yellow oil, can be purified by vacuum distillation. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
Performance in Application: Strategic Advantages
The true value of this compound is realized when it is incorporated into larger molecules, particularly peptides and other bioactive compounds. The N-ethyl group, while seemingly a minor modification, offers distinct advantages over N-methyl or unsubstituted (N-H) analogues.
Key Performance Advantages:
-
Enhanced Lipophilicity: As noted, the ethyl group increases lipophilicity. This can improve a peptide's ability to cross cellular membranes, a common hurdle in the development of peptide-based therapeutics.[8]
-
Increased Proteolytic Resistance: N-alkylation removes the amide proton, which is a key recognition point for many proteases. This modification sterically hinders the approach of enzymes, significantly increasing the metabolic stability and in vivo half-life of the peptide.[3]
-
Modulation of Conformation: The steric bulk of the N-ethyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that has a higher affinity for its target receptor.
-
Improved Solubility: While increasing lipophilicity, N-alkylation can also disrupt the intermolecular hydrogen bonding that often leads to poor solubility and aggregation of peptides, thereby improving their handling and formulation properties.[8]
| Feature | Unsubstituted (N-H) Ester | N-Methyl Ester | N-Ethyl Ester (Topic) | Rationale & Field Insights |
| Synthesis Complexity | Low | Low | Low | All are accessible via Michael addition. The primary amine starting material is readily available and inexpensive. |
| Reactivity | High (Primary Amine) | Moderate (Secondary Amine) | Moderate (Secondary Amine) | The primary amine is more nucleophilic but also prone to over-alkylation. Secondary amines offer controlled reactivity. |
| Lipophilicity (LogP) | Lowest | Intermediate | Higher | The addition of each methylene unit (-CH₂-) systematically increases lipophilicity, a key parameter for cell permeability. |
| Metabolic Stability | Low | High | High | N-alkylation eliminates the amide N-H bond, a primary site for enzymatic degradation.[3][9] |
| Steric Influence | Minimal | Moderate | Moderate-High | The ethyl group provides more steric bulk than methyl, which can be leveraged to enforce specific peptide conformations. |
Researchers must choose a building block that aligns with their project's end goals. This decision tree illustrates a logical pathway for selecting the appropriate β-amino acid ester.
Caption: Decision tree for selecting a β-amino acid ester building block.
Conclusion
This compound is more than just another catalogue chemical; it is a strategic tool for medicinal chemists and materials scientists. While its synthesis is straightforward, its utility lies in the subtle yet significant advantages conferred by the N-ethyl group. Compared to its N-methyl and unsubstituted analogues, it offers a superior balance of increased lipophilicity and metabolic stability without introducing excessive steric bulk that might hinder receptor binding. For researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of peptidomimetics, this compound represents a valuable and often optimal choice, enabling the rational design of next-generation therapeutics.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. pubs.acs.org [pubs.acs.org]
Confirming the identity of synthesized "Methyl 3-(ethylamino)propanoate"
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized "Methyl 3-(ethylamino)propanoate"
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For researchers and scientists, the certainty that the molecule in the vial is indeed the molecule they designed is paramount for the validity of subsequent biological and pharmacological studies. This guide provides an in-depth, practical comparison of analytical techniques for the structural confirmation of "this compound," a β-amino ester of interest in synthetic chemistry.
This guide will navigate through the core analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will present experimental data for our target molecule and compare it with a close structural analog, "Ethyl 3-(methylamino)propanoate," to highlight the subtle yet critical differences that ensure confident identification.
The Imperative of Orthogonal Analytical Techniques
A single analytical method, while informative, can sometimes be misleading. True confidence in a compound's identity is achieved through a multi-faceted, orthogonal approach. By employing techniques that probe different molecular properties (nuclear spin, mass-to-charge ratio, and vibrational modes), we create a self-validating system of characterization.
Figure 1: Orthogonal analytical workflow for structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and identify neighboring functional groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and measure coupling constants (J-values).
Comparative ¹H NMR Data
| Assignment | This compound ¹H NMR (CDCl₃) δ [ppm] | Ethyl 3-(methylamino)propanoate ¹H NMR (CDCl₃) δ [ppm] (Predicted) | Rationale for Differences |
| -COOCH₃ | 3.69 (s, 3H) | - | The presence of a singlet integrating to 3 protons is characteristic of a methyl ester. |
| -COOCH₂CH₃ | - | 4.1 (q, 2H) | A quartet is expected for the methylene group of the ethyl ester, coupled to the adjacent methyl group. |
| -CH₂COO- | 2.52 (t, J=6.3 Hz, 2H) | 2.5 (t, 2H) | These protons are adjacent to the carbonyl group and show similar chemical shifts. |
| -NCH₂CH₂- | 2.86 (t, J=6.3 Hz, 2H) | 2.8 (t, 2H) | These protons are adjacent to the nitrogen atom and are also similar in both compounds. |
| -NHCH₂CH₃ | 2.65 (q, J=7.2 Hz, 2H) (Predicted) | - | A quartet is predicted for the methylene of the N-ethyl group. |
| -NHCH₃ | - | 2.4 (s, 3H) | A singlet for the N-methyl group is expected. |
| -NHCH₂CH₃ | 1.10 (t, J=7.2 Hz, 3H) (Predicted) | - | A triplet is predicted for the methyl of the N-ethyl group. |
| -COOCH₂CH₃ | - | 1.2 (t, 3H) | A triplet is expected for the terminal methyl of the ethyl ester. |
Note: Some chemical shifts for this compound and all for Ethyl 3-(methylamino)propanoate are predicted based on standard chemical shift tables and spectral databases.
Comparative ¹³C NMR Data
| Assignment | This compound ¹³C NMR (CDCl₃) δ [ppm] (Predicted) | Ethyl 3-(methylamino)propanoate ¹³C NMR (CDCl₃) δ [ppm] (Predicted) | Rationale for Differences |
| C=O | ~173 | ~173 | The carbonyl carbon chemical shift is similar in both esters. |
| -COOCH₃ | ~51 | - | Characteristic chemical shift for a methyl ester carbon. |
| -COOCH₂CH₃ | - | ~60 | The methylene carbon of the ethyl ester is shifted further downfield. |
| -CH₂COO- | ~35 | ~35 | Similar environment, similar chemical shift. |
| -NCH₂CH₂- | ~45 | ~45 | Similar environment, similar chemical shift. |
| -NHCH₂CH₃ | ~42 | - | Chemical shift for the methylene of the N-ethyl group. |
| -NHCH₃ | - | ~36 | Chemical shift for the N-methyl carbon. |
| -NHCH₂CH₃ | ~15 | - | Chemical shift for the methyl of the N-ethyl group. |
| -COOCH₂CH₃ | - | ~14 | Chemical shift for the terminal methyl of the ethyl ester. |
Note: All ¹³C NMR chemical shifts are predicted based on computational models and spectral databases due to the lack of readily available experimental data for both compounds.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For our target molecule, we expect to see the molecular ion peak and characteristic fragments resulting from the cleavage of labile bonds.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that leads to extensive fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Comparative Mass Spectrometry Data
| Ion | This compound m/z (Predicted) | Ethyl 3-(methylamino)propanoate m/z (Predicted) | Interpretation |
| [M]⁺ | 131 | 131 | Both compounds are isomers and have the same molecular weight. |
| [M - OCH₃]⁺ | 100 | - | Loss of the methoxy group from the methyl ester. |
| [M - OCH₂CH₃]⁺ | - | 86 | Loss of the ethoxy group from the ethyl ester. |
| [CH₂=NHCH₂CH₃]⁺ | 58 | - | α-cleavage at the nitrogen of the N-ethyl group. |
| [CH₂=NHCH₃]⁺ | - | 44 | α-cleavage at the nitrogen of the N-methyl group, a key differentiator. |
Note: Fragmentation patterns are predicted based on typical fragmentation of esters and amines. The relative abundances of these fragments would provide further confirmation.
Figure 2: Key distinguishing fragmentation pathways.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds within the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Spectrum Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative IR Spectroscopy Data
| Functional Group | This compound Expected Wavenumber (cm⁻¹) | Ethyl 3-(methylamino)propanoate Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | ~3300-3350 (weak, single band) | ~3300-3350 (weak, single band) | Characteristic of a secondary amine. |
| C-H Stretch | ~2850-2960 | ~2850-2960 | Aliphatic C-H bonds. |
| C=O Stretch (Ester) | ~1740 | ~1740 | Strong absorption typical for an ester carbonyl. |
| C-O Stretch (Ester) | ~1170-1200 | ~1170-1200 | C-O single bond stretch. |
While the IR spectra of these two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used for differentiation, although this is less definitive than NMR or MS.
Conclusion: A Weight of Evidence Approach
The definitive identification of synthesized "this compound" relies on a "weight of evidence" approach, integrating data from multiple analytical techniques. While ¹H NMR provides a detailed map of the proton environments, allowing for a clear distinction from its ethyl ester isomer, mass spectrometry confirms the molecular weight and offers unique fragmentation patterns for differentiation. IR spectroscopy serves as a quick check for the presence of the expected functional groups.
For researchers in drug development, this rigorous, multi-technique validation is not merely a procedural step but a critical foundation for the integrity of their entire research program. By understanding and applying these principles, scientists can proceed with confidence in the identity and purity of their synthesized compounds.
A Comparative Guide to the High-Temperature Pyrolysis of Methyl and Ethyl Propanoates
The Decisive Role of the Alkoxy Group: A Fundamental Mechanistic Divergence
At the heart of the difference in the pyrolysis behavior of methyl and ethyl propanoates lies the structure of their alcohol (alkoxy) moiety. While both are simple propanoic acid esters, the ethyl group in EP possesses β-hydrogens (hydrogens on the carbon atom once removed from the ester oxygen), whereas the methyl group in MP does not.
This seemingly minor structural variance opens up a distinct, low-energy decomposition pathway for ethyl propanoate that is unavailable to methyl propanoate: a concerted, unimolecular elimination reaction that proceeds through a six-membered cyclic transition state.[1][2] This reaction, a form of syn-elimination, is a well-established pathway for the pyrolysis of esters containing β-hydrogens and results in the formation of an alkene and a carboxylic acid.[3][4] In contrast, methyl propanoate must decompose through higher-energy pathways involving bond fission and radical chain reactions.[5][6]
This fundamental difference dictates the initial products formed, the overall reaction kinetics, and the subsequent combustion characteristics of these two model biofuel compounds.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(ethylamino)propanoate
This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 3-(ethylamino)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating safe chemical waste management into your daily laboratory operations. The causality behind each procedural step is explained to ensure a deep, working knowledge of best practices, fostering a culture of safety and environmental responsibility.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, an amine-containing ester, presents a multi-faceted risk profile that dictates its handling and disposal pathway.
The substance is classified as a hazardous material. While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds, such as Ethyl 3-(methylamino)propanoate and Methyl 3-(methylamino)propanoate, provide a strong basis for hazard assessment. These analogs are identified as flammable liquids that can cause severe skin burns, eye damage, and respiratory irritation[1][2]. Amines as a class are known to be corrosive and can react exothermically with acids[3].
Therefore, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" by the U.S. Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[4][5]. This compound waste would be classified based on its characteristics:
-
Ignitability (D001): As a flammable liquid, it meets this criterion.
-
Corrosivity (D002): As an amine, it is basic and likely has a pH greater than 12.5, meeting the definition of corrosive waste[4].
All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional[6].
Data Summary: Chemical Hazard Profile
| Property | Value | Source(s) |
| Chemical Family | Amine, Ester | N/A |
| GHS Hazard Class (Analog) | Flammable Liquid (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage, Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | [1][2] |
| Potential EPA Waste Codes | D001 (Ignitability), D002 (Corrosivity) | [4] |
| Incompatibilities | Strong oxidizing agents, Acids, Acid halides, Anhydrides. Reactions with acids are exothermic. | [3][7] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [7] |
Part 2: Standard Operating Procedure for Waste Collection and Storage
Proper disposal begins at the point of generation. A systematic approach to waste collection and storage is critical to prevent accidental releases, dangerous chemical reactions, and regulatory non-compliance.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container: Use only containers compatible with this compound. High-density polyethylene (HDPE) or other plastic carboys are preferred. Do not use metal containers , as amines can be corrosive to some metals[8]. The container must have a secure, leak-proof screw cap.
-
Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. This is a mandatory EPA requirement[4]. The label must include:
-
The words "Hazardous Waste"[9].
-
The full chemical name: "Waste this compound". Do not use abbreviations or formulas[9].
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic")[9].
-
An itemized list of all components in the container by percentage or volume, including solvents[9].
-
The date the container was first used for waste accumulation.
-
Step 2: Segregated Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: An SAA is a designated area at or near the point of waste generation, such as a marked section of a lab bench or a chemical fume hood[4][9]. This is where the waste container will be stored until it is ready for pickup.
-
Ensure Segregation: Store the this compound waste container away from all incompatible materials. Critically, it must be stored separately from acids and oxidizing agents to prevent violent reactions[7][9].
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste[4]. Evaporation of hazardous waste in a fume hood is not a permissible disposal method[6].
-
Adhere to Accumulation Limits: An SAA can hold a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved out by EHS within three days[4]. A properly labeled container may remain in the SAA for up to one year, provided the volume limits are not exceeded[9].
Step 3: Arranging for Final Disposal
-
Do Not Use Drain or Trash Disposal: this compound is not suitable for drain or solid trash disposal[6][10]. Discharging such chemicals to the sewer system is illegal and environmentally harmful.
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. EHS staff are the only personnel authorized to transport hazardous waste from the laboratory[4][6].
Part 3: Emergency Protocols and Decontamination
Accidents can happen despite the most stringent precautions. A clear, pre-planned response is essential to mitigate harm to personnel and the environment.
Emergency Response for Spills
The appropriate response depends on the scale and location of the spill.
For Minor Spills (Manageable by lab personnel):
-
Alert & Isolate: Immediately alert personnel in the vicinity and secure the area[11][12].
-
Don PPE: At a minimum, wear a lab coat, splash-proof safety goggles, and two pairs of appropriate chemical-resistant gloves (e.g., nitrile)[3]. For larger spills within this category, consider a respirator with an organic vapor cartridge[3].
-
Contain the Spill: Cover the spill with an appropriate absorbent material. Use caution: Do not use mineral-based or clay-based absorbents, as these can react with amines[3]. Use absorbent pads or other compatible materials.
-
Clean-Up: Working from the outside in, carefully collect the absorbed material using spark-proof tools. Place all contaminated materials (absorbents, gloves, etc.) into a designated, sealable container or heavy-duty plastic bag[3][12].
-
Label and Dispose: Label the container as "Hazardous Waste - Spill Debris of this compound" and manage it through the hazardous waste collection program[12].
-
Decontaminate: Clean the spill surface with soap and water. Allow the area to ventilate thoroughly[3][13].
For Major Spills (Fire risk, large volume, outside of a fume hood):
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave[13][14].
-
CALL FOR HELP: From a safe location, call 911 and your institution's EHS emergency line. Provide the chemical name, location, and approximate quantity of the spill[13].
-
ASSIST IF SAFE: If a person has been exposed, remove them from the area if it is safe to do so and begin first aid. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes[3][12].
-
DO NOT ATTEMPT TO CLEAN: Do not re-enter the area. Allow the trained hazardous materials response team to manage the incident[13].
Decontamination Procedures
-
Glassware and Equipment: Items contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol) to remove the bulk of the chemical. This initial rinsate MUST be collected and disposed of as hazardous waste. Following the initial rinse, the equipment can be washed with soap and water[7].
-
"Empty" Containers: A container that has held hazardous waste is not truly empty until it has been triple-rinsed. Each rinse should use a solvent capable of dissolving the residue, with the amount of solvent being about 5% of the container's volume[6]. All rinsate must be collected and managed as hazardous waste. After triple-rinsing, deface the original labels and dispose of the container according to institutional policy[6].
Part 4: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the lifecycle of this compound waste within a laboratory setting.
Caption: Disposal Workflow for this compound
References
- 1. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. cws.auburn.edu [cws.auburn.edu]
- 14. Procedures in case of a hazardous material spill/leak [icampi.uminho.pt]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(ethylamino)propanoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-(ethylamino)propanoate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards: A Proactive Approach to Safety
Based on data from similar chemical structures, this compound is anticipated to present several key hazards. The Globally Harmonized System (GHS) classifications for analogous compounds suggest a profile that includes:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe skin burns.[1][2]
-
Serious Eye Damage/Eye Irritation: Risk of serious eye damage.[1][2]
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These potential hazards necessitate a multi-faceted approach to safety, beginning with the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Requirements
A risk-based approach should always be employed when selecting PPE. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger volumes or during procedures with a high risk of splashing, to protect the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Disposable nitrile gloves provide adequate protection for incidental contact.[3] For prolonged contact or immersion, more robust gloves such as neoprene should be selected. Always check for holes before use and change gloves frequently.[3] Double-gloving is recommended to provide an additional layer of protection. |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat is essential due to the flammability hazard.[4] It should be fully buttoned to protect the skin and personal clothing from splashes and spills.[5] For tasks with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills and falling objects.[4] Leather and other absorbent materials should be avoided. |
| Respiratory | Use in a chemical fume hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][6] If a fume hood is not available or if there is a risk of aerosol generation, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include a respirator with an organic vapor cartridge.[7] |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Fig 1. Recommended PPE Donning and Doffing Sequence.
Step-by-Step Handling and Disposal Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[8][9]
-
Conduct all manipulations of this compound within a certified chemical fume hood to mitigate inhalation risks.[3]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from sources of ignition.[9][10]
2. Donning PPE:
-
Follow the sequence outlined in Figure 1. Ensure your lab coat is fully fastened and gloves are pulled over the cuffs of your sleeves.
3. Handling the Chemical:
-
Use designated tools for transferring the chemical to avoid contamination.[4]
-
Dispense the liquid carefully to avoid splashing.
-
Keep all containers clearly labeled with the chemical name and associated hazards.[4][10]
4. Doffing PPE:
-
Follow the sequence in Figure 1. The principle is to remove the most contaminated items first.
-
Remove gloves by peeling them off from the cuff, turning them inside out, without touching the outer surface with your bare hands.
5. Disposal:
-
Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[9]
-
Unused or waste this compound must be disposed of as hazardous chemical waste.[9][11] Do not pour it down the drain.[4] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: A Plan for Every Contingency
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spills: Evacuate the area and remove all sources of ignition.[9] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For large spills, contact your institution's environmental health and safety department.
References
- 1. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwlax.edu [uwlax.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Methylamino)propanoic Acid | CAS#:2679-14-3 | Chemsrc [chemsrc.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
